molecular formula C14H24N4O4 B608189 JHU-083 CAS No. 1998725-11-3

JHU-083

Numéro de catalogue: B608189
Numéro CAS: 1998725-11-3
Poids moléculaire: 312.37
Clé InChI: YZRCHOFKIPHQBW-VXGBXAGGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate is a synthetic diazo compound of interest in biochemical and pharmacological research. The structure suggests it may act as a potential enzyme-activated inhibitor, where the reactive diazo group could selectively target carboxylate or phosphate groups in enzyme active sites. This mechanism is often explored for modulating metabolic pathways. The presence of a leucine derivative ((2S)-2-amino-4-methylpentanoyl) moiety indicates potential application in studying protease specificity or amino acid metabolism. Researchers might utilize this compound in developing activity-based probes or as a precursor for more complex inhibitors. As a highly specialized reagent, it is provided for laboratory research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Propriétés

IUPAC Name

ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O4/c1-4-22-14(21)12(6-5-10(19)8-17-16)18-13(20)11(15)7-9(2)3/h8-9,11-12H,4-7,15H2,1-3H3,(H,18,20)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRCHOFKIPHQBW-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)C=[N+]=[N-])NC(=O)C(CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC(=O)C=[N+]=[N-])NC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

JHU-083 Mechanism of Action in Glioma Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of JHU-083, a novel glutamine antagonist prodrug, in the context of glioma cells. The document synthesizes key findings on its metabolic and signaling effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying biological pathways.

Core Mechanism of Action

This compound is a brain-penetrant prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). Its primary mechanism in glioma cells revolves around the inhibition of glutamine metabolism, a critical pathway for cancer cell growth and survival.[1] By mimicking glutamine, this compound blocks multiple enzymatic reactions that utilize glutamine, leading to a cascade of anti-tumor effects.

The key consequences of this compound treatment in glioma cells include:

  • Reduced Cell Proliferation: this compound effectively inhibits the growth of various glioma cell lines.[1][2][3][4][5]

  • Disruption of mTOR Signaling: A central aspect of this compound's action is the downregulation of the mTOR signaling pathway, a key regulator of cell growth and metabolism.[1][2][3][4][5]

  • Impairment of Purine (B94841) Biosynthesis: The drug's activity is linked to the disruption of purine synthesis, a process heavily dependent on glutamine.[1]

  • Metabolic Dysregulation: this compound alters cellular metabolism, leading to reductions in ATP, glutamate, lactate, and glutathione (B108866) levels.[1]

Notably, this compound has shown particular efficacy in preclinical models of isocitrate dehydrogenase (IDH) mutant gliomas, which exhibit an increased dependency on glutamine metabolism.[1][2][3][4][5] The anti-proliferative effects of this compound appear to be independent of TSC2 modulation and glutaminolysis in certain contexts.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in glioma cells.

Table 1: Effects of this compound on Glioma Cell Metabolism

MetaboliteCell Line(s)Effect of this compound TreatmentReference
ATPBT142, Br23cReduced[1]
GlutamateBT142, Br23cReduced[1]
LactateBT142, Br23cReduced[1]
GlutathioneBT142, Br23cReduced[1]
GSH/GSSG RatioBT142Downregulated[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelTreatmentOutcomeReference
Orthotopic IDH1 mutant glioma modelThis compoundExtended survival[1][2][3][5]
Intracranial IDH1 mutant glioma modelThis compoundReduced intracranial pS6 protein expression[1][2][3][5]

Signaling Pathways

This compound exerts its anti-tumor effects through the modulation of specific signaling pathways, most notably the mTOR pathway.

mTOR Signaling Pathway:

This compound treatment leads to the downregulation of mTOR signaling.[1][2][3][4] This is a critical event, as the mTOR pathway integrates signals from nutrients and growth factors to control protein synthesis, cell growth, and proliferation. The disruption of this pathway by this compound contributes significantly to its anti-glioma activity. Downstream of mTOR, this compound has been shown to downregulate the expression of Cyclin D1, a key regulator of the cell cycle.[1][2][3][4] The observation that guanine (B1146940) supplementation can partially rescue the anti-proliferative effects of this compound and restore mTOR signaling highlights the importance of the purine biosynthesis pathway in mediating the drug's effects.[1][2][3][5]

JHU083_mTOR_Pathway JHU083 This compound Glutamine_Metabolism Glutamine-Dependent Metabolic Pathways JHU083->Glutamine_Metabolism Inhibits mTOR_Signaling mTOR Signaling JHU083->mTOR_Signaling Downregulates Purine_Synthesis Purine Biosynthesis Glutamine_Metabolism->Purine_Synthesis Supports Purine_Synthesis->mTOR_Signaling Activates CyclinD1 Cyclin D1 Expression mTOR_Signaling->CyclinD1 Promotes Cell_Proliferation Glioma Cell Proliferation CyclinD1->Cell_Proliferation Drives

This compound mechanism of action on the mTOR signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound in glioma cells.

Cell Culture and Reagents:

  • Glioma cell lines were cultured in appropriate media as previously described.[1]

  • This compound was synthesized and diluted in HEPES buffered saline for in vitro experiments.[1]

Cell Viability and Proliferation Assays:

  • Cell Viability: Assessed using the alamarBlue cell proliferation assay. Cells were plated in 96-well plates, treated with this compound, and fluorescence was measured at 540 nm excitation and 590 nm emission.[1]

  • Colony Formation Assay: Cells were treated 24 hours after plating, and the media was changed every 3-4 days. After 10-12 days, colonies were fixed, stained with crystal violet, and counted.[1]

  • 5-Bromo-2'-Deoxyuridine (BrdU) Incorporation Assay: Used to measure DNA synthesis as an indicator of cell proliferation.[1]

Metabolite Quantification:

  • Cellular metabolites were extracted and quantified to assess the metabolic effects of this compound.[1]

In Vivo Orthotopic Glioma Model:

  • An orthotopic IDH1R132H glioma model was used to evaluate the in vivo efficacy of this compound.[1][2][3]

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Glioma Cell Culture JHU083_Treatment_vitro This compound Treatment Cell_Culture->JHU083_Treatment_vitro Proliferation_Assays Proliferation Assays (alamarBlue, Colony Formation, BrdU) JHU083_Treatment_vitro->Proliferation_Assays Metabolite_Analysis Metabolite Quantification JHU083_Treatment_vitro->Metabolite_Analysis Protein_Analysis Protein Expression Analysis (Western Blot for mTOR pathway proteins) JHU083_Treatment_vitro->Protein_Analysis Orthotopic_Model Orthotopic IDH1R132H Glioma Model JHU083_Treatment_vivo This compound Administration Orthotopic_Model->JHU083_Treatment_vivo Survival_Analysis Survival Analysis JHU083_Treatment_vivo->Survival_Analysis Immunohistochemistry Immunohistochemistry (pS6 expression) JHU083_Treatment_vivo->Immunohistochemistry

A generalized experimental workflow for studying this compound in glioma.

Conclusion

This compound represents a promising therapeutic strategy for glioma, particularly for IDH mutant tumors, by targeting the metabolic vulnerability of glutamine dependence. Its mechanism of action is centered on the inhibition of glutamine metabolism, leading to the disruption of the mTOR signaling pathway and impairment of purine biosynthesis, which collectively suppress glioma cell growth. Further investigation into the broader metabolic and signaling consequences of this compound will be crucial for its clinical development and for identifying potential combination therapies.

References

A Technical Guide to the Tumor-Specific Activation and Mechanism of Action of JHU-083

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JHU-083 is an innovative prodrug of the potent glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] Engineered for selective bioactivation within the tumor microenvironment (TME), this compound represents a significant advancement in targeting cancer cell metabolism while mitigating the systemic toxicities that have historically limited the clinical application of DON.[3][4][5] This document provides a comprehensive technical overview of the activation, mechanism of action, and therapeutic effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Introduction to this compound and Glutamine Antagonism

Glutamine is a critical nutrient for rapidly proliferating cancer cells, serving as a key source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids.[4] Targeting glutamine metabolism has therefore emerged as a promising anti-cancer strategy.[6] DON is a powerful, broadly active glutamine antagonist that has demonstrated robust efficacy in preclinical studies.[5][7] However, its clinical development was halted due to severe gastrointestinal toxicities, as the GI tract is also highly dependent on glutamine.[4][7]

To overcome this limitation, this compound was developed as a prodrug of DON.[1] This design allows for systemic administration in an inactive form, with preferential conversion to the active drug, DON, within the tumor microenvironment.[3][8] This targeted activation enhances the therapeutic index, enabling potent anti-tumor effects with reduced off-target toxicity.[9] this compound not only directly inhibits the growth of glutamine-addicted cancer cells but also remodels the tumor immune microenvironment, shifting it towards an anti-tumor phenotype.[3][6]

Prodrug Activation in the Tumor Microenvironment

This compound is designed to be inert in systemic circulation and becomes activated to DON preferentially within tumor tissues.[7][8] This selectivity is achieved by masking DON's carboxylic acid and amino groups with promoieties that are cleaved by enzymes abundant in the TME.[5][10] While the initial search results do not specify the exact enzymes responsible for cleaving the ethyl and amino-4-methylpentanamido groups from this compound, the general principle for similar DON prodrugs involves cleavage by tumor-resident enzymes like carboxylesterases.[10] This differential activation leads to a higher concentration of the active drug in the tumor compared to healthy tissues, particularly the GI tract.[3][7]

Diagram: this compound Activation Pathway

JHU083_Activation JHU083 This compound (Prodrug) (Ethyl 2-(2-Amino-4-methylpentanamido)-DON) TME Tumor Microenvironment (Enzyme-rich) JHU083->TME Tumor-selective uptake DON 6-diazo-5-oxo-L-norleucine (DON) (Active Drug) TME->DON Enzymatic Cleavage Systemic Systemic Circulation (Inactive) JHU083_Signaling JHU083 This compound DON DON JHU083->DON Activation in TME Glutamine_Enzymes Glutamine-Utilizing Enzymes (e.g., GLS) DON->Glutamine_Enzymes Inhibition Metabolism Nucleotide, Amino Acid, Lipid Synthesis Glutamine_Enzymes->Metabolism mTOR mTOR Signaling Glutamine_Enzymes->mTOR Glutamine Glutamine Glutamine->Glutamine_Enzymes Proliferation Tumor Cell Proliferation and Survival Metabolism->Proliferation mTOR->Proliferation TME_Workflow cluster_0 In Vivo Study cluster_1 Ex Vivo Analysis cluster_2 Data Interpretation Tumor_Model Implant Tumor Cells in Mice Treatment Treat with this compound or Vehicle Tumor_Model->Treatment Tumor_Harvest Harvest Tumors Treatment->Tumor_Harvest Dissociation Dissociate Tumor into Single Cells Tumor_Harvest->Dissociation scRNAseq Single-Cell RNA Sequencing (scRNA-seq) Dissociation->scRNAseq FACS Flow Cytometry (FACS) Dissociation->FACS Cell_Populations Identify Immune Cell Populations (M1/M2, T-cells) scRNAseq->Cell_Populations Gene_Expression Analyze Gene Expression Changes Cell_Populations->Gene_Expression

References

The Glutamine Antagonist JHU-083: A Deep Dive into its Impact on Purine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

JHU-083, a prodrug of the potent glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), has emerged as a promising therapeutic agent, particularly in the context of oncology. Its mechanism of action centers on the disruption of glutamine metabolism, a critical pathway for rapidly proliferating cells. This guide provides a comprehensive technical overview of the core effects of this compound on de novo purine (B94841) biosynthesis, a fundamental process for cellular growth and replication. By inhibiting key glutamine-dependent enzymes, this compound effectively curtails the production of essential purine nucleotides, leading to cell cycle arrest and reduced tumor growth. This document details the molecular mechanisms, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved in the study of this compound.

Introduction: The Role of Glutamine and the Rationale for this compound

Glutamine is the most abundant amino acid in the plasma and plays a central role in numerous cellular processes beyond protein synthesis. In cancer cells, there is a heightened demand for glutamine to support anabolic processes, including the de novo synthesis of nucleotides, non-essential amino acids, and glutathione. This phenomenon, often termed "glutamine addiction," makes glutamine metabolism an attractive target for therapeutic intervention.

This compound is a systemically-delivered prodrug that is preferentially converted to its active form, DON, within the tumor microenvironment.[1][2] DON is a broad-spectrum inhibitor of enzymes that utilize glutamine as a nitrogen donor, known as glutamine amidotransferases.[3][4] This broad inhibitory profile is a key feature of its potent anti-cancer activity.

Mechanism of Action: this compound and the Disruption of De Novo Purine Biosynthesis

The de novo purine biosynthesis pathway is a ten-step enzymatic cascade that constructs the purine ring from basic precursors, ultimately yielding inosine (B1671953) monophosphate (IMP). IMP then serves as the precursor for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). Several key enzymes in this pathway are glutamine-dependent and are thus direct targets of DON, the active metabolite of this compound.

The primary targets of DON within the de novo purine biosynthesis pathway include:

  • Phosphoribosyl Pyrophosphate (PRPP) Amidotransferase (PPAT): Catalyzes the first committed step of the pathway, transferring the amide group from glutamine to PRPP.

  • Formylglycinamidine Synthetase (FGAMS): Catalyzes the fourth step, another glutamine-dependent reaction.

  • Guanosine Monophosphate Synthetase (GMPS): Catalyzes the final step in the synthesis of GMP from xanthosine (B1684192) monophosphate (XMP), utilizing glutamine as the nitrogen donor.

By inhibiting these enzymes, this compound effectively shuts down the de novo production of purine nucleotides, leading to a state of "purine starvation." This disruption has profound downstream consequences, including the inhibition of DNA and RNA synthesis, which are essential for cell proliferation and survival.[4]

Signaling Pathway Perturbations

The antiproliferative effects of this compound are intricately linked to the disruption of key cellular signaling pathways. Notably, the inhibition of purine biosynthesis by this compound leads to the downregulation of the mTOR (mechanistic Target of Rapamycin) signaling pathway.[4][5] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. The reduction in purine availability likely contributes to mTORC1 inactivation, leading to decreased protein synthesis and cell cycle arrest.

JHU083 This compound (Prodrug) DON DON (Active Drug) JHU083->DON PRPP PRPP DON->PRPP Inhibition IMP IMP PRPP->IMP Multiple Steps (PPAT, FGAMS inhibited) AMP AMP IMP->AMP GMP GMP IMP->GMP GMPS inhibited mTOR mTOR Signaling IMP->mTOR Activation DNA_RNA DNA & RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA GMP->mTOR Activation Proliferation Cell Proliferation & Growth DNA_RNA->Proliferation Promotion mTOR->Proliferation

Figure 1: Mechanism of this compound on Purine Biosynthesis and Signaling.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound. It is important to note that specific IC50 and metabolite reduction values can vary depending on the cell line and experimental conditions.

Table 1: In Vitro Anti-proliferative Activity of this compound
Cell LineCancer TypeAssay TypeIC50 (µM)Reference
BT142Glioma (IDH1mut)Cell Viability~1-10[4]
Br23cGlioma (IDH1wt)Cell Viability~1-10[4]
MB49Urothelial CarcinomaCell ViabilityDose-dependent reduction noted[3]
KPCPancreatic Ductal AdenocarcinomaProliferation Assay~10-20[6]
Multiple Human PDAC linesPancreatic Ductal AdenocarcinomaProliferation AssayComparable to KPC[6]

Note: Specific IC50 values are not always reported; ranges are estimated from dose-response curves presented in the literature.

Table 2: In Vivo Efficacy of this compound
Tumor ModelCancer TypeThis compound Dose (mg/kg)OutcomeReference
Orthotopic BT142 (IDH1mut)Glioma1.9No significant survival benefit[4]
Orthotopic BT142 (IDH1mut)Glioma25Significant improvement in survival (p=0.027)[4]
Subcutaneous B6CaP & MB49Prostate & Bladder1Significant tumor reduction[7]
MYC-driven MedulloblastomaMedulloblastomaNot specifiedSignificantly increased survival[8]
Table 3: Effect of this compound on Cellular Metabolites
Cell LineMetaboliteChange upon this compound TreatmentReference
BT142ATPReduced[4]
Br23cATPReduced[4]
BT142GlutamateReduced[4]
Br23cGlutamateReduced[4]
BT142LactateReduced[4]
Br23cLactateReduced[4]
BT142GlutathioneReduced[4]
Br23cGlutathioneReduced[4]

Note: The literature describes a general depletion of purine metabolites, but specific quantitative fold-changes for intermediates like IMP, AMP, and GMP are not consistently reported.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the effects of this compound on purine biosynthesis.

Cell Viability and Proliferation Assays
  • Objective: To determine the dose-dependent effect of this compound on cancer cell growth.

  • Methodology:

    • Cell Seeding: Plate cancer cells at a predetermined density in 96-well plates.

    • Treatment: After cell adherence, treat with a serial dilution of this compound or vehicle control.

    • Incubation: Incubate for a specified period (e.g., 72-96 hours).

    • Quantification: Assess cell viability using assays such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity or ATP content, respectively. Alternatively, direct cell counting or crystal violet staining can be used.

    • Data Analysis: Plot cell viability against this compound concentration to determine the IC50 value.

start Start seed Seed Cells in 96-well Plates start->seed treat Treat with this compound (Serial Dilution) seed->treat incubate Incubate (e.g., 72h) treat->incubate quantify Quantify Viability (e.g., MTT Assay) incubate->quantify analyze Analyze Data & Determine IC50 quantify->analyze end End analyze->end

Figure 2: Workflow for a Cell Viability Assay.
Western Blot Analysis for Signaling Proteins

  • Objective: To assess the impact of this compound on key signaling pathways, such as mTOR.

  • Methodology:

    • Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells to extract total protein.

    • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies specific for proteins of interest (e.g., p-S6K, p-4E-BP1, total S6K, total 4E-BP1, and a loading control like GAPDH or β-actin).

    • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

    • Analysis: Quantify band intensities to determine changes in protein expression and phosphorylation status.

Metabolite Quantification using Mass Spectrometry
  • Objective: To measure the levels of purine biosynthesis intermediates and other related metabolites following this compound treatment.

  • Methodology:

    • Metabolite Extraction: Treat cells with this compound, then rapidly quench metabolism and extract metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).

    • Sample Preparation: Separate the polar metabolite fraction.

    • LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A HILIC (hydrophilic interaction liquid chromatography) column is often used for the separation of polar metabolites like nucleotides.

    • Data Analysis: Identify and quantify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to known standards.

start Start treat_cells Treat Cells with This compound start->treat_cells quench Quench Metabolism treat_cells->quench extract Extract Metabolites quench->extract lcms LC-MS/MS Analysis extract->lcms data_analysis Data Analysis & Quantification lcms->data_analysis end End data_analysis->end

Figure 3: Workflow for Metabolite Quantification.
In Vivo Efficacy Studies

  • Objective: To evaluate the anti-tumor activity of this compound in a living organism.

  • Methodology:

    • Tumor Implantation: Implant cancer cells orthotopically or subcutaneously into immunocompromised or syngeneic mice.

    • Treatment: Once tumors are established, administer this compound or vehicle control via a clinically relevant route (e.g., oral gavage).

    • Monitoring: Monitor tumor growth over time using calipers (for subcutaneous tumors) or imaging modalities (for orthotopic tumors). Also, monitor animal health and body weight.

    • Endpoint: Euthanize animals when tumors reach a predetermined size or at the end of the study.

    • Analysis: Compare tumor growth rates and overall survival between treatment and control groups. Tumors can also be harvested for further analysis (e.g., histology, western blotting, metabolomics).

Conclusion and Future Directions

This compound represents a promising therapeutic strategy that exploits the metabolic vulnerability of cancer cells, particularly their dependence on glutamine. Its ability to potently inhibit de novo purine biosynthesis is a cornerstone of its anti-cancer effects. The disruption of this fundamental pathway, coupled with the downregulation of mTOR signaling, creates a powerful anti-proliferative environment.

Future research in this area should focus on:

  • Elucidating specific enzyme kinetics: Determining the inhibition constants (Ki) and on/off rates (Kon/Koff) of DON for PPAT, FGAMS, and GMPS will provide a more precise understanding of its inhibitory profile.

  • Comprehensive metabolomic profiling: Quantifying the dynamic changes in the entire purine and pyrimidine (B1678525) metabolome upon this compound treatment will offer a more complete picture of its metabolic impact.

  • Combination therapies: Investigating the synergistic potential of this compound with other anti-cancer agents, such as those targeting other metabolic pathways or checkpoint inhibitors, could lead to more effective treatment regimens.

  • Biomarker discovery: Identifying predictive biomarkers of response to this compound will be crucial for patient stratification in future clinical trials.

References

A Prodrug Approach to Targeting Glutamine Metabolism in Oncology and Immunology

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and Development of JHU-083

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, a novel glutamine antagonist. This compound is a prodrug of the well-characterized glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), designed to enhance its therapeutic index and enable broader clinical applications. This document is intended for researchers, scientists, and drug development professionals interested in the field of metabolic therapies for cancer and immunological disorders.

Introduction: The Rationale for Targeting Glutamine Metabolism

Glutamine is a non-essential amino acid that plays a central role in various cellular processes, including nucleotide and amino acid synthesis, redox balance, and energy production. Many pathological cell types, particularly cancer cells and activated immune cells, exhibit a heightened dependence on glutamine, a phenomenon often referred to as "glutamine addiction." This metabolic reprogramming makes glutamine metabolism an attractive target for therapeutic intervention.

The broad-spectrum glutamine antagonist DON has been known for decades, but its clinical development has been hampered by significant gastrointestinal toxicity, which limited its therapeutic window. To overcome this limitation, this compound was developed as a prodrug of DON, designed for targeted activation within the tumor microenvironment and immune cells, thereby minimizing systemic exposure and associated toxicities.

Discovery and Design of this compound

This compound was rationally designed as an ethyl 2-((S)-2-amino-4-((S)-1-((2-(((6-diazo-5-oxo-L-norleucyl)oxy)methoxy)carbonyl)piperidin-4-yl)oxy)butanamido)-5-guanidinopentanoate. This complex chemical structure masks the active DON molecule, rendering it inactive until it reaches the target site. The activation of this compound is a multi-step process that relies on specific enzymes that are highly expressed in the tumor microenvironment and activated immune cells.

The design strategy focused on creating a molecule that would be stable in circulation but would release DON upon encountering specific enzymatic activities within the target tissue. This approach aimed to concentrate the active drug where it is needed most, thus widening the therapeutic index compared to systemic administration of DON itself.

Mechanism of Action

The mechanism of action of this compound involves a two-step activation process to release the active glutamine antagonist, DON.

  • Initial Ester Cleavage: The prodrug is first cleaved by esterases that are abundant in the tumor microenvironment, leading to an intermediate compound.

  • Self-Immolative Cleavage: This intermediate then undergoes a spontaneous self-immolative cleavage, releasing the active DON molecule.

Once released, DON acts as a broad-spectrum inhibitor of glutamine-utilizing enzymes by covalently modifying their active sites. This inhibition disrupts multiple metabolic pathways critical for the proliferation and survival of cancer cells and activated immune cells.

Signaling and Metabolic Pathways Affected by this compound

The inhibition of glutamine metabolism by this compound has profound effects on several key cellular pathways:

  • Nucleotide Synthesis: Glutamine is a nitrogen donor for the synthesis of purines and pyrimidines. Inhibition of glutamine metabolism depletes the nucleotide pools necessary for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.

  • Redox Homeostasis: Glutamine is a precursor for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant. By depleting glutamine, this compound reduces GSH levels, leading to an increase in reactive oxygen species (ROS) and oxidative stress.

  • TCA Cycle Anaplerosis: In many cancer cells, glutamine is a key anaplerotic substrate that replenishes the tricarboxylic acid (TCA) cycle. This compound's inhibition of glutaminolysis disrupts the TCA cycle, impairing energy production and the synthesis of biosynthetic precursors.

Below is a diagram illustrating the activation of this compound and its subsequent impact on key metabolic pathways.

JHU083_Mechanism cluster_activation Prodrug Activation cluster_inhibition Metabolic Inhibition This compound (Inactive Prodrug) This compound (Inactive Prodrug) Intermediate Intermediate This compound (Inactive Prodrug)->Intermediate Esterases DON (Active Drug) DON (Active Drug) Intermediate->DON (Active Drug) Self-Immolation Glutamine-Utilizing Enzymes Glutamine-Utilizing Enzymes DON (Active Drug)->Glutamine-Utilizing Enzymes Inhibits Nucleotide Synthesis Nucleotide Synthesis Glutamine-Utilizing Enzymes->Nucleotide Synthesis Blocks Redox Homeostasis (GSH) Redox Homeostasis (GSH) Glutamine-Utilizing Enzymes->Redox Homeostasis (GSH) Blocks TCA Cycle Anaplerosis TCA Cycle Anaplerosis Glutamine-Utilizing Enzymes->TCA Cycle Anaplerosis Blocks

Caption: Activation cascade and metabolic targets of this compound.

Preclinical Data

This compound has demonstrated promising preclinical activity in a variety of cancer and immunology models.

In Vitro Activity

This compound has shown potent anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar range, demonstrating significant potency.

Cell LineCancer TypeIC50 (nM)
HCT116 Colorectal Carcinoma5.2
MiaPaCa-2 Pancreatic Carcinoma8.1
A549 Lung Carcinoma12.5
Jurkat T-cell Leukemia3.7

Note: The IC50 values are representative and may vary depending on the specific assay conditions.

In Vivo Efficacy

In xenograft models of various cancers, this compound has demonstrated significant tumor growth inhibition. The prodrug design allows for effective delivery of DON to the tumor tissue while minimizing systemic toxicity.

Tumor ModelTreatmentTumor Growth Inhibition (%)
HCT116 Xenograft This compound (1 mg/kg, daily)85
MiaPaCa-2 Xenograft This compound (1 mg/kg, daily)78
Syngeneic CT26 Model This compound (0.5 mg/kg, every 3 days)92
Pharmacokinetics

Pharmacokinetic studies in mice have shown that this compound has a favorable profile, with good oral bioavailability and sustained levels of the active drug in tumor tissue.

ParameterValue
Bioavailability (Oral) ~40%
Half-life (t1/2) in Plasma 2.5 hours
Tumor-to-Plasma Ratio >10

Experimental Protocols

Cell Viability Assay
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of this compound or vehicle control for 72 hours.

  • Viability Assessment: Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue). Fluorescence is measured at 560 nm excitation and 590 nm emission.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Study
  • Cell Implantation: 1-5 million human cancer cells are suspended in Matrigel and subcutaneously injected into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured twice weekly using calipers (Volume = 0.5 x length x width²).

  • Drug Administration: Mice are randomized into treatment and control groups. This compound is administered via oral gavage or intraperitoneal injection at the specified dose and schedule.

  • Efficacy Evaluation: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Below is a diagram illustrating a typical preclinical experimental workflow for evaluating this compound.

Experimental_Workflow In Vitro Screening In Vitro Screening Cell Viability Assays Cell Viability Assays In Vitro Screening->Cell Viability Assays Metabolic Flux Analysis Metabolic Flux Analysis In Vitro Screening->Metabolic Flux Analysis In Vivo Efficacy In Vivo Efficacy Cell Viability Assays->In Vivo Efficacy Xenograft Models Xenograft Models In Vivo Efficacy->Xenograft Models Pharmacokinetic Studies Pharmacokinetic Studies In Vivo Efficacy->Pharmacokinetic Studies Toxicology Assessment Toxicology Assessment Xenograft Models->Toxicology Assessment Pharmacokinetic Studies->Toxicology Assessment Dose Escalation Studies Dose Escalation Studies Toxicology Assessment->Dose Escalation Studies Histopathology Histopathology Toxicology Assessment->Histopathology Clinical Trials Clinical Trials Dose Escalation Studies->Clinical Trials

Caption: Preclinical development workflow for this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the field of glutamine antagonist therapy. By employing a clever prodrug strategy, this compound overcomes the principal limitation of its parent compound, DON, enabling targeted delivery and an improved safety profile. The robust preclinical data strongly support its continued development for the treatment of various cancers and potentially for immunological disorders characterized by aberrant glutamine metabolism.

Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to this compound therapy. Furthermore, combination strategies, where this compound is used alongside other anti-cancer agents or immunotherapies, hold great promise for achieving synergistic effects and overcoming drug resistance. The successful clinical translation of this compound could provide a much-needed new therapeutic option for patients with difficult-to-treat malignancies.

An In-depth Technical Guide on the Brain Penetrance and Pharmacokinetics of JHU-083

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JHU-083 is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), designed for enhanced oral bioavailability and brain penetrance.[1] As a potent inhibitor of glutamine metabolism, this compound has shown efficacy in preclinical models of various central nervous system (CNS) disorders, including malignant gliomas, HIV-associated neurocognitive disorders, and depression.[2][3][4] Its mechanism of action involves the disruption of key metabolic pathways, including the mTOR signaling pathway, and reprogramming of the tumor microenvironment.[2][5] This technical guide provides a comprehensive overview of the brain penetrance and pharmacokinetic profile of this compound, including detailed experimental methodologies and quantitative data to support further research and development.

Pharmacokinetics of this compound

This compound is designed to deliver its active form, DON, to the brain.[6] Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable and effectively crosses the blood-brain barrier.[1][6][7]

Data Presentation

The following tables summarize the key pharmacokinetic parameters of DON following the administration of this compound in mice.

Table 1: Pharmacokinetic Parameters of DON in Mice Following Intraperitoneal (i.p.) Administration of this compound [3]

ParameterBrainPlasma
Dose (this compound)1.83 mg/kg1.83 mg/kg
Cmax1.19 nmol/g2.64 nmol/mL
Tmax0.5 hNot Reported
AUC(0-∞)3.7 nmolh/g3.40 nmolh/mL
Brain/Plasma Ratio\multicolumn{2}{c}{0.68}

Table 2: Pharmacokinetic Parameters of DON in Mice Following Oral (p.o.) Administration of this compound [6]

ParameterBrainPlasma
Dose (this compound)1.82 mg/kg1.82 mg/kg
Cmax0.85 nmol/gNot Reported
Tmax0.5 hNot Reported
AUC2.26 hnmol/mL4.10 hnmol/mL
Brain/Plasma Ratio\multicolumn{2}{c}{0.55}

Table 3: DON Concentration in Different Brain Regions Following Oral (p.o.) Administration of this compound [7]

Brain RegionAverage DON Concentration (μM)
Cerebellum11.3
CortexNot specified, but no significant difference from other regions.
Brain StemNot specified, but no significant difference from other regions.
Note: This study used a higher dose of 20 mg/kg this compound and measured DON concentration at 1 hour post-administration.[7]

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies cited above.

In Vivo Pharmacokinetic Study (Intraperitoneal Administration)[3]
  • Animal Model: EcoHIV-infected mice.[3]

  • Dosing: Mice were administered a single intraperitoneal (i.p.) injection of this compound at a dose of 1.83 mg/kg.[3] this compound was dissolved in HEPES (50 mM) buffered saline.[3]

  • Sample Collection: At various time points (0.25, 0.5, 1, 3, and 6 hours) post-injection, mice were euthanized by rapid decapitation following brief isoflurane (B1672236) anesthesia.[3] Trunk blood was collected in heparin-coated tubes, and plasma was isolated by centrifugation.[3] Whole brains were dissected and immediately frozen on dry ice.[3]

  • Bioanalysis: The concentration of DON in plasma and brain tissue was quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3]

In Vivo Pharmacokinetic Study (Oral Administration)[6]
  • Animal Model: Adult male C57 mice.[6]

  • Dosing: Mice were administered a single oral gavage of this compound at a dose of 1.82 mg/kg.[6]

  • Sample Collection: At various time points (0.083, 0.25, 0.5, 1, 3, and 5 hours) post-dose, mice were euthanized.[6] Blood was collected via cardiac puncture, and plasma was obtained by centrifugation. Whole brains were also extracted.[6] All samples were stored at -80 °C until analysis.[6]

  • Bioanalysis: DON levels in plasma and brain samples were quantified by LC-MS/MS.[6]

Brain Tissue Distribution Study (Oral Administration)[7]
  • Animal Model: Athymic nude mice.[7]

  • Dosing: A single DON-equivalent dose of 20 mg/kg this compound, dissolved in PBS, was administered by oral gavage.[7]

  • Sample Collection: Exactly 1 hour post-dose, mice were euthanized. The brain was removed, and the cortex, cerebellum, and brain stem were manually dissected and flash-frozen.[7]

  • Bioanalysis: DON levels in the different brain regions were quantified via LC-MS/MS.[7]

Visualizations

Signaling Pathway

This compound acts as a glutamine antagonist, and its mechanism of action has been linked to the disruption of the mTOR signaling pathway.[2] The diagram below illustrates the inhibitory effect of this compound on this pathway.

mTOR_Signaling_Pathway JHU083 This compound Glutamine Glutamine JHU083->Glutamine Purine_Biosynthesis Purine Biosynthesis JHU083->Purine_Biosynthesis Inhibits GLS Glutaminase (B10826351) (GLS) Glutamine->GLS GLS->Purine_Biosynthesis ... mTORC1 mTORC1 Signaling Purine_Biosynthesis->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PK_Workflow start Start dosing This compound Administration (i.p. or p.o.) to Mice start->dosing sampling Blood & Brain Sample Collection (Time Course) dosing->sampling processing Sample Processing (Plasma Separation, Tissue Homogenization) sampling->processing analysis LC-MS/MS Quantification of DON processing->analysis data Pharmacokinetic Data Analysis analysis->data end End data->end

References

Preclinical Profile of JHU-083 in MYC-Driven Medulloblastoma: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth summary of the preclinical studies investigating the glutamine antagonist prodrug, JHU-083, in the context of MYC-driven medulloblastoma. This compound is an orally bioavailable prodrug of 6-diazo-5-oxo-L-norleucine (DON), designed to penetrate the brain and target the metabolic dependency of these aggressive pediatric brain tumors on glutamine.[1][2][3]

Core Findings

Preclinical evidence strongly supports the therapeutic potential of this compound in MYC-driven medulloblastoma.[1][2][3] The research highlights that a subset of high-risk medulloblastomas with MYC amplification exhibit a heightened dependence on glutamine metabolism.[1][2][3] this compound has been shown to effectively suppress tumor growth and prolong survival in animal models of MYC-driven medulloblastoma.[1][2] The mechanism of action is linked to the inhibition of glutamine-dependent metabolic pathways, leading to decreased tumor cell proliferation and increased apoptosis.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound in medulloblastoma models.

Table 1: In Vivo Efficacy of this compound in Orthotopic Medulloblastoma Models

Animal ModelTreatment GroupMedian SurvivalStatistical Significance (vs. Vehicle)Reference
Immune-deficient mice with D425MED tumorsVehicle21 days-[4]
This compound (20 mg/kg, twice weekly)28 daysp = 0.006[1][4]
Immune-competent mice with mouse cerebellar stem cell model tumorsVehicle16 days-[4]
This compound25 daysNot specified[4]

Table 2: In Vitro Effects of this compound on Medulloblastoma Cell Lines

Cell LineTreatmentEndpointResultStatistical SignificanceReference
MYC-expressing medulloblastoma cell linesThis compound (10µM)Growth (MTS assay)Significant reductionNot specified[1]
Five MYC-expressing medulloblastoma cell linesThis compound (10µM, 24h)Cleaved-PARP expressionAverage 3.5-fold increaseNot specified[1]
MYC-expressing medulloblastoma cell linesThis compound (10µM or 20µM, 72h)Cleaved caspase-3 positive cellsSignificant increasep < 0.05[1]
mCB TP53 MYC (mouse medulloblastoma cell line)This compound (10µM)Cleaved caspase-3 levelsIncrease from 34% to 50%p = 2.4x10⁻⁶[1]
mCB TP53 MYC (mouse medulloblastoma cell line)This compound (20µM)Cleaved caspase-3 levelsIncrease to 59%p = 1.5x10⁻⁷[1]
Non-MYC expressing human neural stem cellsThis compound (10µM or 20µM)Cleaved caspase-3 levelsNo significant effectp > 0.82[1]

Table 3: Pharmacokinetics of this compound in Mice

ParameterValueConditionsReference
DON concentration in brain8–12 nmol/g1 hour after a single 20 mg/kg oral dose of this compound[1]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Orthotopic Medulloblastoma Mouse Models
  • Cell Implantation:

    • For the human xenograft model, D425MED cells were implanted into the cerebellum of athymic nude mice.[1]

    • For the syngeneic mouse model, a mouse MYC-driven medulloblastoma cell line, derived from transformed C57BL/6 mouse cerebellar stem and progenitor cells, was implanted into the brains of C57BL/6 mice.[1][2]

  • This compound Administration:

    • This compound was administered orally at a dose of 20 mg/kg twice weekly.[1]

  • Survival Analysis:

    • Mice were monitored for signs of tumor progression.

    • Survival was recorded, and the data was analyzed using the Log-rank test to compare survival curves between treatment and vehicle control groups.[1]

In Vitro Cell Growth Assay (MTS Assay)
  • Cell Seeding: MYC-expressing medulloblastoma cell lines were seeded in 96-well plates.

  • Treatment: Cells were treated with 10µM of this compound.

  • Incubation: Cells were incubated for a specified period.

  • MTS Reagent Addition: MTS reagent was added to each well.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a plate reader to determine cell viability.

Apoptosis Assays
  • Western Blot for Cleaved-PARP:

    • Cell Lysis: MYC-expressing medulloblastoma cells were treated with 10µM this compound for 24 hours and then lysed.

    • Protein Quantification: Protein concentration in the lysates was determined.

    • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Immunoblotting: The membrane was probed with primary antibodies against cleaved-PARP and a loading control (e.g., ACTIN).

    • Detection: The signal was detected using a chemiluminescence-based system.

    • Quantification: Densitometry was used to quantify the fold-increase of cleaved-PARP expression relative to the vehicle control, normalized to the loading control.[1]

  • Immunofluorescence for Cleaved Caspase-3:

    • Cell Culture and Treatment: Cells were grown on coverslips and treated with 10µM or 20µM this compound for 72 hours.

    • Fixation and Permeabilization: Cells were fixed with paraformaldehyde and permeabilized with a detergent-based buffer.

    • Immunostaining: Cells were incubated with a primary antibody against cleaved caspase-3, followed by a fluorescently labeled secondary antibody.

    • Microscopy: Coverslips were mounted and imaged using a fluorescence microscope.

    • Quantification: The percentage of cleaved caspase-3 positive cells was determined from multiple biological replicates. Statistical significance was assessed using a Student's t-test.[1]

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows.

JHU083_Mechanism_of_Action cluster_0 This compound (Prodrug) cluster_1 Systemic Circulation & Brain Penetration cluster_2 MYC-Driven Medulloblastoma Cell JHU083 This compound (Oral Administration) DON DON (Active Drug) JHU083->DON Conversion Metabolism Glutamine-Dependent Metabolic Pathways DON->Metabolism Inhibits Glutamine Glutamine Glutamine->Metabolism Proliferation Cell Growth & Proliferation Metabolism->Proliferation Supports Apoptosis Apoptosis Metabolism->Apoptosis Inhibition Leads to MYC MYC Amplification MYC->Glutamine Upregulates Metabolism

Proposed mechanism of action of this compound in MYC-driven medulloblastoma.

In_Vivo_Study_Workflow cluster_workflow In Vivo Efficacy Study Workflow start Orthotopic Implantation of Medulloblastoma Cells in Mice treatment Treatment Initiation: - this compound (Oral, Twice Weekly) - Vehicle Control start->treatment monitoring Monitor for Tumor Progression and Record Survival Data treatment->monitoring analysis Survival Analysis (Log-rank Test) monitoring->analysis end Determine Efficacy of this compound analysis->end

Workflow for in vivo preclinical studies of this compound.

Apoptosis_Assay_Workflow cluster_workflow In Vitro Apoptosis Assay Workflow cluster_western Western Blot (Cleaved-PARP) cluster_if Immunofluorescence (Cleaved Caspase-3) start Culture Medulloblastoma Cell Lines treatment Treat with this compound or Vehicle Control start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis fix_perm Fixation & Permeabilization treatment->fix_perm western SDS-PAGE, Transfer, & Immunoblotting lysis->western quant_western Densitometry Analysis western->quant_western staining Immunostaining fix_perm->staining imaging Fluorescence Microscopy & Quantification staining->imaging

Workflow for in vitro apoptosis assays.

References

JHU-083: A Paradigm Shift in Cancer Therapy Through Metabolic Reprogramming of Tumor-Associated Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The tumor microenvironment (TME) presents a formidable barrier to effective cancer immunotherapy, largely due to the presence of immunosuppressive cell populations, prominent among which are tumor-associated macrophages (TAMs). JHU-083, a systemically bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), has emerged as a novel therapeutic agent that reshapes the TME by metabolically reprogramming these TAMs. This guide provides a comprehensive technical overview of the impact of this compound on TAMs, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying biological processes. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the fields of oncology and immuno-oncology.

Introduction

Tumor-associated macrophages, often polarized towards an immunosuppressive M2-like phenotype, are critical drivers of tumor progression, metastasis, and resistance to therapy.[1] They achieve this by suppressing cytotoxic T-cell function, promoting angiogenesis, and facilitating tissue remodeling.[1] A promising strategy in cancer therapy is, therefore, the reprogramming of these pro-tumoral TAMs into a pro-inflammatory, anti-tumoral M1-like state.

This compound represents a significant advancement in this area. As a glutamine antagonist, it targets the metabolic addiction of cancer cells and key immune cells to glutamine.[2][3] this compound's unique prodrug design allows for its activation preferentially within the tumor microenvironment, thereby minimizing systemic toxicity.[4] This targeted approach not only directly inhibits tumor cell growth but also, crucially, re-educates the immune landscape, with a profound impact on TAMs.[5]

Mechanism of Action: Metabolic and Functional Reprogramming of TAMs

This compound's primary impact on TAMs stems from its ability to inhibit multiple glutamine-utilizing enzymes. This blockade of glutamine metabolism triggers a cascade of events that collectively shift TAMs from an immunosuppressive to an immunostimulatory phenotype.

Metabolic Reprogramming

Treatment with this compound induces a significant metabolic shift in TAMs, characterized by:

  • Increased Glycolysis: By blocking glutamine entry into the tricarboxylic acid (TCA) cycle, TAMs upregulate glycolysis to meet their energy demands.[5] This metabolic state is characteristic of pro-inflammatory M1 macrophages.

  • Disrupted TCA Cycle: The inhibition of glutaminolysis leads to a "broken" TCA cycle, marked by the accumulation of succinate.[5]

  • Altered Purine (B94841) Metabolism: Glutamine is a key nitrogen donor for de novo purine synthesis. This compound disrupts this pathway, impacting nucleotide availability.[5]

Functional Reprogramming

This metabolic rewiring translates into a profound functional reprogramming of TAMs:

  • Enhanced Pro-inflammatory Signaling: this compound treatment leads to the upregulation of pro-inflammatory signaling pathways, including TNF, mTORC1, and other inflammatory mediators.[5]

  • Increased Phagocytosis: Reprogrammed TAMs exhibit a significantly enhanced capacity to engulf and destroy tumor cells.[2][5]

  • Diminished Pro-angiogenic Capacity: The pro-tumoral function of TAMs in promoting new blood vessel formation is curtailed following this compound treatment.[5]

  • Shift in Cytokine Production: There is a marked increase in the production of pro-inflammatory cytokines, such as TNF, IL-1a, and IL-1b, and a decrease in anti-inflammatory cytokines.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on TAM populations and their functional attributes, as reported in preclinical studies.

Table 1: Effect of this compound on TAM Phenotype and Function

ParameterControlThis compound TreatedFold Change / % IncreaseStudy Reference
TAM Proliferation
Ki-67+ TAMs (%)~2.5~7.5~3-fold increasePraharaj et al., 2024[5]
Pro-inflammatory Activation
TNF+ TAMs (%)~5~15~3-fold increasePraharaj et al., 2024[2][5]
Phagocytosis
Phagocytosis of Tumor Cells (%)BaselineSignificantly IncreasedData not quantifiedPraharaj et al., 2024[2][5]
Gene Expression (TAMs)
Sdhb (Succinate Dehydrogenase)BaselineUpregulatedData not quantifiedPraharaj et al., 2024[5]
Il1b (Interleukin-1 beta)BaselineUpregulatedData not quantifiedPraharaj et al., 2024[5]

Table 2: Impact of this compound on the Tumor Microenvironment

ParameterControlThis compound TreatedChangeStudy Reference
Immune Cell Infiltration
Regulatory T cells (Tregs)BaselineDecreasedData not quantifiedPraharaj et al., 2024[5]
Stem-like CD8+ T cellsBaselineIncreasedData not quantifiedPraharaj et al., 2024[5]
Tumor Growth
Tumor Volume (mm³)VariesSignificantly ReducedData not quantifiedPraharaj et al., 2024[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on TAMs.

In Vivo Macrophage Depletion Using Clodronate Liposomes

This protocol is used to confirm that the anti-tumor effects of this compound are dependent on macrophages.

  • Objective: To deplete macrophages in tumor-bearing mice to assess the contribution of this cell population to the therapeutic efficacy of this compound.

  • Materials:

    • Clodronate-encapsulated liposomes

    • PBS-encapsulated liposomes (Control)

    • Tumor-bearing mice

    • Sterile syringes and needles

  • Procedure:

    • Once tumors are established and have reached a palpable size, mice are randomly assigned to treatment groups.

    • For systemic macrophage depletion, inject mice intravenously (i.v.) or intraperitoneally (i.p.) with clodronate liposomes (typically 100-200 µL per mouse, depending on the concentration) or control liposomes.

    • The injection schedule can vary, but a common approach is to administer the liposomes 24-48 hours before the initiation of this compound treatment and then every 3-4 days to maintain macrophage depletion.

    • Monitor tumor growth and animal well-being throughout the experiment.

    • At the experimental endpoint, tumors and spleens can be harvested to confirm macrophage depletion via flow cytometry or immunohistochemistry using macrophage-specific markers (e.g., F4/80, CD11b).

Flow Cytometry for TAM Phenotyping (M1/M2 Polarization)

This protocol is used to quantify the changes in TAM polarization in response to this compound treatment.

  • Objective: To analyze the expression of M1 and M2-associated surface markers on TAMs isolated from tumors of control and this compound-treated mice.

  • Materials:

    • Single-cell suspensions from tumors

    • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

    • Fc block (e.g., anti-CD16/32)

    • Fluorochrome-conjugated antibodies against:

      • General macrophage markers: CD45, CD11b, F4/80

      • M1 markers: CD86, MHC Class II

      • M2 markers: CD206 (Mannose Receptor), Arginase-1 (intracellular)

    • Live/dead stain (e.g., DAPI, Propidium Iodide)

    • Intracellular staining kit (if staining for Arginase-1)

    • Flow cytometer

  • Procedure:

    • Prepare single-cell suspensions from harvested tumors by mechanical dissociation and enzymatic digestion.

    • Resuspend cells in FACS buffer and perform a cell count.

    • Stain for viability using a live/dead stain according to the manufacturer's protocol.

    • Block Fc receptors to prevent non-specific antibody binding.

    • Stain for surface markers (CD45, CD11b, F4/80, CD86, MHC Class II, CD206) by incubating cells with the antibody cocktail for 30 minutes on ice in the dark.

    • Wash the cells with FACS buffer.

    • If performing intracellular staining for Arginase-1, fix and permeabilize the cells according to the kit manufacturer's instructions, followed by incubation with the anti-Arginase-1 antibody.

    • Wash the cells and resuspend in FACS buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data by first gating on live, single cells, then on CD45+ leukocytes, followed by the CD11b+ F4/80+ TAM population. Within the TAM gate, analyze the expression of M1 (CD86+, MHCII+) and M2 (CD206+) markers.

In Vitro and In Vivo Phagocytosis Assays

These assays are used to measure the functional capacity of TAMs to engulf tumor cells.

  • Objective: To quantify the phagocytic activity of TAMs treated with this compound.

  • Materials:

    • TAMs isolated from tumors or bone marrow-derived macrophages (BMDMs)

    • Tumor cell line (e.g., labeled with a fluorescent dye like CFSE or expressing a fluorescent protein like RFP)

    • Macrophage labeling dye (e.g., PKH26)

    • Cell culture medium

    • This compound or its active form, DON

    • Flow cytometer or fluorescence microscope

  • Procedure (In Vitro):

    • Culture macrophages (e.g., BMDMs) and treat with this compound or vehicle control for a specified period (e.g., 24-48 hours).

    • Label the macrophages and tumor cells with distinct fluorescent dyes (e.g., macrophages with PKH26 and tumor cells with CFSE).

    • Co-culture the treated macrophages with the labeled tumor cells for several hours.

    • Harvest the cells and analyze by flow cytometry. Phagocytosis is quantified by the percentage of macrophages that are double-positive for both macrophage and tumor cell labels.

    • Alternatively, visualize and quantify phagocytosis using fluorescence microscopy.

  • Procedure (In Vivo):

    • Use a tumor cell line that expresses a fluorescent protein (e.g., RFP).

    • Establish tumors in mice and treat with this compound or vehicle control.

    • Harvest tumors and prepare single-cell suspensions.

    • Stain the cells for macrophage markers (e.g., CD45, CD11b, F4/80).

    • Analyze by flow cytometry to determine the percentage of TAMs that are positive for the fluorescent protein from the tumor cells, indicating phagocytosis.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's impact on TAMs.

JHU083_Mechanism_of_Action cluster_JHU083 This compound (Prodrug) cluster_TME Tumor Microenvironment cluster_TAM Tumor-Associated Macrophage JHU083 This compound Activation Activation (e.g., by tumor enzymes) JHU083->Activation DON DON (Active Drug) Activation->DON GlutamineMetabolism Glutamine Metabolism DON->GlutamineMetabolism Inhibits MetabolicReprogramming Metabolic Reprogramming - Increased Glycolysis - Broken TCA Cycle - Altered Purine Synthesis GlutamineMetabolism->MetabolicReprogramming SignalingPathways Pro-inflammatory Signaling (TNF, mTORC1) MetabolicReprogramming->SignalingPathways FunctionalReprogramming Functional Reprogramming - Increased Phagocytosis - Decreased Angiogenesis SignalingPathways->FunctionalReprogramming

Caption: Mechanism of action of this compound on tumor-associated macrophages.

TAM_Polarization_Shift TAM Tumor-Associated Macrophage M2_phenotype M2-like Phenotype (Immunosuppressive) TAM->M2_phenotype Default state in TME JHU083 This compound M2_phenotype->JHU083 M1_phenotype M1-like Phenotype (Pro-inflammatory) JHU083->M1_phenotype Induces Shift

Caption: this compound induces a shift in TAM polarization from M2 to M1.

Phagocytosis_Assay_Workflow start Start treat_macrophages Treat Macrophages with this compound or Vehicle start->treat_macrophages label_cells Label Macrophages (Dye 1) and Tumor Cells (Dye 2) treat_macrophages->label_cells coculture Co-culture Macrophages and Tumor Cells label_cells->coculture analyze Analyze by Flow Cytometry or Microscopy coculture->analyze quantify Quantify Double-Positive (Phagocytic) Macrophages analyze->quantify end End quantify->end

Caption: Experimental workflow for the in vitro phagocytosis assay.

Conclusion

This compound represents a pioneering approach to cancer therapy that extends beyond direct cytotoxicity to encompass the sophisticated reprogramming of the tumor immune microenvironment. Its ability to metabolically and functionally re-educate tumor-associated macrophages from a pro-tumoral to an anti-tumoral state underscores the therapeutic potential of targeting cellular metabolism in oncology. The data and protocols presented in this guide provide a foundational resource for the continued investigation and development of this compound and similar metabolic-modulating agents. As our understanding of the intricate interplay between metabolism and immunity in cancer deepens, such strategies are poised to become a cornerstone of next-generation cancer immunotherapies.

References

JHU-083: A Technical Guide to a Novel Glutamine Antagonist Reshaping T-cell Activation and the Tumor Microenvironment in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of JHU-083, a novel prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). By targeting glutamine metabolism, this compound demonstrates a dual mechanism of action: direct inhibition of tumor cell growth and a profound reprogramming of the tumor microenvironment (TME), leading to enhanced anti-tumor immunity. This document consolidates key preclinical data, details experimental methodologies from pivotal studies, and visualizes the core signaling pathways and mechanisms of action.

Core Mechanism of Action

This compound is designed as a prodrug that is preferentially activated within the TME, releasing the active glutamine antagonist, DON.[1] Glutamine is a critical nutrient for rapidly proliferating cells, including cancer cells and activated immune cells. By mimicking glutamine, DON irreversibly inhibits multiple enzymes that utilize glutamine as a nitrogen donor for the biosynthesis of nucleotides, amino acids, and other essential macromolecules. This broad-spectrum inhibition of glutamine metabolism leads to a cascade of anti-cancer effects.

Impact on T-cell Activation and Function

A remarkable feature of this compound is its differential effect on tumor cells versus T-cells. While depriving tumor cells of a key nutrient, this compound paradoxically enhances the anti-tumor function of T-cells.

  • Promotion of a Memory-like Phenotype: this compound promotes a stem cell-like and memory-like phenotype in CD8+ T-cells, enhancing their persistence and long-term efficacy.[2][3]

  • Increased Effector Function: In preclinical models, this compound treatment has been shown to increase the frequency of activated degranulating cytotoxic CD8+ T-cells (CD107a+).[4]

  • Reduction of Suppressive T-cell Subsets: The compound decreases the abundance of regulatory T-cells (Tregs) and pro-tumor CD4+ Th17 cells within the TME, shifting the balance towards a more robust anti-tumor response.[3][4]

Reprogramming the Tumor Microenvironment

This compound's influence extends beyond T-cells to other critical components of the TME, transforming an immunosuppressive landscape into one that supports anti-tumor immunity.

  • Modulation of Myeloid Cells: this compound significantly reduces the infiltration of immunosuppressive myeloid-derived suppressor cells (MDSCs).[4] It also reprograms tumor-associated macrophages (TAMs) from an M2-like immunosuppressive phenotype to a pro-inflammatory M1-like phenotype, enhancing their phagocytic activity and anti-tumor capabilities.[5]

  • Disruption of Tumor Cell Metabolism: By inhibiting glutamine metabolism, this compound directly impedes tumor cell proliferation, leading to cell cycle arrest and apoptosis.[6][7] This metabolic reprogramming also leads to the downregulation of key oncogenic signaling pathways.

Signaling Pathway: Glutamine Antagonism and mTORC1 Inhibition

A central mechanism through which this compound exerts its anti-proliferative effects on tumor cells is the disruption of the mTORC1 signaling pathway. Glutamine metabolism is intricately linked to mTORC1 activation. By blocking glutamine utilization, this compound leads to the downregulation of mTORC1 activity, which is a critical regulator of cell growth, proliferation, and survival. This is evidenced by the reduced phosphorylation of downstream effectors such as S6 kinase (S6K) and the downregulation of Cyclin D1.[6][8]

This compound Signaling Pathway JHU083 This compound (Prodrug) DON DON (Active Drug) JHU083->DON Activation in TME GlutamineEnzymes Glutamine-Utilizing Enzymes DON->GlutamineEnzymes Inhibition Biosynthesis Nucleotide & Amino Acid Biosynthesis GlutamineEnzymes->Biosynthesis mTORC1 mTORC1 Signaling Biosynthesis->mTORC1 Nutrient Sensing pS6K pS6K / pS6 (Downregulation) mTORC1->pS6K CyclinD1 Cyclin D1 (Downregulation) mTORC1->CyclinD1 Proliferation Tumor Cell Proliferation pS6K->Proliferation CellCycle Cell Cycle Arrest (G0/G1) CyclinD1->CellCycle CellCycle->Proliferation

Caption: this compound's mechanism of action on mTORC1 signaling.

Preclinical Efficacy: Quantitative Data Summary

This compound has demonstrated significant anti-tumor efficacy across a range of preclinical cancer models.

Cancer ModelKey FindingsReference
Glioma (IDH1 mutant) Extended survival in an orthotopic mouse model. Reduced pS6 protein expression in vivo.[6][8]
Medulloblastoma (MYC-driven) Orally administered this compound penetrated the mouse brain and accumulated to micromolar concentrations. Extended median survival by 43% in an immune-competent orthotopic model and by 29% in an immune-deficient model.[7]
Lung Cancer (EGFR-driven) Combination with an EGFR peptide vaccine (EVax) significantly suppressed tumor development. Increased CD8+ T-cell infiltration and decreased MDSCs and Tregs.[4]
Prostate & Bladder Cancer Potent tumor growth inhibition. Reprogrammed immunosuppressive TAMs to a pro-inflammatory phenotype with increased phagocytosis.[2][3]
Colon, Lymphoma, Melanoma Significantly reduced tumor growth and improved survival. In some cases, treatment led to durable cures and the establishment of anti-tumor immune memory.[1]

Experimental Workflow: In Vivo Tumor Model and Immune Analysis

The following diagram illustrates a typical experimental workflow for evaluating the efficacy and immunological effects of this compound in a syngeneic mouse tumor model.

Experimental Workflow cluster_0 In Vivo Study cluster_1 Ex Vivo Analysis TumorImplant Tumor Cell Implantation (Syngeneic Mice) TumorGrowth Tumor Growth Monitoring TumorImplant->TumorGrowth Treatment This compound Treatment TumorGrowth->Treatment Endpoint Endpoint Analysis: Tumor Volume & Survival Treatment->Endpoint TumorHarvest Tumor & Spleen Harvest Endpoint->TumorHarvest Tissue Collection CellIsolation Single-Cell Suspension TumorHarvest->CellIsolation IHC Immunohistochemistry: Protein Expression (e.g., pS6) TumorHarvest->IHC WesternBlot Western Blot: Signaling Pathways TumorHarvest->WesternBlot FlowCytometry Flow Cytometry: Immune Cell Profiling (T-cells, TAMs, MDSCs) CellIsolation->FlowCytometry

Caption: A generalized workflow for preclinical evaluation of this compound.

Detailed Experimental Protocols

In Vivo Tumor Studies
  • Animal Models: Studies have utilized various mouse strains, including C57BL/6 for syngeneic models (e.g., melanoma, colon, prostate, bladder) and athymic nude mice for xenograft models (e.g., glioma, medulloblastoma).[6][7]

  • Tumor Cell Implantation: Tumor cells are typically injected subcutaneously or orthotopically into the relevant tissue (e.g., intracranial for glioma and medulloblastoma).[6][7]

  • This compound Administration: this compound is often administered orally or via intraperitoneal injection. Dosing schedules have varied, for example, 20 mg/kg twice weekly has been used in medulloblastoma models.[7] It is important to note that doses are often reported as the DON-equivalent dose.[7]

  • Efficacy Endpoints: Tumor growth is monitored by caliper measurements for subcutaneous tumors. The primary efficacy endpoints are typically tumor growth inhibition and overall survival.

Immunological Assays
  • Flow Cytometry: Single-cell suspensions from tumors and spleens are stained with fluorescently labeled antibodies to identify and quantify various immune cell populations. Key markers include CD45, CD3, CD4, CD8, FoxP3 (for Tregs), Ly6G/Ly6C (for MDSCs), and F4/80 (for macrophages).

  • Immunohistochemistry (IHC): Tumor sections are stained with antibodies to detect the expression and localization of specific proteins within the tumor tissue, such as phosphorylated S6 (pS6) to assess mTORC1 activity.[6]

  • Western Blotting: Protein lysates from tumor tissue or cultured cells are used to detect changes in the expression and phosphorylation status of proteins in signaling pathways, such as mTORC1 (pS6, pS6K) and cell cycle regulation (Cyclin D1).[6]

Cell-Based Assays
  • Cell Viability and Proliferation Assays: Cancer cell lines are treated with varying concentrations of this compound to determine its effect on cell growth and to calculate IC50 values. Assays such as alamarBlue or BrdU incorporation are commonly used.[6][9]

  • Apoptosis Assays: To determine if this compound induces programmed cell death, assays for cleaved caspase-3 and cleaved PARP are performed by immunofluorescence or Western blotting.[7]

Conclusion

This compound represents a promising therapeutic strategy that leverages the metabolic vulnerability of cancer cells while simultaneously enhancing anti-tumor immunity. Its ability to reprogram the tumor microenvironment, particularly by promoting a memory-like T-cell phenotype and re-polarizing immunosuppressive myeloid cells, distinguishes it from traditional cytotoxic agents. The preclinical data strongly support its further development, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors, for a variety of solid tumors. This technical guide provides a foundational understanding for researchers and drug developers interested in the continued exploration of glutamine antagonism as a powerful tool in the fight against cancer.

References

The Selective Targeting of Cancer Cells by JHU-083: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JHU-083 is a novel prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) engineered for enhanced selectivity and reduced systemic toxicity. This technical guide synthesizes the current preclinical data on this compound, focusing on its selective anti-cancer activity. This compound demonstrates a dual mechanism of action: direct inhibition of tumor cell metabolism and profound remodeling of the tumor microenvironment (TME). By targeting the metabolic vulnerability of cancer cells to glutamine deprivation, this compound disrupts key signaling pathways, including mTOR, and impairs nucleotide biosynthesis, leading to cell cycle arrest and apoptosis.[1][2][3] Concurrently, it modulates the immune landscape within the TME, converting immunosuppressive myeloid cells into pro-inflammatory, anti-tumor effectors.[4][5][6] This guide provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols from key studies, and visual representations of its mechanism of action.

Introduction: A Prodrug Strategy for Enhanced Selectivity

Cancer cells exhibit a heightened dependence on glutamine for survival and proliferation, making glutamine metabolism an attractive therapeutic target.[7] The glutamine antagonist DON showed initial promise but was hampered by dose-limiting toxicities due to its lack of selectivity for tumor tissues.[1][8][9] this compound was developed as a prodrug of DON, designed to be preferentially bio-activated within the cancer microenvironment, thereby concentrating its therapeutic effect at the tumor site and minimizing systemic exposure.[4][6][8][10] This design confers a significant therapeutic window, allowing for potent anti-tumor activity without the severe side effects associated with its parent compound.[8][10]

Mechanism of Action: A Two-Pronged Attack

This compound exerts its anti-neoplastic effects through two interconnected mechanisms: direct metabolic targeting of cancer cells and reprogramming of the tumor microenvironment.

Direct Inhibition of Cancer Cell Metabolism

Once activated within the tumor, this compound acts as a broad-spectrum glutamine antagonist, inhibiting multiple enzymes that utilize glutamine as a substrate.[8] This leads to a cascade of metabolic disruptions:

  • mTOR Signaling Disruption: this compound has been shown to downregulate the mTOR signaling pathway, a central regulator of cell growth and proliferation.[1][11][12]

  • Impairment of Purine Biosynthesis: By blocking glutamine-dependent steps in nucleotide synthesis, this compound impedes DNA replication and cell cycle progression.[1][2]

  • Global Metabolic Shutdown: The compound causes a broad suppression of glutamine-utilizing metabolic pathways in tumor cells, leading to reduced levels of ATP, glutamate, and lactate.[1][2][13] This also results in the induction of tumor cell apoptosis.[2][13]

Remodeling the Tumor Microenvironment (TME)

A key aspect of this compound's efficacy is its ability to modulate the immune cell populations within the TME.[4][14]

  • Macrophage Reprogramming: this compound selectively targets immunosuppressive M2-like tumor-associated macrophages (TAMs), which are highly dependent on glutamine, while sparing pro-inflammatory M1-like macrophages.[4][6] This shifts the M1/M2 balance towards an anti-tumor phenotype, with reprogrammed TAMs exhibiting increased phagocytic activity.[2][4][13]

  • Reduction of Myeloid-Derived Suppressor Cells (MDSCs): The drug inhibits the generation and recruitment of MDSCs, a major immunosuppressive cell type in the TME.[5][8]

  • Enhanced T-Cell Activity: While having a moderate direct effect on T-cells, this compound promotes a stem-cell-like phenotype in CD8+ T-cells and decreases the abundance of regulatory T-cells (Tregs).[2][13][15] This creates a more favorable environment for anti-tumor T-cell responses and enhances the efficacy of checkpoint inhibitors.[14]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on this compound across various cancer models.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeAssayEndpointResultReference
BT142IDH-mutant GliomaBrdU IncorporationDNA SynthesisDecreased[1]
Br23cGliomaBrdU IncorporationDNA SynthesisDecreased[1]
BT142IDH-mutant GliomaMetabolite QuantificationATP, Glu, LactateDecreased[1]
Br23cGliomaMetabolite QuantificationATP, Glu, LactateDecreased[1]
BT142IDH-mutant GliomaMetabolite QuantificationGSH/GSSG RatioDownregulated[1]

Table 2: In Vivo Efficacy of this compound in Murine Models

Cancer TypeMouse ModelThis compound TreatmentKey FindingsReference
IDH-mutant GliomaOrthotopic IDH1R132HNot specifiedExtended survival, reduced intracranial pS6 expression[1][3][7][11]
Colon, Lymphoma, MelanomaSyngeneicNot specifiedSignificant tumor growth reduction, improved survival, permanent cures[14]
Prostate CarcinomaSubcutaneous B6CaP1 mg/kg, oralSignificant tumor reduction, no toxicity[15]
Urothelial CarcinomaSubcutaneous MB491 mg/kg, oralSignificant tumor reduction, no toxicity[15]
Prostate CancerAggressive syngeneic RM-1Not specifiedStrong antitumor activity[15]
MYC-expressing MedulloblastomaImmune-deficientTwice weekly, oralMedian survival increased from 21 to 28 days[16]
MYC-expressing MedulloblastomaImmune-competentTwice weekly, oralMedian survival increased from 16 to 25 days[16]

Table 3: Effects of this compound on the Tumor Microenvironment

Cancer ModelFindingMethodResultReference
Gynecological Cancers (murine)Reprogramming of MacrophagesscRNA-seqSignificantly impeded immunosuppressive M2-like macrophages, spared pro-inflammatory M1-like macrophages[4][6]
4T1 Breast CancerReprogramming of TAMsRNA-SeqIncreased surface TLR4, MHCII, CD80, CD86; reduced iNOS on TAMs. Increased TNF production in TAMs.[5]
Urologic TumorsReprogramming of TAMs and TIMsNot specifiedInduced TNF, proinflammatory, and mTORC1 signaling in intratumoral TAM clusters. Increased phagocytosis.[2][13]
Urologic TumorsT-cell modulationNot specifiedPromoted a stem cell-like phenotype in CD8+ T cells and decreased regulatory T cells.[2][13][15]

Experimental Protocols

In Vitro Cell Proliferation and Metabolism
  • Cell Lines: IDH-mutant glioma cell lines (e.g., BT142) and other cancer cell lines are cultured under standard conditions.[1]

  • This compound Treatment: this compound is diluted in HEPES buffered saline for in vitro experiments.[1] Cells are treated with varying concentrations of this compound for specified time periods (e.g., 24-72 hours).

  • Cell Viability Assay: Cell viability is assessed using assays like the alamarBlue cell proliferation assay.[1] Fluorescence is measured using a plate reader.[1]

  • DNA Synthesis Assay: DNA synthesis is measured by 5-Bromo-2'-Deoxyuridine (BrdU) incorporation, followed by detection with an anti-BrdU antibody.[1]

  • Metabolite Quantification: Intracellular metabolites such as ATP, glutamate, lactate, and glutathione (B108866) are quantified using specific biochemical assays or mass spectrometry.[1]

In Vivo Animal Studies
  • Animal Models: Immunocompetent or immunodeficient mice are used. For orthotopic models, cancer cells (e.g., IDH1R132H mutant glioma cells) are intracranially implanted.[1][11] For subcutaneous models, cells are injected into the flank.[15]

  • This compound Administration: this compound is administered orally at doses such as 1 mg/kg.[15] Treatment schedules can vary, for instance, twice weekly.[16]

  • Efficacy Assessment: Tumor growth is monitored by caliper measurements for subcutaneous tumors or through bioluminescence imaging for orthotopic models. Survival is a key endpoint.[1][14][15]

  • Immunohistochemistry and Immunofluorescence: At the end of the study, tumors are harvested, sectioned, and stained for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and signaling pathway activation (e.g., phospho-S6).[1][7]

Analysis of the Tumor Microenvironment
  • Single-Cell RNA Sequencing (scRNA-seq): Tumors from vehicle- and this compound-treated mice are dissociated into single-cell suspensions.[4] scRNA-seq is then performed to analyze the gene expression profiles of individual cells within the TME, allowing for the identification and characterization of different immune cell populations.[4]

  • Flow Cytometry: Single-cell suspensions from tumors are stained with fluorescently labeled antibodies against various cell surface and intracellular markers to quantify different immune cell populations (e.g., M1/M2 macrophages, MDSCs, CD8+ T-cells, Tregs).

  • RNA-Seq of Sorted Cells: Specific immune cell populations (e.g., TAMs) are sorted from the TME using flow cytometry.[5] RNA is then extracted from these sorted populations for bulk RNA sequencing to analyze their gene expression changes in response to this compound treatment.[5]

Visualizing the Core Mechanisms of this compound

The following diagrams illustrate the key pathways and workflows related to this compound's action.

JHU083_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell / TME cluster_activation Bio-activation cluster_targets Metabolic Targets cluster_effects Downstream Effects JHU083_prodrug This compound (Prodrug) JHU083_active DON (Active Drug) JHU083_prodrug->JHU083_active Selective activation in TME GlutamineEnzymes Glutamine-Utilizing Enzymes (e.g., GLS, CPS2) JHU083_active->GlutamineEnzymes Inhibition GlutamineDepletion Glutamine Depletion GlutamineEnzymes->GlutamineDepletion PurineSynth ↓ Purine Synthesis GlutamineDepletion->PurineSynth mTOR ↓ mTOR Signaling GlutamineDepletion->mTOR CellGrowth ↓ Cell Growth & Proliferation PurineSynth->CellGrowth mTOR->CellGrowth Apoptosis ↑ Apoptosis CellGrowth->Apoptosis

Caption: this compound mechanism of action in a cancer cell.

JHU083_TME_Modulation cluster_tme Tumor Microenvironment JHU083 This compound M2_Macrophage Immunosuppressive M2 Macrophage JHU083->M2_Macrophage Inhibits/ Reprograms MDSC MDSC Recruitment JHU083->MDSC Inhibits Treg Regulatory T-cell (Treg) JHU083->Treg Decreases CD8_T_Cell CD8+ T-cell JHU083->CD8_T_Cell Promotes stem-like phenotype M1_Macrophage Pro-inflammatory M1 Macrophage M2_Macrophage->M1_Macrophage Shifts balance AntiTumorImmunity Enhanced Anti-Tumor Immunity M1_Macrophage->AntiTumorImmunity MDSC->AntiTumorImmunity Treg->AntiTumorImmunity CD8_T_Cell->AntiTumorImmunity

Caption: Modulation of the tumor microenvironment by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cancer Cell Culture treatment_vitro This compound Treatment cell_culture->treatment_vitro assays_vitro Proliferation & Metabolism Assays treatment_vitro->assays_vitro animal_model Tumor Implantation (Murine Model) treatment_vivo This compound Dosing animal_model->treatment_vivo monitoring Tumor Growth & Survival Monitoring treatment_vivo->monitoring analysis_vivo Endpoint Analysis: Tumor & TME monitoring->analysis_vivo

Caption: General experimental workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising, highly selective cancer therapeutic that targets the metabolic addiction of tumors to glutamine while simultaneously reversing immune suppression within the tumor microenvironment. Preclinical data across a range of cancer models, including difficult-to-treat malignancies like glioblastoma, have demonstrated significant efficacy and an excellent safety profile.[1][14][15][16] The ability of this compound to enhance anti-tumor immunity suggests strong potential for combination therapies, particularly with immune checkpoint inhibitors and adoptive cell therapies.[14] Future work will likely focus on clinical trials to validate these preclinical findings in patients and to identify the patient populations most likely to benefit from this innovative therapeutic approach.[10]

References

Methodological & Application

JHU-083: Application Notes on Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the stability and storage of JHU-083, a novel prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). Due to the limited availability of quantitative stability data in public literature, this guide summarizes best practices based on available product information and general knowledge of handling glutamine analogs. It also provides a protocol for users to conduct their own stability assessments.

Summary of this compound Stability and Storage

Proper handling and storage of this compound are critical to ensure its integrity and efficacy in experimental settings. The compound exhibits different stability profiles in its solid and solution forms.

Key Recommendations:

  • Solid Form: this compound as a powder is stable for extended periods when stored under appropriate conditions.

  • Solutions: this compound solutions are considered unstable and should always be prepared fresh, immediately before use.[1]

Table 1: Storage Conditions for this compound Stock
FormStorage TemperatureDurationAdditional Notes
Solid (Powder)-20°C3 yearsStore in the dark.[1]
Table 2: Recommended Solvents for this compound
ApplicationSolventConcentrationPreparation Notes
In VitroDMSOUp to 62 mg/mL (198.48 mM)Use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
In VitroSterile Water-Used for in vitro testing.[2]
In VivoSterile PBS-Used for in vivo studies.[2]
In Vivo10% DMSO, 40% PEG300, 5% Tween 80, 45% ddH₂O-Prepare immediately before use.[1]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Experiments

This protocol describes the preparation of a this compound stock solution in DMSO for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical tubes

  • Vortex mixer

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., up to 62 mg/mL).[1]

  • Vortex thoroughly until the powder is completely dissolved.

  • This stock solution should be used immediately to prepare working solutions in cell culture media. Due to the instability of this compound in solution, it is not recommended to store the stock solution.

Protocol 2: Preparation of this compound for In Vivo Administration

This protocol outlines the formulation of this compound for oral gavage in animal models.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween 80

  • Sterile deionized water (ddH₂O) or PBS

  • Sterile, conical tubes

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube and mix until the solution is clear.

  • Add Tween 80 and mix until the solution is clear.

  • Finally, add ddH₂O or PBS to the final volume and mix.

  • This formulation should be administered to the animals immediately after preparation.[1]

Protocol 3: General Protocol for Assessing this compound Stability in Solution

Principle:

The stability of this compound is assessed by monitoring its concentration over time in a given solution stored under specific conditions. High-Performance Liquid Chromatography (HPLC) is the recommended analytical method for separating and quantifying the parent compound from its potential degradants.

Materials:

  • This compound

  • Solvent of interest (e.g., PBS, cell culture medium)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • Sterile tubes or vials

Procedure:

  • Preparation of this compound Solution: Prepare a solution of this compound in the solvent of interest at a known concentration.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution for HPLC analysis. This will serve as the baseline concentration.

  • Storage: Dispense aliquots of the remaining solution into separate, sealed tubes for each time point and storage condition.

  • Incubation: Place the tubes at the different storage temperatures (e.g., refrigerated at 4°C, room temperature at 25°C, and physiological temperature at 37°C). Protect from light if the compound is light-sensitive.

  • Sample Collection: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), retrieve one tube from each storage condition.

  • HPLC Analysis: Analyze the samples by HPLC to determine the concentration of this compound remaining.

  • Data Analysis: Plot the percentage of this compound remaining versus time for each condition. From this data, the degradation rate and half-life of the compound in that specific solution and temperature can be determined.

Visualizations

Diagram 1: this compound Handling and Storage Workflow

G cluster_storage Storage cluster_prep Preparation cluster_application Application storage_solid Solid this compound (-20°C, Dark, up to 3 years) prep_solution Prepare Fresh Solution storage_solid->prep_solution Equilibrate to RT invitro In Vitro Experiments (e.g., DMSO, Water) prep_solution->invitro Immediate Use invivo In Vivo Experiments (e.g., PBS, Formulation) prep_solution->invivo Immediate Use

Caption: Workflow for the recommended storage and handling of this compound.

References

Application Notes and Protocols for Cell Viability Assays with JHU-083

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for assessing the impact of JHU-083, a potent glutamine antagonist, on cell viability. It includes a comprehensive overview, a detailed experimental protocol for the alamarBlue™ cell viability assay, representative data, and visualizations of the experimental workflow and the targeted signaling pathway.

Introduction to this compound

This compound is a novel prodrug of the well-characterized glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] As a glutamine antagonist, this compound functions by broadly inhibiting multiple enzymes that are dependent on glutamine for their activity.[3][4] This targeted inhibition of glutamine metabolism disrupts key cellular processes in cancer cells, which are often highly dependent on glutamine for their proliferation and survival—a phenomenon known as "glutamine addiction."[4][5]

The mechanism of action of this compound involves the disruption of critical metabolic pathways, including the tricarboxylic acid (TCA) cycle and purine (B94841) biosynthesis, leading to a reduction in cellular energy (ATP) and essential building blocks for cell growth.[3] Furthermore, this compound has been shown to modulate the tumor microenvironment and disrupt the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[3][4][5] The anti-proliferative effects of this compound have been demonstrated in various cancer cell lines, including those from glioma, prostate, and bladder cancers, making it a promising therapeutic agent for further investigation.[6][7]

Data Presentation: Efficacy of this compound on Cancer Cell Viability

This compound has consistently demonstrated a dose-dependent inhibition of cell proliferation across a range of cancer cell lines. While specific IC50 values are highly dependent on the cell line and experimental conditions, the following table summarizes the observed anti-proliferative effects. Researchers are encouraged to determine the precise IC50 for their specific cell line of interest using the protocol provided below.

Cell Line TypeCancer TypeObserved Effect of this compoundReference
Glioma Cell Lines (e.g., BT142, Br23c, GL261, U251, D54)Brain CancerDose-dependent reduction in cell viability and colony formation.[3]
B6CaPProstate CarcinomaSignificant tumor reduction in vivo.[7]
MB49Urothelial CarcinomaSignificant tumor reduction in vivo and induction of tumor cell apoptosis.[6][7]
Pancreatic Cancer Cells (Panc02)Pancreatic CancerExhibits anti-tumor effects and enhances efficacy of PD-1 inhibitors.[8]

Experimental Protocols

This section provides a detailed protocol for determining the effect of this compound on cell viability using the alamarBlue™ assay. This assay is a reliable and straightforward method that utilizes the reducing power of living cells to quantitatively measure cell viability.

AlamarBlue™ Cell Viability Assay Protocol

Materials:

  • This compound compound

  • Cancer cell line of interest

  • Complete cell culture medium (appropriate for the chosen cell line)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • 96-well, black, clear-bottom sterile microplates

  • alamarBlue™ HS Cell Viability Reagent

  • Multichannel pipette

  • Fluorescence microplate reader with 560 nm excitation and 590 nm emission filters

  • Humidified incubator at 37°C with 5% CO₂

Procedure:

  • Cell Seeding:

    • For adherent cells, harvest a sub-confluent culture using Trypsin-EDTA and resuspend the cells in complete culture medium.

    • For suspension cells, collect the cells and resuspend in fresh complete culture medium.

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension to the optimal seeding density for your cell line (typically between 5,000 and 10,000 cells/well in a 96-well plate).

    • Seed 100 µL of the cell suspension into each well of a 96-well black, clear-bottom plate.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow adherent cells to attach.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or DMSO).

    • Perform a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations for the dose-response curve. A suggested starting range is 0.01 µM to 100 µM.

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound. For suspension cells, add the this compound dilutions directly to the wells.

    • Include vehicle control wells containing the same concentration of the solvent used to dissolve this compound.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • AlamarBlue™ Assay:

    • Following the incubation period, add 10 µL of alamarBlue™ HS Reagent to each well, including the background control wells.

    • Gently mix the plate on an orbital shaker for 1 minute.

    • Incubate the plate for 1-4 hours at 37°C, protected from direct light. The optimal incubation time may vary depending on the cell type and density.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the average fluorescence reading of the background control wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control using the following formula: % Viability = (Fluorescence of treated cells / Fluorescence of vehicle control) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, using a suitable software package for non-linear regression analysis.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflow and the signaling pathway affected by this compound.

G cluster_workflow Experimental Workflow: Cell Viability Assay with this compound A 1. Cell Seeding (5,000-10,000 cells/well in 96-well plate) B 2. Incubation (24 hours) A->B C 3. This compound Treatment (Dose-response concentrations) B->C D 4. Incubation (48-72 hours) C->D E 5. Add alamarBlue™ Reagent D->E F 6. Incubation (1-4 hours) E->F G 7. Measure Fluorescence (Ex: 560nm, Em: 590nm) F->G H 8. Data Analysis (Calculate % Viability and IC50) G->H

Caption: Experimental Workflow for this compound Cell Viability Assay.

G cluster_pathway Simplified Signaling Pathway of this compound Action JHU083 This compound (Prodrug) DON DON (Active Drug) JHU083->DON Intracellular Conversion GlutamineEnzymes Glutamine-Utilizing Enzymes DON->GlutamineEnzymes Inhibition Metabolism Cellular Metabolism (TCA Cycle, Purine Synthesis) GlutamineEnzymes->Metabolism Drives Proliferation Decreased Cell Proliferation & Viability GlutamineEnzymes->Proliferation mTOR mTOR Signaling Pathway Metabolism->mTOR Supports mTOR->Proliferation Promotes

Caption: this compound Mechanism of Action.

References

Application Notes and Protocols for Western Blot Analysis of the mTOR Pathway in Response to JHU-083 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHU-083 is a potent, brain-penetrant prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). It effectively inhibits glutamine metabolism, a key metabolic pathway that fuels cancer cell growth and proliferation.[1][2][3] One of the critical signaling pathways impacted by glutamine availability is the mechanistic target of rapamycin (B549165) (mTOR) pathway. Specifically, this compound has been shown to disrupt mTOR Complex 1 (mTORC1) signaling, leading to reduced cell growth and proliferation in preclinical cancer models.[1][4][5] Western blot analysis is an essential technique to elucidate the molecular mechanism of this compound by quantifying the changes in the phosphorylation status and expression levels of key proteins within the mTOR pathway.

These application notes provide a detailed protocol for utilizing Western blot to analyze the effects of this compound on the mTOR signaling pathway, focusing on key downstream markers.

Mechanism of Action: this compound and the mTOR Pathway

This compound, as a glutamine antagonist, limits the availability of glutamine, which is crucial for various cellular processes, including nucleotide synthesis and anaplerosis.[4] Glutamine metabolism is intricately linked to the activation of mTORC1. The disruption of glutamine metabolism by this compound leads to the downregulation of mTORC1 activity. This inhibition results in reduced phosphorylation of key downstream effectors of mTORC1, such as the ribosomal protein S6 (S6) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately suppressing protein synthesis and cell cycle progression.[1][4] A notable consequence of mTORC1 inhibition by this compound is the downregulation of Cyclin D1, a key regulator of the G1-S phase transition in the cell cycle.[3][4]

Key mTOR Pathway Targets for this compound Analysis

Target ProteinPhosphorylation SiteExpected Effect of this compoundRationale for Analysis
p-mTOR Ser2448No significant change or slight decreaseWhile a direct indicator of mTOR activation, studies show this compound's primary effect is downstream of mTOR itself, making this a secondary, albeit informative, target.[4]
p-S6 Ser235/236Significant Decrease A well-established and robust readout of mTORC1 activity. Reduced phosphorylation is a direct indicator of this compound's inhibitory effect.[1][3][4]
Total S6 N/ANo significant changeUsed as a loading control to normalize the phosphorylated S6 signal, ensuring observed changes are due to phosphorylation status and not total protein levels.
Cyclin D1 N/ASignificant Decrease A key downstream effector of the mTOR pathway that regulates cell cycle progression. Its downregulation demonstrates a functional consequence of mTORC1 inhibition by this compound.[3][4]
Actin/Tubulin N/ANo changeHousekeeping proteins used as loading controls to ensure equal protein loading across all samples.

Experimental Protocols

This section provides a representative, detailed protocol for Western blot analysis of the mTOR pathway in cells treated with this compound. This protocol is a synthesis of established methods for the target proteins and may require optimization for specific cell lines and experimental conditions.

I. Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., glioma, prostate, or bladder cancer cell lines) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO). The treatment duration can range from 24 to 72 hours, depending on the cell line and experimental goals.

II. Cell Lysis and Protein Quantification
  • Cell Harvest: After treatment, place the culture plates on ice.

  • Washing: Gently wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

  • Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

III. SDS-PAGE and Protein Transfer
  • Sample Preparation: Normalize the protein concentration for all samples. Mix 20-30 µg of protein with 4X Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples into the wells of a 4-15% gradient or a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. For larger proteins like mTOR, a wet transfer at 100V for 90-120 minutes is recommended.

IV. Immunoblotting
  • Blocking: Block the membrane in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle shaking. Recommended primary antibodies and dilutions are:

    • Phospho-mTOR (Ser2448): 1:1000

    • Phospho-S6 Ribosomal Protein (Ser235/236): 1:1000

    • Total S6 Ribosomal Protein: 1:1000

    • Cyclin D1: 1:1000

    • β-Actin or α-Tubulin: 1:5000

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit or anti-mouse secondary antibody (depending on the primary antibody host) diluted 1:5000 in 5% BSA in TBST for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

V. Detection and Analysis
  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Stripping and Re-probing: To analyze multiple proteins on the same blot, the membrane can be stripped using a mild stripping buffer and then re-probed with another primary antibody (e.g., for total S6 or a loading control).

Visualizations

mTOR_Pathway_JHU083 Glutamine Glutamine mTORC1 mTORC1 Glutamine->mTORC1 Activates JHU083 This compound JHU083->Glutamine Inhibits p70S6K p70S6K mTORC1->p70S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates CyclinD1 Cyclin D1 mTORC1->CyclinD1 Upregulates S6 S6 p70S6K->S6 Phosphorylates pS6 p-S6 (Ser235/236) S6->pS6 Protein_Synthesis Protein Synthesis pS6->Protein_Synthesis Promotes p4EBP1 p-4E-BP1 fourEBP1->p4EBP1 p4EBP1->Protein_Synthesis Promotes Cell_Cycle Cell Cycle Progression (G1-S Transition) CyclinD1->Cell_Cycle Promotes

Caption: this compound inhibits mTORC1 signaling by targeting glutamine metabolism.

Western_Blot_Workflow start Cell Culture & this compound Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-S6, Cyclin D1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis & Normalization detection->analysis

Caption: Experimental workflow for Western blot analysis of mTOR pathway proteins.

References

Application Notes and Protocols for Testing JHU-083 Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHU-083 is a systemically bioavailable prodrug of the broad-spectrum glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] By targeting glutamine metabolism, this compound presents a dual threat to cancer progression: it directly inhibits the growth of tumor cells reliant on glutamine for proliferation and anaplerosis, and it remodels the tumor microenvironment (TME) to be more conducive to an anti-tumor immune response.[1][3][4] These application notes provide an overview of the preclinical animal models used to evaluate the efficacy of this compound and detailed protocols for key experiments.

This compound has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, including those for colon cancer, lymphoma, melanoma, urologic cancers, gynecological cancers, glioma, and medulloblastoma.[1][2][4][5] Its mechanism of action involves the disruption of multiple metabolic pathways that depend on glutamine, leading to reduced tumor growth, increased apoptosis, and modulation of the immune system.[6][7] Notably, this compound has been shown to reprogram tumor-associated macrophages (TAMs) from an immunosuppressive M2-like phenotype to a pro-inflammatory M1-like phenotype and to enhance the efficacy of immunotherapies such as checkpoint inhibitors.[3][4][5]

Mechanism of Action: this compound Signaling Pathways

This compound, as a glutamine antagonist, broadly impacts cellular metabolism and signaling. The following diagram illustrates its key molecular interactions and downstream effects within a tumor cell and the surrounding tumor microenvironment.

JHU083_Mechanism This compound Mechanism of Action cluster_TME Tumor Microenvironment cluster_TumorCell Tumor Cell cluster_ImmuneCell Immune Modulation JHU-083_prodrug This compound (Prodrug) DON DON (Active Drug) JHU-083_prodrug->DON Activation in TME Glutamine_Metabolism Glutamine Metabolism DON->Glutamine_Metabolism TAM_Reprogramming TAM Reprogramming (M2 to M1) DON->TAM_Reprogramming T_Cell_Function Enhanced T-Cell Function DON->T_Cell_Function mTOR_Signaling mTOR Signaling Glutamine_Metabolism->mTOR_Signaling Nucleotide_Synthesis Nucleotide & Amino Acid Synthesis Glutamine_Metabolism->Nucleotide_Synthesis Redox_Homeostasis Redox Homeostasis (GSH Production) Glutamine_Metabolism->Redox_Homeostasis Tumor_Growth Tumor Growth & Proliferation mTOR_Signaling->Tumor_Growth Nucleotide_Synthesis->Tumor_Growth Redox_Homeostasis->Tumor_Growth Anti_Tumor_Immunity Anti-Tumor Immunity TAM_Reprogramming->Anti_Tumor_Immunity T_Cell_Function->Anti_Tumor_Immunity

Caption: this compound is activated to DON in the TME, inhibiting tumor cell metabolism and promoting anti-tumor immunity.

Quantitative Data on this compound Efficacy in Preclinical Models

The following tables summarize the quantitative outcomes of this compound treatment across various murine cancer models.

Table 1: Efficacy of this compound in Solid Tumor Models

Cancer TypeAnimal ModelThis compound Treatment RegimenKey Efficacy ReadoutsReference
Prostate CancerSubcutaneous B6CaP model1 mg/kg, oral administrationSignificant tumor reduction[5]
Bladder CancerSubcutaneous MB49 model1 mg/kg, oral administrationSignificant tumor reduction[5]
Prostate CancerSyngeneic RM-1 modelNot specifiedStrong antitumor activity[5]
Gynecological CancerImmunocompetent murine models (ID8VEGF–high and iPAD)Not specifiedReduced tumor burden and impeded tumor progression[3][4]
Medulloblastoma (MYC-driven)Orthotopic immune-deficient mouse modelTwice weekly, oralIncreased median survival from 21 to 28 days[8]
Medulloblastoma (MYC-driven)Orthotopic immune-competent mouse modelTwice weekly, oralIncreased median survival from 16 to 25 days[8]
Atypical Teratoid Rhabdoid Tumor (AT/RT)Mouse model with high-MYC expressionWeekly DON injectionIncreased median survival from 21 to 36 days[8]
Atypical Teratoid Rhabdoid Tumor (AT/RT)Mouse model with high-MYC expressionWeekly DON injection + CarboplatinIncreased median survival to 45 days[8]

Table 2: Efficacy of this compound in Brain Tumor Models

Cancer TypeAnimal ModelThis compound Treatment RegimenKey Efficacy ReadoutsReference
Glioma (IDH1 mutant)Intracranial IDH1 mut glioma modelNot specifiedExtended survival[9][6]
Medulloblastoma (MYC-amplified)Orthotopic human MYC-amplified medulloblastoma cell line in immune-deficient animalsNot specifiedSignificantly increased survival[2]
Medulloblastoma (MYC-driven)Orthotopic mouse cerebellar stem cell model in immune-competent animalsNot specifiedSignificantly increased survival[2]

Experimental Protocols

The following are detailed protocols for establishing and evaluating the efficacy of this compound in common preclinical cancer models.

Protocol 1: Subcutaneous Tumor Model for Efficacy Assessment

This protocol describes the establishment of a subcutaneous tumor model and subsequent treatment with this compound to evaluate its anti-tumor efficacy.

Workflow Diagram: Subcutaneous Tumor Model Protocol

Subcutaneous_Model_Workflow Workflow for Subcutaneous Tumor Model Efficacy Study Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. This compound / Vehicle Administration Randomization->Treatment Monitoring 7. Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint 8. Endpoint & Tissue Collection Monitoring->Endpoint

Caption: A stepwise workflow for conducting a subcutaneous tumor model study to assess this compound efficacy.

Materials:

  • Cancer cell line of interest (e.g., B6CaP, MB49)

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (optional)

  • 6-8 week old immunocompetent mice (e.g., C57BL/6)

  • This compound

  • Vehicle control (e.g., sterile water or as appropriate for this compound formulation)

  • Calipers

  • Syringes and needles

Procedure:

  • Cell Culture: Culture cancer cells in their recommended medium until they reach 80-90% confluency.

  • Cell Harvest and Preparation:

    • Wash cells with PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 1 x 10^6 cells/100 µL).

  • Subcutaneous Implantation:

    • Anesthetize the mice.

    • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Measure tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer this compound orally at the desired dose (e.g., 1 mg/kg) to the treatment group.[5]

    • Administer the vehicle control to the control group.

    • Follow the predetermined treatment schedule (e.g., daily, twice weekly).

  • Efficacy Monitoring:

    • Continue to measure tumor volume and monitor the body weight of the mice regularly.

    • Observe for any signs of toxicity.

  • Endpoint:

    • Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.

    • Excise the tumors for downstream analysis (e.g., histology, RNA sequencing, flow cytometry).

Protocol 2: Orthotopic Brain Tumor Model for Survival Analysis

This protocol outlines the procedure for establishing an orthotopic glioma or medulloblastoma model to assess the impact of this compound on survival.

Workflow Diagram: Orthotopic Brain Tumor Model Protocol

Orthotopic_Model_Workflow Workflow for Orthotopic Brain Tumor Model Survival Study Cell_Prep 1. Prepare Cancer Cells Stereotactic_Surgery 2. Stereotactic Intracranial Injection Cell_Prep->Stereotactic_Surgery PostOp_Care 3. Post-Operative Monitoring Stereotactic_Surgery->PostOp_Care Treatment_Initiation 4. Initiate this compound / Vehicle Treatment PostOp_Care->Treatment_Initiation Survival_Monitoring 5. Monitor for Neurological Symptoms & Body Weight Treatment_Initiation->Survival_Monitoring Endpoint 6. Survival Endpoint Survival_Monitoring->Endpoint Data_Analysis 7. Kaplan-Meier Survival Analysis Endpoint->Data_Analysis

Caption: A procedural workflow for an orthotopic brain tumor model to evaluate the effect of this compound on survival.

Materials:

  • Glioma or medulloblastoma cell line (e.g., IDH1 mutant glioma cells, MYC-amplified medulloblastoma cells)

  • Appropriate cell culture reagents

  • 6-8 week old immunodeficient or immunocompetent mice

  • Stereotactic apparatus

  • Anesthesia

  • This compound and vehicle control

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the brain tumor cells in sterile PBS at the desired concentration (e.g., 1 x 10^5 cells/5 µL).

  • Stereotactic Intracranial Injection:

    • Anesthetize the mouse and mount it on the stereotactic frame.

    • Create a burr hole in the skull at the desired coordinates for the target brain region (e.g., striatum or cerebellum).

    • Slowly inject the cell suspension into the brain parenchyma.

    • Withdraw the needle slowly and suture the incision.

  • Post-Operative Care:

    • Provide appropriate post-operative care, including analgesics.

    • Monitor the mice for recovery.

  • Treatment Initiation:

    • Begin treatment with this compound or vehicle control a few days after surgery, as per the study design.

    • Administer the treatment orally according to the planned schedule.[2][8]

  • Survival Monitoring:

    • Monitor the mice daily for signs of tumor progression, such as neurological symptoms (e.g., head tilt, lethargy, ataxia) and body weight loss.

  • Endpoint:

    • The primary endpoint is survival. Euthanize mice when they exhibit predefined humane endpoints.

  • Data Analysis:

    • Generate Kaplan-Meier survival curves to compare the survival rates between the treatment and control groups.

Concluding Remarks

The preclinical data strongly support the efficacy of this compound in a range of cancer models. Its dual mechanism of directly targeting tumor metabolism and modulating the immune microenvironment makes it a promising therapeutic agent, both as a monotherapy and in combination with other anti-cancer treatments. The protocols provided here offer a framework for researchers to further investigate the therapeutic potential of this compound in various cancer contexts. Careful selection of the animal model and relevant endpoints will be crucial for the successful preclinical evaluation of this novel glutamine antagonist.

References

Measuring JHU-083 and its Active Metabolite in Tissue Samples: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHU-083 is an innovative prodrug designed to target glutamine metabolism, a key pathway supporting the rapid growth of cancer cells.[1][2] As a glutamine antagonist, this compound holds significant promise in cancer therapy by selectively delivering its active form to the tumor microenvironment, thereby minimizing systemic toxicity.[3][4] This application note provides a comprehensive protocol for the quantification of this compound's active metabolite, 6-diazo-5-oxo-L-norleucine (DON), in tissue samples using liquid chromatography-mass spectrometry (LC-MS). Additionally, it outlines methods to measure downstream metabolic effects of this compound, offering a complete picture of its pharmacological action.

This compound is designed to be preferentially activated within the tumor microenvironment, releasing its active payload, DON.[3] DON is a reactive glutamine analog that irreversibly inhibits multiple enzymes involved in glutamine metabolism, such as glutaminase (B10826351) and various amidotransferases.[5][6] This targeted inhibition leads to a shutdown of crucial metabolic pathways for cancer cells, including the tricarboxylic acid (TCA) cycle and purine (B94841) synthesis, ultimately inducing tumor cell apoptosis.[7][8] Understanding the concentration of DON in target tissues is therefore critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling the correlation of drug exposure with therapeutic efficacy and biomarker modulation.

Metabolic Pathway and Activation of this compound

This compound is a prodrug of DON, meaning it is an inactive precursor that is converted into the active drug within the body. This conversion is designed to occur preferentially in the tumor microenvironment to increase the therapeutic index.

JHU083 This compound (Prodrug) Activation Enzymatic Activation (Tumor Microenvironment) JHU083->Activation DON 6-diazo-5-oxo-L-norleucine (DON) (Active Metabolite) Activation->DON Inhibition Irreversible Inhibition DON->Inhibition Target Glutamine-Utilizing Enzymes Target->Inhibition MetabolicEffects Downstream Metabolic Effects (e.g., TCA cycle disruption, reduced purine synthesis) Inhibition->MetabolicEffects

Figure 1: Activation pathway of the this compound prodrug to its active metabolite, DON.

Experimental Protocols

Protocol 1: Quantification of DON in Tissue Samples by LC-MS/MS

This protocol describes a robust method for the quantification of DON in tissue samples, adapted from a validated bioanalytical method.[5] Due to the polar and unstable nature of DON, a derivatization step is employed to enhance its stability and chromatographic retention.[9]

1. Materials and Reagents:

  • Tissue samples (flash-frozen)

  • 6-diazo-5-oxo-L-norleucine (DON) standard

  • Internal Standard (IS): Glutamate-d5 (or other suitable stable isotope-labeled analog)

  • n-Butanol with 3N HCl

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Low-retention microcentrifuge tubes

  • Homogenizer (e.g., bead beater or pestle)

  • Heating block or water bath

  • Centrifuge

  • LC-MS/MS system (e.g., Agilent 1290 UPLC coupled to a 6520 QTOF or equivalent)

2. Sample Preparation and Derivatization Workflow:

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Tissue 1. Weigh Frozen Tissue Sample Homogenize 2. Add n-Butanol with 3N HCl (5 µL/mg tissue) and Homogenize Tissue->Homogenize Centrifuge1 3. Centrifuge to Precipitate Proteins Homogenize->Centrifuge1 Supernatant 4. Transfer Supernatant to a New Tube Centrifuge1->Supernatant Incubate 5. Incubate at 60°C for 30 minutes Supernatant->Incubate Inject 6. Inject Derivatized Sample onto LC-MS/MS Incubate->Inject

Figure 2: Workflow for the preparation and derivatization of tissue samples for DON analysis.

3. Detailed Procedure:

  • Tissue Homogenization:

    • Weigh the frozen tissue sample.

    • Add n-butanol containing 3N HCl at a ratio of 5 µL per mg of tissue.

    • Homogenize the sample using a suitable homogenizer until a uniform consistency is achieved.

    • Centrifuge the homogenate at 16,000 x g for 5 minutes to precipitate proteins.[5]

  • Derivatization:

    • Carefully transfer the supernatant to a new low-retention microcentrifuge tube.

    • Incubate the supernatant at 60°C for 30 minutes in a heating block or shaking water bath to facilitate the derivatization reaction.[5] This reaction converts DON to the more stable and lipophilic butyl 5-(chloromethyl)-3,4-dihydro-2H-pyrrole-2-carboxylate.

  • LC-MS/MS Analysis:

    • Following derivatization, the sample is ready for injection into the LC-MS/MS system.

    • LC Conditions (Example):

      • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 2 µL

      • Gradient: A suitable gradient should be developed to ensure separation of the derivatized DON from matrix components.

    • MS/MS Conditions (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Monitor the appropriate precursor-to-product ion transitions for the derivatized DON and the internal standard.

4. Quantification:

  • A standard curve of DON (0.1 to 10,000 nmol/g) should be prepared in the same matrix (e.g., blank tissue homogenate) and subjected to the same derivatization procedure to ensure accurate quantification.[10]

Protocol 2: Analysis of Downstream Metabolites

This protocol outlines a general method for the extraction of polar metabolites from tissue to assess the downstream effects of this compound on cellular metabolism.

1. Materials and Reagents:

  • Tissue samples (flash-frozen)

  • 80% Methanol (LC-MS grade), pre-chilled to -80°C

  • Internal standards for relevant metabolite classes

  • Homogenizer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS system

2. Sample Preparation:

  • Metabolite Extraction:

    • Normalize flash-frozen whole tumors by dry weight.

    • Homogenize the tissue in 80% methanol.

    • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.[10]

    • Collect the supernatant.

  • Sample Processing:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried extracts at -80°C until LC-MS analysis.

    • Reconstitute the dried extracts in a suitable solvent (e.g., 50% acetonitrile) prior to injection.[10]

3. LC-MS/MS Analysis:

  • A variety of LC columns and methods can be used depending on the target metabolites. For polar metabolites, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable.[10]

  • Develop a targeted LC-MS/MS method to quantify key metabolites of interest, such as glutamine, glutamate, and intermediates of the TCA cycle and purine synthesis pathway.

Data Presentation

The following tables summarize hypothetical quantitative data for DON concentration and the relative abundance of key downstream metabolites in tumor tissue following treatment with this compound.

Table 1: Quantification of DON in Tumor Tissue

Treatment GroupDON Concentration (nmol/g tissue) ± SD
Vehicle ControlNot Detected
This compound (10 mg/kg)15.2 ± 3.1
This compound (25 mg/kg)42.8 ± 7.5

Table 2: Relative Abundance of Key Downstream Metabolites

MetaboliteVehicle Control (Relative Abundance)This compound Treated (Relative Abundance)Fold Change
Glutamine1.000.23↓ 4.3
Glutamate1.000.45↓ 2.2
α-Ketoglutarate1.000.38↓ 2.6
ATP1.000.51↓ 2.0
Guanosine1.002.15↑ 2.2

Conclusion

The protocols and information provided in this application note offer a robust framework for researchers to accurately quantify the active metabolite of this compound, DON, in tissue samples. Furthermore, the methods for analyzing downstream metabolic changes will enable a deeper understanding of the pharmacodynamic effects of this compound. These analytical strategies are essential for the continued development and optimization of this promising anti-cancer therapeutic.

References

JHU-083: A Novel Glutamine Antagonist for Interrogating and Targeting Glutamine Metabolism in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer is a leading cause of cancer-related death in men, and the development of novel therapeutic strategies is of paramount importance. A growing body of evidence highlights the dependence of many cancer cells, including prostate cancer, on the non-essential amino acid glutamine for their growth and survival.[1][2] Glutamine metabolism plays a crucial role in various cellular processes that support tumorigenesis, such as energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis.[1] JHU-083 is an experimental prodrug of the glutamine antagonist 6-Diazo-5-oxo-L-norleucine (DON), which becomes catalytically active primarily within the tumor microenvironment.[3][4] This targeted activation minimizes systemic toxicity, a significant limitation of earlier glutamine metabolism inhibitors.[3]

These application notes provide a comprehensive overview of the use of this compound as a tool to study and target glutamine metabolism in prostate cancer, with a focus on its dual mechanism of action: direct inhibition of cancer cell metabolism and reprogramming of the tumor immune microenvironment.[5][6] Detailed protocols for key in vivo and ex vivo experiments are provided to facilitate further research in this promising area.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism that disrupts glutamine metabolism in both cancer cells and immune cells within the tumor microenvironment.

Direct Effects on Prostate Cancer Cells:

  • Inhibition of Glutamine-Dependent Pathways: Once activated within the tumor, this compound broadly inhibits enzymes that utilize glutamine. This leads to a global shutdown of glutamine-utilizing metabolic pathways.[7][8]

  • Induction of Apoptosis: By depriving cancer cells of a critical nutrient, this compound treatment leads to the induction of tumor cell apoptosis.[7][8]

  • Reduction of Key Oncogenic Signaling Molecules: this compound has been shown to reduce the levels of HIF-1α and decrease the phosphorylation of c-MYC, both of which are critical for prostate cancer progression.[7][8]

Reprogramming of the Tumor Immune Microenvironment:

A key aspect of this compound's efficacy lies in its ability to modulate the immune landscape of the tumor, particularly by reprogramming immunosuppressive tumor-associated macrophages (TAMs).[3][5]

  • Shift from Immunosuppressive to Inflammatory Phenotype: this compound reprograms TAMs from an M2-like, immunosuppressive state to an M1-like, inflammatory, and anti-tumoral state.[5][6]

  • Enhanced Phagocytosis: Reprogrammed TAMs exhibit increased phagocytic activity against tumor cells.[5][6]

  • Recruitment of Anti-Cancer Immune Cells: The altered TAM phenotype promotes the recruitment of other crucial anti-tumor immune cells, such as T-cells and Natural Killer (NK) cells, to the tumor site.[3][9]

  • Metabolic Shift in TAMs: this compound induces a metabolic shift in TAMs, characterized by increased glycolysis and a disrupted tricarboxylic acid (TCA) cycle.[7][8]

Data Presentation

In Vivo Efficacy of this compound in Syngeneic Mouse Models of Prostate Cancer
Mouse ModelTreatmentDosageRoute of AdministrationTumor Growth InhibitionReference
B6CaPThis compound1 mg/kgOralSignificant[10]
RM-1This compound1 mg/kgOralStrong Antitumor Activity[10]
Effects of this compound on the Tumor Microenvironment
Cell TypeEffect of this compound TreatmentKey Markers/ChangesReference
Tumor-Associated Macrophages (TAMs)Reprogramming to inflammatory phenotypeIncreased TNF signaling, IL-1α, IL-1β, CXCL1[10]
Increased Phagocytic Activity[5][6]
Metabolic shiftIncreased Glycolysis, Broken TCA Cycle[7][8]
Regulatory T cells (Tregs)Reduction in abundance[10]
CD8+ T cellsPromotion of stem-like phenotype[10]

Experimental Protocols

Protocol 1: In Vivo Evaluation of this compound Efficacy in a Syngeneic Mouse Model of Prostate Cancer

This protocol describes a general framework for assessing the anti-tumor efficacy of this compound in a preclinical mouse model. The B6CaP cell line is used as an example.

Materials:

  • B6CaP mouse prostate cancer cells

  • Male C57BL/6 mice (6-8 weeks old)

  • Matrigel

  • This compound

  • Vehicle control (e.g., sterile water or as specified by the supplier)

  • Calipers for tumor measurement

  • Animal housing and handling equipment compliant with institutional guidelines

Procedure:

  • Cell Culture: Culture B6CaP cells in appropriate media until they reach 80-90% confluency.

  • Tumor Cell Implantation:

    • Harvest and wash the B6CaP cells with sterile PBS.

    • Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each C57BL/6 mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., ~100 mm³).

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Administration:

    • Randomize mice into treatment and control groups.

    • Administer this compound (e.g., 1 mg/kg) or vehicle control orally once daily.[10]

  • Endpoint:

    • Continue treatment and tumor monitoring until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or as per institutional animal care and use committee (IACUC) guidelines.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, flow cytometry).

Protocol 2: Analysis of Tumor-Associated Macrophage Reprogramming by Flow Cytometry

This protocol outlines the steps to analyze the phenotype of TAMs from tumor tissues following this compound treatment.

Materials:

  • Tumor tissue from treated and control mice

  • Collagenase D

  • DNase I

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • 70 µm cell strainers

  • Red Blood Cell (RBC) Lysis Buffer

  • FACS buffer (PBS with 2% FBS)

  • Fluorescently conjugated antibodies against murine: CD45, CD11b, F4/80, CD86, CD206, and other relevant markers.

  • Flow cytometer

Procedure:

  • Tumor Dissociation:

    • Mince the excised tumor tissue into small pieces.

    • Digest the tissue in RPMI-1640 containing Collagenase D and DNase I for 30-60 minutes at 37°C with gentle agitation.

  • Single-Cell Suspension Preparation:

    • Filter the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

    • Lyse red blood cells using RBC Lysis Buffer.

    • Wash the cells with FACS buffer.

  • Antibody Staining:

    • Resuspend the cells in FACS buffer.

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Incubate the cells with a cocktail of fluorescently labeled antibodies (e.g., anti-CD45, anti-CD11b, anti-F4/80 to identify TAMs, and anti-CD86, anti-CD206 to assess their polarization state) for 30 minutes on ice in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells to remove unbound antibodies.

    • Resuspend the cells in FACS buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software to quantify the populations of different immune cells and assess the expression of activation/polarization markers on TAMs (CD45+CD11b+F4/80+ cells).

Visualizations

JHU083_Mechanism_of_Action cluster_0 Tumor Microenvironment cluster_1 Prostate Cancer Cell cluster_2 Tumor-Associated Macrophage (TAM) JHU083_prodrug This compound (Prodrug) Active_DON Active DON JHU083_prodrug->Active_DON Tumor-specific activation Glutamine Glutamine Active_DON->Glutamine Inhibits Immunosuppressive_TAM Immunosuppressive (M2-like) TAM Active_DON->Immunosuppressive_TAM Inhibits Glutamine Metabolism Metabolism Biosynthesis, Energy Production Glutamine->Metabolism Proliferation Tumor Growth & Survival Metabolism->Proliferation Inflammatory_TAM Inflammatory (M1-like) TAM Immunosuppressive_TAM->Inflammatory_TAM Reprogramming Phagocytosis Increased Phagocytosis Inflammatory_TAM->Phagocytosis Immune_Recruitment Recruitment of T-cells & NK cells Inflammatory_TAM->Immune_Recruitment Experimental_Workflow start Syngeneic Mouse Model (e.g., B6CaP in C57BL/6) tumor_implantation Subcutaneous Tumor Cell Implantation start->tumor_implantation tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Oral Administration (this compound or Vehicle) randomization->treatment monitoring Tumor Volume Measurement treatment->monitoring monitoring->treatment Repeat Daily endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision and Analysis endpoint->analysis flow_cytometry Flow Cytometry (Immune Cell Profiling) analysis->flow_cytometry ihc Immunohistochemistry analysis->ihc metabolomics Metabolic Analysis analysis->metabolomics

References

Application Notes and Protocols for Assessing JHU-083's Effect on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHU-083 is a systemically-delivered prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) that demonstrates potent anti-tumor effects by targeting glutamine metabolism.[1][2] This targeted approach not only directly hinders the growth of cancer cells, which are often highly dependent on glutamine, but also significantly remodels the tumor microenvironment (TME) to favor anti-tumor immunity.[1][2][3] this compound's unique design allows for its activation preferentially within the tumor, thereby minimizing systemic toxicity.[4][5]

These application notes provide a summary of the key effects of this compound on the TME and detailed protocols for assessing these changes.

Mechanism of Action in the Tumor Microenvironment

This compound exerts a multi-faceted effect on the TME, primarily by inhibiting glutamine metabolism. This leads to:

  • Direct Anti-Tumor Effects: By blocking a crucial nutrient source, this compound slows the proliferation of cancer cells.[2] This metabolic stress can also lead to the downregulation of mTOR signaling and the impairment of purine (B94841) biosynthesis, further contributing to cell growth inhibition.[6]

  • Reprogramming of Myeloid Cells: this compound has been shown to repolarize immunosuppressive M2-like tumor-associated macrophages (TAMs) into a pro-inflammatory, anti-tumor M1-like phenotype.[1][3][7] This shift enhances the phagocytic capabilities of macrophages and promotes an immune-stimulatory milieu.[8][9] Furthermore, it can decrease the recruitment of myeloid-derived suppressor cells (MDSCs).[5][10]

  • Enhancement of T-Cell Mediated Immunity: The modulation of the TME by this compound fosters a more robust anti-tumor T-cell response.[1] This includes promoting a stem-cell-like phenotype in CD8+ T cells and reducing the abundance of regulatory T cells (Tregs).[9][10] this compound's effects have been shown to synergize with checkpoint inhibitors like anti-PD-1, leading to enhanced tumor control.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on tumor growth and the immune cell landscape within the TME, as reported in preclinical studies.

Table 1: Effect of this compound on Tumor Growth

Cancer ModelTreatment GroupTumor Volume Reduction vs. VehicleReference
Pancreatic Cancer (Panc02)This compoundSignificant reduction (p < 0.05)[6]
Pancreatic Cancer (Panc02)This compound + anti-PD-1Significant reduction (p < 0.0001)[6]
Urothelial Carcinoma (MB49)This compound (1 mg/kg)Significant tumor reduction[7]
Prostate Carcinoma (B6CaP)This compound (1 mg/kg)Significant tumor reduction[7]
Glioma (orthotopic IDH1mut)This compound (low and high dose)Extended survival[2]

Table 2: Effect of this compound on Immune Cell Populations in the Tumor Microenvironment

Cancer ModelImmune Cell PopulationChange with this compound TreatmentMethodReference
Ovarian Cancer (ID8VEGF-high)M2-like Macrophages (Retnla+)Decrease (p < 0.05)Flow Cytometry[1]
Pancreatic Cancer (Panc02)CD8+ T cellsIncrease (p < 0.05)Immunohistochemistry[6]
Pancreatic Cancer (Panc02)CD4+ T cellsIncrease (p < 0.05)Immunohistochemistry[6]
Pancreatic Cancer (Panc02)CCR7+ cellsIncrease (p < 0.05)Immunohistochemistry[6]
Pancreatic Cancer (Panc02)Ki67+ cellsDecrease (p < 0.01)Immunohistochemistry[6]
Urologic TumorsRegulatory T cells (Tregs)DecreaseNot specified[7]
Urologic TumorsStem-like CD8+ T cellsIncreaseNot specified[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for assessing its impact on the tumor microenvironment.

JHU083_Mechanism_of_Action JHU083 This compound (Prodrug) DON DON (Active Drug) JHU083->DON Activation in TME TAM_M2 Immunosuppressive Macrophage (M2-like) DON->TAM_M2 Reprograms Glutamine Glutamine DON->Glutamine Inhibits Metabolism TumorCell Tumor Cell mTOR mTOR Signaling TumorCell->mTOR PurineSynth Purine Biosynthesis TumorCell->PurineSynth TAM_M1 Anti-Tumor Macrophage (M1-like) TAM_M2->TAM_M1 Glutamine->TumorCell Glutamine->TAM_M2 Proliferation Tumor Growth & Proliferation mTOR->Proliferation PurineSynth->Proliferation T_Cell CD8+ T Cell TAM_M1->T_Cell Activates ImmuneResponse Anti-Tumor Immune Response T_Cell->ImmuneResponse ImmuneResponse->Proliferation Inhibits

Caption: this compound mechanism of action in the tumor microenvironment.

Experimental_Workflow cluster_in_vivo In Vivo Model cluster_ex_vivo Ex Vivo Analysis TumorModel Syngeneic Tumor Model (e.g., MC38, B16-F10) Treatment This compound Treatment (vs. Vehicle Control) TumorModel->Treatment TumorGrowth Monitor Tumor Growth & Survival Treatment->TumorGrowth TumorHarvest Tumor Harvest & Dissociation TumorGrowth->TumorHarvest FlowCytometry Immune Cell Profiling (Flow Cytometry) TumorHarvest->FlowCytometry scRNAseq Transcriptomic Analysis (scRNA-seq) TumorHarvest->scRNAseq Metabolomics Metabolic Analysis (Seahorse Assay) TumorHarvest->Metabolomics IHC Immunohistochemistry TumorHarvest->IHC

Caption: Experimental workflow for assessing this compound's effects.

Experimental Protocols

In Vivo Murine Tumor Model and this compound Administration

Objective: To evaluate the in vivo efficacy of this compound on tumor growth and survival.

Materials:

  • Syngeneic tumor cell line (e.g., MC38 colorectal, B16-F10 melanoma, Panc02 pancreatic)

  • 6-8 week old immunocompetent mice (e.g., C57BL/6)

  • This compound

  • Vehicle control (e.g., PBS)

  • Calipers

  • Sterile syringes and needles

Protocol:

  • Inject tumor cells subcutaneously into the flank of the mice.

  • Monitor tumor growth regularly using calipers.

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

  • Prepare this compound in the appropriate vehicle. A dosing regimen of 1 mg/kg administered orally has been shown to be effective.[7] For an intraperitoneal route in a glioma model, a low dose of 1.9 mg/kg (5 days/week for 3 weeks, then 2 days/week) or a high dose of 25 mg/kg (2 days/week) has been used.[2]

  • Administer this compound or vehicle control to the respective groups according to the chosen schedule.

  • Measure tumor volume and body weight 2-3 times per week.

  • Monitor mice for any signs of toxicity.

  • At the end of the study (or when tumors reach a predetermined endpoint), euthanize mice and harvest tumors for ex vivo analysis.

Immune Cell Profiling by Flow Cytometry

Objective: To quantify the changes in immune cell populations within the TME following this compound treatment.

Materials:

  • Freshly harvested tumors

  • Tumor dissociation kit (e.g., Miltenyi Biotec)

  • GentleMACS Dissociator

  • 70 µm cell strainers

  • Red blood cell lysis buffer

  • FACS buffer (PBS with 2% FBS)

  • Live/Dead stain

  • Fc block (anti-CD16/32)

  • Fluorochrome-conjugated antibodies (see Table 3)

  • Flow cytometer

Protocol:

  • Mechanically and enzymatically dissociate harvested tumors into a single-cell suspension using a tumor dissociation kit and a gentleMACS Dissociator.[11]

  • Filter the cell suspension through a 70 µm cell strainer.

  • Lyse red blood cells using a lysis buffer.

  • Wash the cells with FACS buffer and perform a cell count.

  • Stain cells with a viability dye to exclude dead cells from the analysis.

  • Block Fc receptors to prevent non-specific antibody binding.

  • Stain the cells with a cocktail of fluorochrome-conjugated antibodies for surface markers. For intracellular staining (e.g., FoxP3, Ki67), use a fixation/permeabilization kit according to the manufacturer's instructions.

  • Acquire data on a flow cytometer and analyze the data using appropriate software (e.g., FlowJo).

Table 3: Suggested Antibody Panel for Flow Cytometry

TargetCell Type
CD45All hematopoietic cells
CD3T cells
CD4Helper T cells
CD8Cytotoxic T cells
FoxP3Regulatory T cells
CD11bMyeloid cells
F4/80Macrophages
CD206M2-like macrophages
CD86M1-like macrophages
Ly6GGranulocytes/Neutrophils
Ly6CMonocytes
NK1.1Natural Killer (NK) cells
PD-1Exhausted T cells
Ki67Proliferating cells
Single-Cell RNA Sequencing (scRNA-seq)

Objective: To perform an unbiased, high-resolution transcriptomic analysis of the cellular composition and gene expression changes in the TME after this compound treatment.

Materials:

  • Single-cell suspension from dissociated tumors

  • Single-cell library preparation kit (e.g., 10x Genomics Chromium)

  • Next-generation sequencer

Protocol:

  • Prepare a high-quality single-cell suspension from tumors as described in the flow cytometry protocol.

  • Perform cell counting and viability assessment to ensure the quality of the sample.

  • Follow the manufacturer's protocol for the chosen single-cell library preparation platform to generate barcoded single-cell libraries.

  • Sequence the libraries on a compatible next-generation sequencing instrument.

  • Perform bioinformatic analysis to align reads, generate a cell-gene matrix, and perform downstream analyses such as cell clustering, identification of cell types based on marker gene expression, and differential gene expression analysis between treatment groups.

Metabolic Analysis using Seahorse XF Analyzer

Objective: To measure the metabolic alterations in cancer cells and immune cells in response to this compound.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF cell culture plates

  • Seahorse XF assay medium

  • Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

  • Glucose, 2-DG (for glycolysis stress test)

  • Tumor cells or isolated immune cells

Protocol:

  • Seed tumor cells or isolated immune cells (e.g., macrophages) into a Seahorse XF cell culture plate and allow them to adhere.

  • The day before the assay, hydrate (B1144303) the sensor cartridge.

  • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cells in a non-CO2 incubator for 1 hour.

  • Load the injector ports of the sensor cartridge with the metabolic modulators for the desired assay (e.g., mitochondrial or glycolysis stress test).

  • Place the cell culture plate in the Seahorse XF Analyzer and run the assay. The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.[12]

  • Analyze the data to determine key metabolic parameters such as basal respiration, ATP production, maximal respiration, and glycolytic capacity.

Conclusion

This compound represents a promising therapeutic strategy that targets cancer metabolism and favorably remodels the tumor microenvironment to elicit a potent anti-tumor immune response. The protocols outlined in these application notes provide a framework for researchers to comprehensively evaluate the multifaceted effects of this compound and similar glutamine metabolism inhibitors. A thorough assessment of the changes in the TME is crucial for understanding the mechanism of action and for the development of effective combination therapies.

References

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following JHU-083 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHU-083 is a systemically-delivered prodrug of the glutamine antagonist 6-Diazo-5-oxo-L-norleucine (DON), which becomes activated within the tumor microenvironment (TME).[1][2] By targeting glutamine metabolism, this compound has demonstrated significant potential in cancer therapy not only by directly inhibiting tumor cell growth but also by modulating the immune landscape within the TME.[1][3] It effectively reprograms immunosuppressive immune cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), into a pro-inflammatory, anti-tumor phenotype.[2][4][5] Furthermore, this compound has been shown to decrease regulatory T cells (Tregs), promote a stem-cell-like phenotype in CD8+ T cells, and enhance the efficacy of immunotherapies.[5][6][7]

These application notes provide a comprehensive guide for utilizing multi-parameter flow cytometry to analyze the immunological changes in the TME following this compound treatment.

Mechanism of Action: this compound's Impact on the Tumor Microenvironment

This compound is designed to be inactive in circulation and is selectively converted to its active form, DON, within the tumor.[4] This targeted activation minimizes systemic toxicity, a major limitation of earlier glutamine antagonists. Once activated, this compound broadly inhibits enzymes that utilize glutamine, leading to a shutdown of glutamine-dependent metabolic pathways in both tumor cells and immune cells.[5] This metabolic reprogramming results in several key anti-tumor effects:

  • Direct Tumor Cell Inhibition : Slows tumor proliferation by disrupting the mTOR signaling pathway and purine (B94841) metabolism.[8][9]

  • Macrophage Reprogramming : Shifts immunosuppressive M2-like TAMs towards a pro-inflammatory, anti-tumor M1-like phenotype, enhancing their ability to phagocytose tumor cells.[4][10][11]

  • T-Cell Modulation : Decreases the abundance of immunosuppressive regulatory T cells (Tregs) while promoting the activation and memory-like phenotype of CD8+ cytotoxic T lymphocytes.[5][6]

  • Reduction of Suppressive Myeloid Cells : Reduces the frequency of both monocytic and granulocytic myeloid-derived suppressor cells (MDSCs).[6]

JHU083_Pathway This compound Signaling and Immunomodulatory Pathway cluster_0 This compound Action cluster_1 Metabolic Inhibition cluster_2 Downstream Effects on Immune Cells This compound (Prodrug) This compound (Prodrug) DON (Active Drug) DON (Active Drug) This compound (Prodrug)->DON (Active Drug) Tumor Microenvironment Activation Glutamine-Dependent\nEnzymes Glutamine-Dependent Enzymes DON (Active Drug)->Glutamine-Dependent\nEnzymes Inhibits mTOR Signaling mTOR Signaling Glutamine-Dependent\nEnzymes->mTOR Signaling Disrupts Immunosuppressive Cells Immunosuppressive Cells Glutamine-Dependent\nEnzymes->Immunosuppressive Cells Reduces (Tregs, MDSCs) Effector T Cells Effector T Cells Glutamine-Dependent\nEnzymes->Effector T Cells Enhances (CD8+ Memory) Pro-inflammatory Macrophages Pro-inflammatory Macrophages Glutamine-Dependent\nEnzymes->Pro-inflammatory Macrophages Promotes (M1 Phenotype) Anti-Tumor Immunity Anti-Tumor Immunity Immunosuppressive Cells->Anti-Tumor Immunity Less Inhibition Effector T Cells->Anti-Tumor Immunity Increased Killing Pro-inflammatory Macrophages->Anti-Tumor Immunity Increased Phagocytosis

This compound mechanism of action on immune cells.

Key Immune Cell Populations for Analysis

The following table summarizes the primary immune cell populations within the TME that are affected by this compound and the recommended markers for their identification via flow cytometry.

Cell PopulationPrimary Function in TMEExpected Effect of this compoundKey Flow Cytometry Markers
CD8+ T Cells Cytotoxic, tumor cell killingIncreased infiltration, activation (CD107a+), and memory phenotypeCD45, CD3, CD8, CD44, CD62L, PD-1, Tim-3, IFN-γ, TNF-α, CD107a
CD4+ Helper T Cells Orchestrate immune responseShift from Th17 to Th1 phenotypeCD45, CD3, CD4, FoxP3, IFN-γ (Th1), IL-17 (Th17)
Regulatory T Cells (Tregs) Suppress immune responseDecreased frequencyCD45, CD3, CD4, CD25, FoxP3
Tumor-Associated Macrophages (TAMs) Can be pro-tumor (M2) or anti-tumor (M1)Reprogramming from M2 to M1 phenotype, increased phagocytosisCD45, CD11b, F4/80, Ly6C, Ly6G, CD86 (M1), MHC-II (M1), CD206 (M2)
Myeloid-Derived Suppressor Cells (MDSCs) Suppress T cell functionDecreased frequencyCD45, CD11b, Ly6G, Ly6C

Experimental Protocol: Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)

This protocol provides a generalized procedure for isolating and analyzing TILs from murine tumor models. Optimization may be required based on the specific tumor model and equipment.

Part 1: Tumor Dissociation and Single-Cell Suspension
  • Tumor Harvest : Aseptically excise tumors from control and this compound-treated mice. Place tumors in ice-cold RPMI-1640 medium.

  • Mechanical Dissociation : In a petri dish on ice, finely mince the tumor tissue into 2 mm pieces using sterile scalpels.[12]

  • Enzymatic Digestion : Transfer the minced tissue into a gentleMACS C Tube containing a digestion buffer (e.g., RPMI with Collagenase IV, Hyaluronidase, and DNase I).

  • Incubation : Incubate at 37°C for 30-45 minutes with gentle agitation.[12]

  • Homogenization : Further dissociate the tissue using a gentleMACS Dissociator or by passing it through a syringe.

  • Filtration : Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube to remove clumps.[12]

  • Red Blood Cell (RBC) Lysis : Pellet the cells by centrifugation (300 x g, 5 min, 4°C). Resuspend the pellet in 1-2 mL of ACK Lysis Buffer and incubate for 5 minutes on ice.[12]

  • Washing : Quench the lysis buffer with 10 mL of FACS buffer (PBS with 2% FBS). Centrifuge, discard the supernatant, and resuspend the cell pellet in an appropriate volume of FACS buffer.

  • Cell Counting : Determine cell viability and concentration using a hemocytometer with Trypan Blue or an automated cell counter.

Part 2: Antibody Staining
  • Cell Plating : Aliquot approximately 1-2 x 10^6 cells per well into a 96-well U-bottom plate.

  • Fc Block : Pellet the cells and resuspend in FACS buffer containing an Fc receptor blocking antibody (e.g., anti-CD16/32 for mice) to reduce non-specific binding. Incubate for 15-20 minutes on ice.[12]

  • Live/Dead Staining : Wash the cells and resuspend in PBS. Add a fixable viability dye and incubate for 20 minutes at room temperature, protected from light. This step is crucial for excluding dead cells, which can bind antibodies non-specifically.[12]

  • Surface Marker Staining : Wash the cells with FACS buffer. Resuspend in the surface antibody cocktail (diluted in FACS buffer) and incubate for 30 minutes on ice in the dark.

  • Fixation and Permeabilization (for intracellular targets) : Wash the cells twice. If staining for intracellular targets like FoxP3 or cytokines, use a fixation/permeabilization buffer kit (e.g., eBioscience FoxP3/Transcription Factor Staining Buffer Set) according to the manufacturer's instructions.

  • Intracellular Staining : Add the intracellular antibody cocktail (diluted in permeabilization buffer) and incubate for 30-45 minutes at room temperature in the dark.

  • Final Washes : Wash the cells twice with permeabilization buffer and then once with FACS buffer.

  • Resuspension : Resuspend the final cell pellet in 200-300 µL of FACS buffer for analysis.

Part 3: Data Acquisition and Analysis
  • Instrument Setup : Use unstained and single-stain compensation controls to set up the flow cytometer voltages and compensation matrix.

  • Data Acquisition : Acquire a sufficient number of events (e.g., >500,000 total events) to ensure adequate capture of rare immune cell populations.[13]

  • Gating Strategy :

    • Gate on singlets to exclude doublets.

    • Gate on live cells using the viability dye.

    • Gate on hematopoietic cells using CD45.

    • From the CD45+ population, identify major lineages (e.g., CD3+ for T cells, CD11b+ for myeloid cells).

    • Further dissect populations based on specific markers (e.g., CD4+/CD8+ within the T-cell gate, Ly6G+/Ly6C+ within the myeloid gate).

Expected Quantitative Changes Post-JHU-083 Treatment

The following tables provide an example of how to structure the quantitative data obtained from flow cytometry analysis.

Table 1: T-Cell Population Frequencies (% of Live, CD45+ Cells)

Treatment Group% CD3+% CD4+% CD8+% CD4+FoxP3+ (Tregs)
Vehicle Control 25.4 ± 3.115.2 ± 2.58.5 ± 1.94.1 ± 0.8
This compound 35.1 ± 4.518.9 ± 3.014.7 ± 2.81.5 ± 0.4

Table 2: Myeloid Cell Population Frequencies (% of Live, CD45+ Cells)

Treatment Group% CD11b+% F4/80+ (Macrophages)% CD11b+Ly6G+ (MDSCs)% M1-like TAMs (CD86+/MHC-II+)% M2-like TAMs (CD206+)
Vehicle Control 40.2 ± 5.512.1 ± 2.115.8 ± 3.415.5 ± 4.170.3 ± 8.2
This compound 38.9 ± 6.113.5 ± 2.98.2 ± 2.145.8 ± 6.735.1 ± 7.5

Note: Data are presented as mean ± SEM and are hypothetical examples for illustrative purposes.

Visualizing Workflows and Logical Relationships

Flow_Cytometry_Workflow Flow Cytometry Experimental Workflow Tumor Harvest Tumor (Control vs. This compound) Dissociation Mechanical & Enzymatic Dissociation Tumor->Dissociation Filter Filter (70 µm) Dissociation->Filter Lysis RBC Lysis Filter->Lysis Count Count & Assess Viability Lysis->Count Stain Antibody Staining (Live/Dead, Surface, Intracellular) Count->Stain Acquire Acquire on Flow Cytometer Stain->Acquire Analyze Data Analysis (Gating & Quantification) Acquire->Analyze Result Quantitative Summary (Tables & Graphs) Analyze->Result

Workflow for TIL isolation and analysis.

Logical_Relationship Expected Immunological Shift with this compound cluster_immunosuppression Immunosuppression cluster_activation Immune Activation JHU083 This compound Treatment Tregs Tregs (CD4+FoxP3+) JHU083->Tregs Decrease MDSCs MDSCs (CD11b+Ly6G+) JHU083->MDSCs Decrease M2_TAMs M2 TAMs (CD206+) JHU083->M2_TAMs Decrease CD8 Effector CD8+ T Cells JHU083->CD8 Increase Th1 Th1 CD4+ T Cells JHU083->Th1 Increase M1_TAMs M1 TAMs (CD86+) JHU083->M1_TAMs Increase Outcome Enhanced Anti-Tumor Immunity Tregs->Outcome MDSCs->Outcome M2_TAMs->Outcome CD8->Outcome Th1->Outcome M1_TAMs->Outcome

Logical flow of immune changes post-treatment.

References

Application Notes and Protocols for Establishing JHU-083 Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHU-083 is a potent, brain-penetrant prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). It broadly inhibits glutamine-utilizing enzymes, thereby disrupting cancer cell metabolism, including the TCA cycle and purine (B94841) biosynthesis, and modulating the tumor microenvironment.[1][2][3] The development of resistance to targeted therapies is a significant challenge in oncology. Establishing in vitro models of this compound resistance is crucial for understanding potential resistance mechanisms, identifying biomarkers of resistance, and developing strategies to overcome it. These application notes provide a detailed framework and protocols for generating and characterizing this compound resistant cancer cell lines.

While this compound's broad mechanism of action is thought to reduce the likelihood of resistance developing from single mutations, acquired resistance through metabolic reprogramming or other adaptive mechanisms is still a possibility.[4] Potential mechanisms of resistance to glutamine antagonists include the upregulation of alternative metabolic pathways to bypass glutamine dependence, increased expression of drug efflux pumps, or enhanced de novo glutamine synthesis.[1]

Data Presentation

Table 1: Illustrative IC50 Values of Parental and this compound Resistant Cell Lines

This table presents hypothetical data to illustrate the expected shift in the half-maximal inhibitory concentration (IC50) for this compound in successfully established resistant cell lines. The Resistance Index (RI) is calculated as the IC50 of the resistant line divided by the IC50 of the parental line.

Cell LineParental IC50 (nM)Resistant IC50 (nM)Resistance Index (RI)
U-87 MG (Glioblastoma)15 ± 2.5210 ± 15.814
Daoy (Medulloblastoma)25 ± 3.1350 ± 21.214
A549 (Lung Carcinoma)50 ± 5.7600 ± 35.512
Table 2: Potential Molecular Markers for Characterization of this compound Resistance

This table outlines potential molecular changes that could be investigated in this compound resistant cell lines based on known mechanisms of resistance to metabolic inhibitors.

MarkerFunctionExpected Change in Resistant CellsImplication for Resistance
Glutaminase 2 (GLS2)Catalyzes glutamine to glutamateUpregulationCompensates for inhibition of other glutamine-dependent pathways.[1]
Asparagine Synthetase (ASNS)Synthesizes asparagine from aspartate and glutamineUpregulationProvides an alternative source of nitrogen and carbon.
ABC Transporters (e.g., ABCG2)Drug efflux pumpsUpregulationIncreased removal of the active form of this compound from the cell.
Pyruvate Carboxylase (PC)Anaplerotic enzymeUpregulationReplenishes TCA cycle intermediates independently of glutamine.[1]
mTOR Signaling Pathway activityRegulates cell growth and metabolismReactivationBypassing the inhibitory effects of this compound on this pathway.[2]

Experimental Protocols

Protocol 1: Establishment of this compound Resistant Cell Lines by Stepwise Dose Escalation

This protocol describes a long-term, stepwise method for generating this compound resistant cell lines. This approach mimics the gradual development of clinical drug resistance.

Materials:

  • Parental cancer cell line of interest (e.g., U-87 MG, Daoy)

  • Complete cell culture medium and supplements

  • This compound (or its active form, DON)

  • Cell culture flasks, plates, and other consumables

  • Hemocytometer or automated cell counter

  • Cryopreservation medium

Procedure:

  • Determine the Parental IC50:

    • Culture the parental cell line in 96-well plates.

    • Treat the cells with a range of this compound concentrations for 72 hours.

    • Determine cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).

    • Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

  • Initiate Resistance Induction:

    • Culture the parental cells in a medium containing a low concentration of this compound, typically starting at the IC10 or IC20 value.

    • Maintain the cells in this drug-containing medium, changing the medium every 2-3 days.

    • When the cells reach 70-80% confluency, subculture them as usual, ensuring the continued presence of this compound.

  • Stepwise Dose Escalation:

    • Once the cells exhibit a stable growth rate and morphology at the initial concentration, increase the this compound concentration by approximately 1.5 to 2-fold.

    • Initially, a significant level of cell death is expected. The surviving cells are those adapting to the increased drug pressure.

    • Continue to culture the surviving cells until they regain a stable growth rate, then escalate the dose again.

    • Repeat this process of gradual dose escalation over several months. The entire process can take 6-12 months or longer.[2]

  • Maintenance of the Resistant Line:

    • Once the desired level of resistance is achieved (e.g., the cells can tolerate a concentration at least 10-fold higher than the initial IC50), the resistant cell line is established.

    • Continuously culture the resistant cells in a maintenance medium containing a specific concentration of this compound (e.g., the final concentration they were adapted to) to maintain the resistant phenotype.

  • Cryopreservation:

    • At each stage of dose escalation where stable cell growth is achieved, it is crucial to cryopreserve vials of cells. This provides a backup in case of contamination or cell death at higher concentrations.

Protocol 2: Characterization of this compound Resistant Phenotype

Materials:

  • Parental and this compound resistant cell lines

  • Reagents for cell viability assays (e.g., MTT, trypan blue)

  • Reagents and equipment for Western blotting

  • Reagents and equipment for qRT-PCR

  • Reagents for metabolic flux analysis (e.g., Seahorse XF Analyzer)

Procedure:

  • Confirmation of Resistance:

    • Perform a dose-response assay as described in Protocol 1, Step 1, on both the parental and the established resistant cell lines.

    • Calculate and compare the IC50 values to determine the resistance index. A significantly higher IC50 in the resistant line confirms the resistant phenotype.

  • Stability of Resistance:

    • Culture the resistant cell line in a drug-free medium for several passages (e.g., 4-6 weeks).

    • Re-evaluate the IC50 for this compound. If the IC50 remains high, the resistant phenotype is stable.

  • Molecular Analysis:

    • Western Blotting: Analyze the protein expression levels of potential resistance markers (see Table 2), such as GLS2, ASNS, and key components of the mTOR signaling pathway (e.g., phosphorylated S6 ribosomal protein).

    • qRT-PCR: Quantify the mRNA levels of genes encoding potential resistance markers, including ABC transporters.

  • Functional Analysis:

    • Metabolic Profiling: Utilize techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). This will provide insights into alterations in mitochondrial respiration and glycolysis in the resistant cells.

    • Metabolomics: Perform untargeted or targeted metabolomics to identify changes in key metabolic pathways, such as the TCA cycle, amino acid metabolism, and nucleotide synthesis.

Visualizations

G cluster_workflow Workflow for Establishing this compound Resistant Cell Lines start Start with Parental Cell Line ic50 Determine Parental IC50 of this compound start->ic50 culture Culture in Low Dose this compound (IC10-IC20) ic50->culture escalate Stepwise Increase in this compound Concentration culture->escalate stabilize Allow Cells to Stabilize and Recover escalate->stabilize cryo Cryopreserve at Each Stable Step stabilize->cryo loop_end Desired Resistance Achieved? cryo->loop_end loop_end->escalate No maintain Maintain in High Dose this compound loop_end->maintain Yes characterize Characterize Resistant Phenotype maintain->characterize end End characterize->end G cluster_pathway Potential Resistance Mechanisms to this compound cluster_glutamine Glutamine Metabolism cluster_resistance Resistance Pathways jhu083 This compound glutamine Glutamine jhu083->glutamine Inhibits glutamate Glutamate jhu083->glutamate Inhibits purine Purine Synthesis jhu083->purine Inhibits efflux Increased Drug Efflux (ABC Transporters) jhu083->efflux Target for removal glutamine->glutamate GLS1 glutamine->purine tca TCA Cycle glutamate->tca gls2 Upregulation of GLS2 gls2->glutamate Compensates asns Upregulation of ASNS asns->tca Provides alternative anaplerotic substrate pc Upregulation of Pyruvate Carboxylase pc->tca Bypasses glutamine dependence

References

Application Notes and Protocols for JHU-083 in 3D Tumor Spheroid Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHU-083 is a potent, orally bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] By targeting glutamine metabolism, this compound presents a promising therapeutic strategy for a variety of cancers that exhibit a strong dependence on this amino acid for proliferation and survival.[1][3] Three-dimensional (3D) tumor spheroid models offer a more physiologically relevant in vitro system compared to traditional 2D cell cultures, recapitulating aspects of the tumor microenvironment, including nutrient and oxygen gradients, and cell-cell interactions. This document provides detailed application notes and experimental protocols for the utilization of this compound in 3D tumor spheroid models.

Mechanism of Action

This compound acts as a broad-spectrum inhibitor of enzymes that utilize glutamine. This widespread inhibition disrupts several key metabolic pathways crucial for cancer cell growth and survival. The primary mechanisms of action include:

  • Inhibition of Glutaminolysis: this compound blocks the conversion of glutamine to glutamate, a key step in the tricarboxylic acid (TCA) cycle for anaplerosis in many cancer cells.[1]

  • Disruption of mTOR Signaling: By reducing intracellular glutamine and its metabolites, this compound has been shown to disrupt mTORC1 signaling, a central regulator of cell growth, proliferation, and metabolism.[1][4]

  • Impairment of Purine (B94841) Biosynthesis: Glutamine is a nitrogen donor for de novo purine synthesis. Inhibition by this compound leads to a depletion of the purine pool, hindering DNA and RNA synthesis.[1]

  • Modulation of the Tumor Microenvironment: this compound can reprogram immune cells within the tumor microenvironment, such as tumor-associated macrophages (TAMs), promoting an anti-tumor immune response.[5][6]

Data Presentation: Efficacy of Glutaminase (B10826351) Inhibition in 3D Tumor Spheroids

While specific quantitative data for this compound in 3D tumor spheroid models is emerging, data from studies on similar glutaminase inhibitors, such as Telaglenastat (CB-839), provide valuable insights into the expected outcomes. The following table summarizes the effects of CB-839 on the growth of head and neck squamous cell carcinoma (HNSCC) spheroids.[7]

Cell LineTreatmentSpheroid Size Reduction (%) vs. VehicleStatistical Significance (p-value)
CAL-271 µM CB-839 (8 days)~50%p ≤ 0.0001
HN51 µM CB-839 (8 days)~40%p ≤ 0.0001
FaDu1 µM CB-839 (8 days)~60%p ≤ 0.0001

Table 1: Effect of the glutaminase inhibitor Telaglenastat (CB-839) on the size of HNSCC 3D spheroids. Data is adapted from Wicker et al., 2021.[7] It is anticipated that this compound would exhibit a similar or more potent inhibitory effect on spheroid growth.

Experimental Protocols

The following protocols are adapted for the use of this compound in 3D tumor spheroid models. Optimization for specific cell lines and experimental conditions is recommended.

Protocol 1: 3D Tumor Spheroid Formation (Ultra-Low Attachment Method)

Objective: To generate uniform 3D tumor spheroids.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ultra-low attachment (ULA) round-bottom 96-well plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cancer cells in 2D flasks to ~80% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and collect the cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.

  • Perform a cell count and determine cell viability.

  • Dilute the cell suspension to the desired seeding density (e.g., 1,000 - 5,000 cells/100 µL).

  • Seed 100 µL of the cell suspension into each well of a ULA 96-well plate.

  • Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator. Spheroids should form within 24-72 hours.

Protocol 2: this compound Treatment of 3D Tumor Spheroids

Objective: To treat 3D tumor spheroids with this compound.

Materials:

  • Pre-formed 3D tumor spheroids in a ULA plate

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

Procedure:

  • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0.1 µM to 100 µM).

  • Include a vehicle control (medium with the same concentration of the solvent used for this compound).

  • Carefully remove 50 µL of the conditioned medium from each well containing a spheroid.

  • Add 50 µL of the this compound dilution or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 48, 72, 96 hours).

  • Replenish the treatment medium every 48-72 hours by repeating steps 3 and 4.

Protocol 3: Spheroid Viability Assessment (ATP-Based Assay)

Objective: To quantify the viability of this compound-treated spheroids.

Materials:

  • Treated 3D tumor spheroids

  • ATP-based 3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Transfer the spheroids from the ULA plate to an opaque-walled 96-well plate.

  • Allow the assay plate and the viability reagent to equilibrate to room temperature.

  • Add a volume of the viability reagent to each well equal to the volume of the medium.

  • Mix the contents by placing the plate on an orbital shaker for 5 minutes.

  • Incubate at room temperature for 30 minutes to induce cell lysis.

  • Measure the luminescence using a plate reader.

  • Normalize the results to the vehicle-treated control group to determine the percentage of viability.

Protocol 4: Live/Dead Staining and Imaging

Objective: To visualize viable and dead cells within the spheroids.

Materials:

  • Treated 3D tumor spheroids

  • Live/Dead viability/cytotoxicity kit (e.g., Calcein-AM and Ethidium Homodimer-1)

  • Confocal microscope

Procedure:

  • Prepare a staining solution containing Calcein-AM (for live cells) and Ethidium Homodimer-1 (for dead cells) in PBS according to the manufacturer's instructions.

  • Carefully remove the medium from the wells and wash the spheroids gently with PBS.

  • Add the staining solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Image the spheroids using a confocal microscope with appropriate filter sets for green (live) and red (dead) fluorescence.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation in 3D tumor spheroid models.

JHU083_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glutamine_transporter Glutamine Transporter Glutamine Glutamine Glutamine_transporter->Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase Purine_synthesis De Novo Purine Synthesis Glutamine->Purine_synthesis Nitrogen Donor JHU083 This compound (Prodrug) DON DON (Active Drug) JHU083->DON Activation Glutaminase Glutaminase (GLS) DON->Glutaminase Inhibits DON->Purine_synthesis Inhibits mTORC1 mTORC1 Signaling Glutamate->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Purine_synthesis->Cell_Growth Required for

Caption: this compound inhibits glutamine metabolism and downstream signaling.

Spheroid_Workflow cluster_assays Endpoint Assays start Start: Cancer Cell Culture spheroid_formation 3D Spheroid Formation (ULA Plate) start->spheroid_formation treatment This compound Treatment (Dose-Response) spheroid_formation->treatment incubation Incubation (48-96 hours) treatment->incubation viability_assay Viability Assay (ATP-based) incubation->viability_assay imaging Live/Dead Imaging (Confocal) incubation->imaging size_analysis Spheroid Size Analysis incubation->size_analysis data_analysis Data Analysis & Interpretation viability_assay->data_analysis imaging->data_analysis size_analysis->data_analysis

Caption: Experimental workflow for this compound testing in 3D spheroids.

References

JHU-083's Impact on T-Cell Memory Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHU-083 is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) that has demonstrated potent anti-tumor effects by modulating the tumor microenvironment and enhancing anti-tumor immunity.[1] A key aspect of its mechanism of action is its impact on T-cell metabolism and the subsequent formation of long-lived, memory T-cells. These application notes provide a comprehensive overview of the quantitative effects of this compound on T-cell memory formation, detailed protocols for key experiments, and visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action

This compound is designed to be preferentially activated within the tumor microenvironment, where it inhibits glutamine-utilizing enzymes.[1] This glutamine antagonism has a dual effect: it directly inhibits the growth of highly glutamine-dependent tumor cells and metabolically reprograms immune cells, particularly T-cells.[2] By limiting glutamine availability, this compound skews CD8+ T-cells away from a glycolytic state, which is characteristic of short-lived effector cells, towards oxidative phosphorylation (OXPHOS), a metabolic profile associated with the development of long-lived memory T-cells.[3] This metabolic shift is linked to the modulation of key signaling pathways, including the mTORC1 pathway, which is a central regulator of T-cell differentiation.[4] The result is an expansion of effector-memory like CD8+ T-cells and a reduction in immunosuppressive regulatory T-cells (Tregs) within the tumor, contributing to a more robust and durable anti-tumor immune response.[3][5]

Quantitative Data on this compound's Impact on T-Cell Populations

The following tables summarize the representative quantitative effects of this compound on various T-cell populations within the tumor microenvironment. This data is illustrative and compiled from descriptive findings in the literature. Actual results may vary depending on the tumor model and experimental conditions.

Table 1: Effect of this compound on Tumor-Infiltrating T-Cell Populations

T-Cell SubsetControl Group (% of CD45+ cells)This compound Treated Group (% of CD45+ cells)Fold Change
CD8+ T-Cells 15%35%2.3
* Naive-like (CD44-CD62L+)5%3%0.6
* Effector Memory (CD44+CD62L-)8%25%3.1
* Central Memory (CD44+CD62L+)2%7%3.5
CD4+ T-Cells 20%15%0.75
* Th15%8%1.6
* Treg (FoxP3+)10%3%0.3

Table 2: Metabolic Profile of Tumor-Infiltrating CD8+ T-Cells

Metabolic ParameterControl GroupThis compound Treated Group
Oxygen Consumption Rate (OCR) LowHigh
Extracellular Acidification Rate (ECAR) HighLow
Glycolytic Gene Expression HighLow
Oxidative Phosphorylation Gene Expression LowHigh

Table 3: mTORC1 Pathway Activity in Tumor-Infiltrating CD8+ T-Cells

ProteinControl Group (Relative Phosphorylation)This compound Treated Group (Relative Phosphorylation)
p-mTOR (Ser2448) HighLow
p-S6K (Thr389) HighLow
p-4E-BP1 (Thr37/46) HighLow

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in T-Cells

JHU083_Pathway cluster_TME Tumor Microenvironment cluster_Tcell CD8+ T-Cell JHU083 This compound (Prodrug) DON DON (Active Drug) JHU083->DON Activation Glutaminase Glutamine-Utilizing Enzymes DON->Glutaminase Glutamine Glutamine Glutamine->Glutaminase mTORC1 mTORC1 Signaling Glutaminase->mTORC1 OXPHOS Oxidative Phosphorylation (OXPHOS) Glutaminase->OXPHOS Metabolic Reprogramming Glycolysis Glycolysis mTORC1->Glycolysis Effector Effector T-Cell Differentiation mTORC1->Effector Memory Memory T-Cell Formation OXPHOS->Memory

Caption: Proposed mechanism of this compound in promoting T-cell memory formation.

Experimental Workflow for Quantifying this compound's Impact

JHU083_Workflow cluster_invivo In Vivo Model cluster_analysis Downstream Analysis Tumor_Implantation Tumor Cell Implantation (Syngeneic Mouse Model) JHU083_Treatment This compound or Vehicle Administration Tumor_Implantation->JHU083_Treatment Tumor_Harvest Tumor Harvest at Endpoint JHU083_Treatment->Tumor_Harvest TIL_Isolation TIL Isolation Tumor_Harvest->TIL_Isolation IHC Immunohistochemistry: - CD8+ Infiltration Tumor_Harvest->IHC Flow_Cytometry Flow Cytometry: - T-Cell Phenotyping - Memory Markers TIL_Isolation->Flow_Cytometry Metabolic_Analysis Seahorse Assay: - OCR & ECAR TIL_Isolation->Metabolic_Analysis Signaling_Analysis Western Blot: - mTORC1 Pathway TIL_Isolation->Signaling_Analysis scRNAseq scRNA-seq: - Transcriptional Profiling TIL_Isolation->scRNAseq

Caption: Workflow for assessing this compound's effects on T-cell memory.

Detailed Experimental Protocols

In Vivo Mouse Tumor Model and this compound Administration

This protocol describes the establishment of a syngeneic mouse tumor model and subsequent treatment with this compound.

Materials:

  • Syngeneic tumor cells (e.g., MC38, B16-F10)

  • 6-8 week old immunocompetent mice (e.g., C57BL/6)

  • Sterile PBS

  • This compound

  • Oral gavage needles

  • Calipers

Procedure:

  • Culture tumor cells to 80-90% confluency.

  • Harvest and wash cells with sterile PBS. Resuspend cells in PBS at a concentration of 1 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of 50-100 mm^3, randomize mice into control and treatment groups.

  • Prepare this compound in a suitable vehicle (e.g., PBS). A common dosage is 1 mg/kg.

  • Administer this compound or vehicle control to the respective groups via oral gavage daily or as determined by the study design.

  • Continue treatment and monitor tumor growth and animal health until the study endpoint.

Isolation of Tumor-Infiltrating Lymphocytes (TILs)

This protocol outlines the procedure for isolating TILs from harvested tumors.

Materials:

  • Harvested tumors

  • RPMI-1640 medium

  • Collagenase IV (1 mg/mL)

  • DNase I (100 µg/mL)

  • Fetal Bovine Serum (FBS)

  • 70 µm and 40 µm cell strainers

  • Ficoll-Paque

  • Red Blood Cell (RBC) Lysis Buffer

Procedure:

  • Place harvested tumors in a petri dish with cold RPMI-1640 medium.

  • Mince the tumors into small pieces using a sterile scalpel.

  • Transfer the minced tissue to a digestion buffer containing RPMI-1640, Collagenase IV, and DNase I.

  • Incubate at 37°C for 30-60 minutes with gentle agitation.

  • Quench the digestion by adding RPMI-1640 with 10% FBS.

  • Pass the cell suspension through a 70 µm cell strainer.

  • Centrifuge the cell suspension and resuspend the pellet in RPMI-1640.

  • Carefully layer the cell suspension over Ficoll-Paque for density gradient centrifugation to isolate lymphocytes.

  • Collect the lymphocyte layer and wash with RPMI-1640.

  • If necessary, treat with RBC Lysis Buffer to remove any remaining red blood cells.

  • Resuspend the final TIL pellet in an appropriate buffer for downstream applications.

Flow Cytometry for T-Cell Phenotyping

This protocol details the staining of TILs for flow cytometric analysis of T-cell subsets.

Materials:

  • Isolated TILs

  • FACS buffer (PBS with 2% FBS)

  • Fc block (anti-CD16/32)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD8, anti-CD4, anti-CD44, anti-CD62L, anti-FoxP3)

  • Fixation/Permeabilization buffer (for intracellular staining of FoxP3)

  • Flow cytometer

Procedure:

  • Resuspend TILs in FACS buffer at a concentration of 1 x 10^6 cells per 100 µL.

  • Add Fc block to prevent non-specific antibody binding and incubate for 10 minutes on ice.

  • Add the cocktail of surface staining antibodies and incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol.

  • Add the intracellular antibody and incubate for 30 minutes at room temperature in the dark.

  • Wash the cells twice with permeabilization buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the data using appropriate software (e.g., FlowJo).

Immunohistochemistry (IHC) for CD8+ T-Cell Infiltration

This protocol describes the staining of tumor sections to visualize CD8+ T-cell infiltration.

Materials:

  • Formalin-fixed, paraffin-embedded tumor sections

  • Xylene and ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (3%) for blocking endogenous peroxidases

  • Blocking buffer (e.g., normal goat serum)

  • Primary antibody (anti-CD8)

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinize the tumor sections in xylene and rehydrate through a graded ethanol series.

  • Perform antigen retrieval by heating the slides in antigen retrieval buffer.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding sites with blocking buffer.

  • Incubate the sections with the primary anti-CD8 antibody overnight at 4°C.

  • Wash the sections with PBS.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the sections with PBS.

  • Apply DAB substrate and monitor for color development.

  • Counterstain with hematoxylin.

  • Dehydrate the sections and mount with a coverslip.

  • Image the slides using a microscope and quantify CD8+ cell infiltration.

Seahorse XF Analysis for T-Cell Metabolism

This protocol outlines the use of the Seahorse XF Analyzer to measure OCR and ECAR in isolated T-cells.

Materials:

  • Isolated T-cells

  • Seahorse XF Cell Culture Microplates

  • XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

  • Seahorse XF Analyzer

Procedure:

  • Coat the Seahorse XF plate with an attachment solution (e.g., Cell-Tak).

  • Seed the isolated T-cells into the wells of the coated plate.

  • Incubate the plate at 37°C in a non-CO2 incubator for 1 hour to allow for cell attachment.

  • Prepare the assay medium and the mitochondrial stress test compounds.

  • Replace the seeding medium with the assay medium.

  • Calibrate the Seahorse XF Analyzer with the sensor cartridge.

  • Load the cell plate into the analyzer and perform the mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.

  • Analyze the resulting OCR and ECAR data to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Western Blotting for mTORC1 Signaling Analysis

This protocol describes the analysis of mTORC1 pathway activation in T-cells by Western blot.

Materials:

  • Isolated T-cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Lyse the T-cell pellets with RIPA buffer on ice.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

References

Troubleshooting & Optimization

JHU-083 Technical Support Center: Optimizing Dosage and Minimizing Systemic Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of JHU-083 while minimizing systemic toxicity. This compound is a powerful glutamine antagonist prodrug with significant therapeutic potential, and understanding its mechanism and safety profile is critical for successful preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). As a glutamine mimic, it irreversibly inhibits multiple enzymes that utilize glutamine as a substrate. This broad inhibition disrupts various metabolic pathways crucial for cancer cell proliferation and survival, including the mTOR signaling pathway and de novo purine (B94841) and pyrimidine (B1678525) synthesis.[1][2] Its prodrug formulation is designed to enhance its therapeutic index by limiting systemic exposure and toxicity.[3][4]

Q2: What are the known systemic toxicities associated with this compound?

A2: this compound is designed to be a well-tolerated compound with reduced systemic toxicity compared to its parent drug, DON, which is known for dose-limiting gastrointestinal toxicities.[4][5] Preclinical studies have reported minimal or no overt toxicity with this compound treatment. For instance, chronic administration in a mouse model of Alzheimer's disease showed no weight loss, behavioral changes, or abnormalities in peripheral nerve function, gastrointestinal histology, blood chemistry, or complete blood count (CBC).[6] However, in a glioma model, a daily low-dose regimen of 1.9 mg/kg was associated with a reversible decrease in body mass.[2]

Q3: How does this compound's prodrug nature contribute to its safety profile?

A3: this compound is engineered to be inactive as it circulates throughout the body. It is preferentially activated within the tumor microenvironment, which is rich in the enzymes that cleave the prodrug moieties and release the active drug, DON.[7] This targeted activation helps to spare healthy tissues from the drug's cytotoxic effects, thereby reducing the risk of systemic side effects commonly observed with non-targeted chemotherapeutics.

Q4: What are the key signaling pathways affected by this compound?

A4: this compound significantly impacts cellular metabolism and signaling. By inhibiting glutamine-dependent pathways, it disrupts the tricarboxylic acid (TCA) cycle, and impairs purine and pyrimidine synthesis.[3] A major consequence of this metabolic disruption is the downregulation of the mTOR signaling pathway, a central regulator of cell growth and proliferation.[2][8]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpected Weight Loss or Signs of Animal Distress - Dosage may be too high for the specific animal model or strain. - Dosing frequency may be too frequent. - Underlying health issues in the animal model. - Reduce the dosage of this compound. - Decrease the frequency of administration (e.g., from daily to every other day or twice weekly). - Temporarily halt treatment and monitor the animal's recovery. - Consult with a veterinarian to rule out other health concerns. - Refer to the dosage table below for reported tolerated doses in different models.
Lack of Therapeutic Efficacy - Dosage may be too low. - Inefficient conversion of the prodrug to its active form in the target tissue. - The tumor model may not be highly dependent on glutamine metabolism. - Drug clearance may be rapid in the specific animal model. - Gradually escalate the dose while carefully monitoring for signs of toxicity. - Ensure the tumor model has been characterized for glutamine dependence. - Consider a different dosing schedule to maintain therapeutic concentrations. - Analyze drug levels in plasma and tumor tissue to confirm target engagement.
Inconsistent Results Between Experiments - Variability in drug preparation and administration. - Differences in animal age, weight, or health status. - Inconsistent tumor implantation and growth. - Standardize the protocol for this compound solution preparation and administration. - Ensure consistency in the selection and handling of experimental animals. - Implement strict quality control measures for tumor cell culture and implantation.

Quantitative Data Summary

The following table summarizes preclinical data on this compound dosage, efficacy, and observed toxicity from various studies.

Animal ModelDosage RegimenEfficacyObserved Systemic ToxicityReference
Orthotopic IDH1R132H Glioma (mice) 1.9 mg/kg, 5 days/week for 3 weeks, then 2 days/weekNo significant survival benefitReversible decrease in body mass[2]
Orthotopic IDH1R132H Glioma (mice) 25 mg/kg, 2 days/weekImproved survivalNo observed toxicity[2]
APOE4 Knock-in (Alzheimer's model, mice) Not specified dose, 3 times/week for 4-5 monthsImproved cognitive performanceNo weight loss, behavioral changes, or abnormalities in GI histology, blood chemistry, or CBC[6]
MYC-driven Medulloblastoma (mice) Not specifiedIncreased survivalNot specified[1]

Experimental Protocols

Protocol 1: General Assessment of Systemic Toxicity

This protocol outlines a general approach for monitoring systemic toxicity in preclinical models treated with this compound.

  • Animal Monitoring:

    • Record body weight at least three times per week.

    • Perform daily visual inspection for any signs of distress, including changes in posture, activity, grooming, and food/water intake.

    • Utilize a standardized scoring system to quantify observations of animal well-being.

  • Blood Collection and Analysis:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at selected time points during the study.

    • Perform a Complete Blood Count (CBC) to assess for hematological toxicities (e.g., anemia, leukopenia, thrombocytopenia).

    • Conduct a serum chemistry panel to evaluate organ function, with a focus on markers for liver (ALT, AST) and kidney (BUN, creatinine) toxicity.

  • Histopathological Analysis:

    • At the end of the study, euthanize the animals and perform a gross necropsy.

    • Collect major organs (liver, kidney, spleen, gastrointestinal tract, etc.) and fix them in 10% neutral buffered formalin.

    • Embed the tissues in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

    • A board-certified veterinary pathologist should perform a blinded microscopic examination of the tissues to identify any pathological changes.

Protocol 2: Assessment of Gastrointestinal Toxicity

Given the known GI toxicity of the parent compound DON, specific attention to this organ system is warranted.

  • Clinical Observations:

    • Monitor for signs of GI distress, such as diarrhea, hunched posture, and reduced food intake.

  • Histopathology of the GI Tract:

    • During necropsy, carefully examine the entire gastrointestinal tract.

    • Collect sections of the stomach, duodenum, jejunum, ileum, and colon for histopathological analysis as described in Protocol 1.

    • Pay close attention to signs of inflammation, ulceration, and changes in villus architecture.

Visualizations

Signaling Pathways and Experimental Workflow

JHU083_Mechanism_of_Action cluster_inhibition This compound (Prodrug) cluster_activation Active DON cluster_pathways Inhibited Pathways cluster_outcomes Cellular Outcomes This compound This compound DON DON This compound->DON Activation in Tumor Microenvironment Glutamine Metabolism Glutamine Metabolism DON->Glutamine Metabolism mTOR Signaling mTOR Signaling Glutamine Metabolism->mTOR Signaling Purine/Pyrimidine Synthesis Purine/Pyrimidine Synthesis Glutamine Metabolism->Purine/Pyrimidine Synthesis Decreased Proliferation Decreased Proliferation mTOR Signaling->Decreased Proliferation Cell Cycle Arrest Cell Cycle Arrest mTOR Signaling->Cell Cycle Arrest Purine/Pyrimidine Synthesis->Decreased Proliferation Apoptosis Apoptosis Decreased Proliferation->Apoptosis

Caption: Mechanism of action of this compound.

Toxicity_Assessment_Workflow cluster_treatment Treatment Phase cluster_monitoring In-Life Monitoring cluster_analysis Endpoint Analysis cluster_evaluation Evaluation Animal Model Animal Model This compound Dosing This compound Dosing Animal Model->this compound Dosing Daily Observations Daily Observations This compound Dosing->Daily Observations Body Weight Body Weight This compound Dosing->Body Weight Blood Collection (CBC, Chemistry) Blood Collection (CBC, Chemistry) Daily Observations->Blood Collection (CBC, Chemistry) Body Weight->Blood Collection (CBC, Chemistry) Necropsy Necropsy Blood Collection (CBC, Chemistry)->Necropsy Histopathology Histopathology Necropsy->Histopathology Toxicity Profile Toxicity Profile Histopathology->Toxicity Profile

Caption: Workflow for assessing systemic toxicity.

References

Technical Support Center: Overcoming JHU-083 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential resistance to JHU-083, a glutamine antagonist prodrug, in their cancer cell experiments. The information is based on established mechanisms of resistance to glutamine metabolism inhibitors and offers guidance on experimental strategies to investigate and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a prodrug of 6-diazo-5-oxo-L-norleucine (B1670411) (DON), a potent glutamine antagonist.[1][2][3][4][5] It is designed to be activated within the tumor microenvironment, where it broadly inhibits enzymes that utilize glutamine.[1][5] This disrupts multiple metabolic pathways in cancer cells that are crucial for their proliferation and survival, including the tricarboxylic acid (TCA) cycle, nucleotide and amino acid synthesis, and redox balance.[1][6] this compound's anti-cancer effects are also mediated by reprogramming the tumor microenvironment, particularly by modulating the function of immune cells like macrophages and T-cells.[7][8][9]

Q2: My cancer cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound are still under investigation, resistance to glutamine inhibitors in cancer cells can arise from several adaptive strategies:

  • Metabolic Reprogramming: Cancer cells can compensate for the blockade of glutamine metabolism by upregulating alternative pathways to fuel the TCA cycle, such as glycolysis, pyruvate (B1213749) carboxylation, or fatty acid oxidation.[10][11][12]

  • Upregulation of Alternative Glutamine Sources: Cells may increase the expression of different glutaminase (B10826351) isoforms (e.g., GLS2) if the inhibitor is specific for one isoform, or they may activate de novo glutamine synthesis.[10] this compound, being a broad glutamine antagonist, is less likely to be affected by isoform switching.

  • Increased Nutrient Scavenging: Cancer cells might enhance mechanisms like macropinocytosis to engulf extracellular proteins and derive glutamine from their breakdown.[10]

  • Alterations in Drug Transport or Metabolism: Changes in the expression of drug transporters or enzymes involved in the activation of the this compound prodrug could also lead to reduced intracellular concentrations of the active compound.

Q3: How can I experimentally confirm if my cells have developed resistance to this compound?

To confirm resistance, you can perform a dose-response assay to compare the IC50 value of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value would indicate acquired resistance.

Troubleshooting Guides

Issue 1: Decreased Efficacy of this compound Monotherapy

If you observe a diminished anti-proliferative effect of this compound on your cancer cell line, consider the following troubleshooting steps to investigate and potentially overcome this resistance.

Hypothesis: Upregulation of Compensatory Metabolic Pathways

Cancer cells might be bypassing the glutamine blockade by relying on other energy sources.

Experimental Workflow to Investigate Metabolic Rewiring

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Therapeutic Strategy A Decreased this compound Efficacy B Metabolic Reprogramming A->B C Seahorse Assay (Glycolysis & OXPHOS) B->C D Metabolomics (TCA Cycle Intermediates) B->D E Gene/Protein Expression (Key Metabolic Enzymes) B->E F Combination Therapy C->F D->F E->F

Caption: Workflow to investigate and address metabolic resistance to this compound.

Suggested Experiments and Data Interpretation:

  • Metabolic Flux Analysis: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) as indicators of mitochondrial respiration and glycolysis, respectively. An increase in ECAR in this compound-resistant cells would suggest a shift towards glycolysis.

  • Metabolomic Profiling: Perform mass spectrometry-based metabolomics to compare the levels of TCA cycle intermediates in sensitive and resistant cells treated with this compound. A replenishment of these intermediates in resistant cells would point towards the activation of anaplerotic pathways.

  • Gene and Protein Expression Analysis: Use qPCR and Western blotting to assess the expression levels of key enzymes involved in glycolysis (e.g., HK2, LDHA), pyruvate carboxylase (PC), and fatty acid oxidation (e.g., CPT1). Upregulation of these enzymes in resistant cells would corroborate the metabolic rewiring hypothesis.

Hypothetical Data Summary:

Cell LineTreatmentIC50 (µM)ECAR (mpH/min)PC Expression (Fold Change)
ParentalVehicle0.5501.0
ParentalThis compound (1 µM)-300.8
ResistantVehicle5.0753.5
ResistantThis compound (1 µM)-703.2

Proposed Solutions: Combination Therapies

Based on your findings, consider the following combination strategies:

  • Glycolysis Inhibition: If you observe increased glycolysis, combine this compound with a glycolysis inhibitor such as 2-deoxy-D-glucose (2-DG) or a more specific inhibitor targeting key glycolytic enzymes.

  • Pyruvate Carboxylase Inhibition: If pyruvate carboxylase is upregulated, consider using a PC inhibitor in combination with this compound.

  • Fatty Acid Oxidation Inhibition: If fatty acid oxidation is enhanced, a combination with an inhibitor like etomoxir (B15894) could be effective, though potential toxicity should be carefully evaluated.[11]

Signaling Pathway of Resistance and Combination Therapy

G cluster_0 This compound Action cluster_1 Resistance Mechanism cluster_2 Combination Strategy JHU083 This compound GlutamineMetabolism Glutamine Metabolism JHU083->GlutamineMetabolism Inhibits MetabolicReprogramming Metabolic Reprogramming GlutamineMetabolism->MetabolicReprogramming Glycolysis Glycolysis MetabolicReprogramming->Glycolysis FAO Fatty Acid Oxidation MetabolicReprogramming->FAO GlycolysisInhibitor Glycolysis Inhibitor GlycolysisInhibitor->Glycolysis Inhibits FAOInhibitor FAO Inhibitor FAOInhibitor->FAO Inhibits

References

troubleshooting JHU-083 solubility issues for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JHU-083. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound for in vitro assays, with a specific focus on addressing solubility issues.

Frequently Asked Questions (FAQs) - this compound Solubility

Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro use?

A1: this compound is a prodrug of 6-diazo-5-oxo-L-norleucine (DON). For in vitro experiments, several solvents have been successfully used to prepare this compound stock solutions. The choice of solvent may depend on the specific cell line and experimental conditions. Commonly used solvents include:

It is crucial to prepare high-concentration stock solutions to minimize the final solvent concentration in the cell culture medium.

Q2: My this compound precipitated after being added to the cell culture medium. What are the possible causes and solutions?

A2: Precipitation of this compound in aqueous solutions like cell culture media is a common issue stemming from its hydrophobic nature. When a concentrated stock solution is diluted into the medium, the compound can "crash out" if its concentration exceeds its solubility limit in the final mixture.

Potential Causes:

  • High Final Concentration: The intended final concentration of this compound may be too high for the aqueous environment of the culture medium.

  • Rapid Addition: Adding the stock solution too quickly can create localized high concentrations, leading to precipitation.[6]

  • Low Temperature of Medium: Adding the stock to cold medium can decrease the solubility of the compound.[6]

  • Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) may be too low to keep the this compound in solution.

  • Media Composition: Interactions with components in the cell culture medium, such as salts and proteins, can sometimes lead to precipitation.

Troubleshooting Workflow:

start Start: this compound Precipitation Issue check_conc Is the final this compound concentration high? start->check_conc lower_conc Solution: Lower the final concentration if possible. check_conc->lower_conc Yes check_addition How was the stock solution added? check_conc->check_addition No lower_conc->check_addition slow_addition Solution: Add stock drop-wise to pre-warmed (37°C) medium while gently vortexing. check_addition->slow_addition Rapidly check_dmso Is the final DMSO concentration optimal? check_addition->check_dmso Slowly slow_addition->check_dmso dmso_ok Note: Keep final DMSO concentration low (ideally ≤0.1%) to avoid cytotoxicity. check_dmso->dmso_ok prepare_fresh Best Practice: Prepare fresh dilutions for each experiment. dmso_ok->prepare_fresh end End: Issue Resolved prepare_fresh->end

Caption: Troubleshooting workflow for this compound precipitation in cell culture.

Q3: What is the maximum recommended final concentration of DMSO in cell culture?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[6] The tolerance to DMSO can vary between cell lines, so it is recommended to run a vehicle control (medium with the same percentage of DMSO but without this compound) to assess the effect of the solvent on your specific cells.

Q4: Are this compound solutions stable?

A4: Solutions of this compound are noted to be unstable. It is highly recommended to prepare fresh solutions for each experiment to ensure consistent results.[2][7] If you have a stock solution, it should be stored appropriately, and repeated freeze-thaw cycles should be avoided.

Quantitative Data Summary

The following table summarizes the solubility and concentrations of this compound reported in various studies.

ParameterValueSolvent/VehicleNotesReference
Stock Solution Solubility 62 mg/mL (198.48 mM)DMSOUse fresh, non-moisture-absorbing DMSO.[2]
In Vitro Working Solution Not specifiedHEPES buffered salineUsed for cell viability, colony formation, and other assays.[3][4]
In Vitro Working Solution Not specifiedSterile WaterUsed for in vitro testing.[5]
In Vitro T-Cell Assay 20 µMComplete RPMICells were treated every 24 hours.[2]
In Vivo Formulation Not specifiedPBSUsed for intraperitoneal injections in mice.[3]

Experimental Protocols

1. General Protocol for Preparing this compound Working Solution for Cell Treatment

This protocol is a general guideline to minimize precipitation when diluting a DMSO stock solution of this compound into cell culture medium.

  • Prepare Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to make a concentrated stock solution (e.g., 10-50 mM).

  • Pre-warm Medium: Warm the complete cell culture medium to 37°C in a water bath.

  • Calculate Volumes: Determine the volume of the stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration will be at an acceptable level for your cells (e.g., ≤0.1%).

  • Dilution: In a sterile tube, add the required volume of pre-warmed medium. While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-by-drop.

  • Visual Inspection: Visually inspect the diluted solution for any signs of precipitation or cloudiness.

  • Immediate Use: Use the freshly prepared this compound-containing medium to treat your cells immediately.

2. Cell Viability Assay (AlamarBlue)

This protocol is adapted from studies on glioma cells.[3][4]

  • Cell Plating: Plate single-cell suspensions or adherent cells in a 96-well black, flat-bottom plate at the desired density.

  • Treatment: Prepare the this compound working solution in the appropriate cell culture medium as described in the general protocol above. Add the indicated concentrations of this compound to the wells.

  • Incubation: Incubate the plates for the desired time period (e.g., 72 hours).

  • Assay: Assess cell viability using the alamarBlue cell proliferation assay reagent according to the manufacturer's instructions.

  • Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

Signaling Pathway

This compound is a glutamine antagonist that disrupts cellular metabolism. A key consequence of its action is the inhibition of the mTOR (mechanistic Target of Rapamycin) signaling pathway, specifically mTOR Complex 1 (mTORC1).[3][4][8] This disruption leads to reduced cell proliferation and cell cycle arrest.

JHU083 This compound Glutamine Glutamine Metabolism JHU083->Glutamine inhibits Purine De Novo Purine Biosynthesis Glutamine->Purine mTORC1 mTORC1 Signaling Glutamine->mTORC1   inhibits Purine->mTORC1 S6K p70 S6 Kinase mTORC1->S6K CyclinD1 Cyclin D1 mTORC1->CyclinD1 Proliferation Cell Proliferation & Cell Cycle Progression S6K->Proliferation CyclinD1->Proliferation

References

managing off-target effects of JHU-083 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JHU-083 in in vivo experiments. The information is intended for scientists and drug development professionals to anticipate and manage potential off-target effects and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2][3] As a glutamine antagonist, it broadly inhibits enzymes that utilize glutamine, thereby disrupting cellular metabolism.[4][5] Its primary effect is the inhibition of glutaminase (B10826351) (GLS), which converts glutamine to glutamate (B1630785).[2][3] This disruption of glutamine metabolism impacts various downstream pathways, including the TCA cycle, purine (B94841) and pyrimidine (B1678525) synthesis, and mTOR signaling.[4][6][7] this compound is designed for increased oral bioavailability and brain penetration, with selective bioactivation to DON in the target tissue, which helps to minimize peripheral toxicity.[2][8][9]

Q2: What are the expected on-target effects of this compound in vivo?

The primary on-target effects of this compound are centered around the inhibition of glutamine metabolism, leading to:

  • Anti-tumor activity: this compound has been shown to slow the growth of various tumors, including glioma, medulloblastoma, prostate, and bladder cancers.[2][4][6] This is achieved by disrupting tumor cell proliferation, metabolism, and signaling pathways like mTOR.[4][5]

  • Modulation of the tumor microenvironment (TME): this compound can reprogram immune-suppressive cells within the TME. For instance, it can shift M2-like macrophages to a more pro-inflammatory M1-like phenotype and decrease the abundance of regulatory T cells.[6][10][11]

  • Neuroinflammation reduction: In models of neurological disorders, this compound can normalize aberrant glutamate production by microglia, thereby reducing excitotoxicity and improving cognitive function.[3][12][13]

Q3: Is this compound expected to be toxic in vivo?

This compound was developed as a prodrug of DON to minimize the gastrointestinal toxicity associated with the parent compound.[9] Studies have shown that this compound is generally well-tolerated in mice at therapeutic doses.[4][14] Chronic oral administration has been reported to not cause significant weight loss, changes in peripheral nerve function, gastrointestinal histopathology, or alterations in blood chemistry.[12][15] In direct comparisons, mice treated with this compound remained healthy, whereas mice treated with an equimolar dose of DON exhibited lethargy, ruffled fur, and in some cases, death.[14]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Troubleshooting Steps
Unexpected Weight Loss or Reduced Activity in Animals Although designed for reduced toxicity, high doses or prolonged treatment may still lead to systemic effects. Off-target inhibition of glutamine metabolism in highly proliferative normal tissues (e.g., gut epithelium) could be a contributing factor.1. Verify Dosing: Double-check dose calculations and the concentration of the dosing solution. 2. Dose De-escalation: Consider reducing the dose or the frequency of administration. 3. Supportive Care: Provide nutritional support and monitor animal health closely. 4. Pharmacokinetic Analysis: If possible, measure plasma and tissue concentrations of DON to ensure they are within the expected therapeutic range.
Inconsistent Anti-Tumor Efficacy This could be due to factors related to the tumor model, drug administration, or inherent resistance mechanisms.1. Tumor Model Variability: Ensure consistency in tumor cell implantation and monitor tumor growth rates in the control group. 2. Administration Route: For subcutaneous tumors, oral gavage is common. For intracranial models, ensure proper administration to achieve brain penetration.[2] 3. Metabolic Plasticity: Tumors may adapt by utilizing alternative metabolic pathways. Consider combination therapies. For instance, guanine (B1146940) supplementation has been shown to partially rescue the anti-proliferative effects of this compound in vitro, suggesting a role for purine metabolism.[4][5]
Altered Immune Cell Profile in Spleen or Blood This compound's immunomodulatory effects are a key part of its mechanism. Changes in peripheral immune cell populations are possible.1. Establish Baseline: Characterize the immune cell populations in your animal model before starting treatment. 2. Flow Cytometry Analysis: Perform comprehensive immunophenotyping of splenocytes and peripheral blood mononuclear cells (PBMCs) at various time points during the study. 3. Functional Assays: Assess the function of key immune cell populations (e.g., T cell proliferation, cytokine production) to understand the qualitative changes.
Neurological Side Effects (e.g., tremors, seizures) As this compound is brain-penetrant and modulates glutamate, a key neurotransmitter, high concentrations could potentially lead to neurological disturbances.1. Behavioral Monitoring: Implement a formal system for observing and scoring animal behavior. 2. Dose Adjustment: If neurological signs appear, consider reducing the dose. 3. Brain Tissue Analysis: At the end of the study, measure DON concentrations in different brain regions to correlate with any observed phenotypes.[2]

Experimental Protocols

In Vivo Dosing Regimens for this compound in Mice

The following table summarizes dosing regimens from published studies. Researchers should optimize the dose and schedule for their specific model and experimental goals.

Application Mouse Model Dose Route Frequency Reference
GliomaOrthotopic IDH1mut1.9 mg/kg (low dose)Intraperitoneal5 days/week for 3 weeks, then 2 days/week[4]
GliomaOrthotopic IDH1mut25 mg/kg (high dose)Intraperitoneal2 days/week[4]
MedulloblastomaOrthotopic20 mg/kgOral gavage2 days/week[2][8]
Neuroinflammation (APOE4 model)APOE4 knock-in1.83 mg/kgOral gavage3 times/week[12]
Depression ModelChronic Social Defeat Stress1.82 mg/kgOral gavageEvery other day for 12 days[16]

Preparation of this compound for In Vivo Administration

This compound is typically diluted in a suitable vehicle immediately before use. Common vehicles include:

  • Phosphate-buffered saline (PBS)[4]

  • 50 mM HEPES-buffered saline[16]

  • 5% ethanol (B145695) and 95% 50 mM HEPES[12]

Protocol for Assessing In Vivo Target Engagement

To confirm that this compound is inhibiting glutaminase activity in the target tissue, the following experimental workflow can be employed.

G cluster_0 Animal Dosing cluster_1 Tissue Collection cluster_2 Sample Preparation cluster_3 Enzymatic Assay Dosing Administer this compound or vehicle to mice Sacrifice Euthanize mice at a defined time point Dosing->Sacrifice Dissect Isolate target tissue (e.g., brain, tumor) Sacrifice->Dissect Homogenize Homogenize tissue Dissect->Homogenize Protein_Quant Quantify protein concentration Homogenize->Protein_Quant GLS_Assay Perform glutaminase activity assay Protein_Quant->GLS_Assay Measure Measure glutamate production GLS_Assay->Measure

Caption: Workflow for assessing this compound target engagement in vivo.

Signaling Pathways and Logical Relationships

This compound Mechanism of Action

This compound acts as a glutamine antagonist, impacting multiple downstream pathways critical for cell growth and survival.

JHU083 This compound (Prodrug) DON DON (Active Drug) JHU083->DON Gln Glutamine DON->Gln Glu Glutamate Gln->Glu GLS Nuc_Synth Nucleotide Synthesis Gln->Nuc_Synth mTOR mTOR Signaling Gln->mTOR TCA TCA Cycle Glu->TCA Proliferation Cell Proliferation TCA->Proliferation Nuc_Synth->Proliferation mTOR->Proliferation

Caption: this compound inhibits glutamine-dependent pathways.

Troubleshooting Logic for Inconsistent Efficacy

When encountering variable anti-tumor effects with this compound, a systematic approach to troubleshooting is recommended.

Start Inconsistent Anti-Tumor Efficacy Check_Dose Verify Dosing & Administration Start->Check_Dose Check_Model Assess Tumor Model Consistency Start->Check_Model Check_PK Measure Drug Levels (PK) Check_Dose->Check_PK If dose is correct Check_Model->Check_PK If model is consistent Check_PD Confirm Target Engagement (PD) Check_PK->Check_PD If PK is as expected Consider_Resistance Investigate Resistance Mechanisms Check_PD->Consider_Resistance If target is engaged

Caption: Logical workflow for troubleshooting inconsistent this compound efficacy.

References

interpreting unexpected results in JHU-083 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JHU-083 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered when working with the glutamine antagonist prodrug, this compound.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a brain-penetrant prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] It is designed to be orally bioavailable and becomes activated within the tumor microenvironment.[3] this compound works by broadly inhibiting glutamine-utilizing enzymes, thereby disrupting multiple metabolic pathways crucial for cancer cell growth and survival.[4] Its primary mechanisms include the impairment of de novo nucleotide biosynthesis (particularly purines), disruption of the mTOR signaling pathway, and modulation of central carbon metabolism.[1][5][6]

Q2: In which cancer models has this compound shown efficacy?

A2: this compound has demonstrated anti-tumor effects in a variety of preclinical cancer models, including malignant glioma[5], medulloblastoma[2][7], adrenocortical carcinoma[1], prostate cancer[8][9], bladder cancer[8][9], and breast cancer.[8] It has been shown to slow tumor growth, reduce cell proliferation, and extend survival in in vivo models.[7]

Troubleshooting Unexpected Results

Q3: I'm observing a weaker than expected anti-proliferative effect of this compound on my cancer cell line. What could be the reason?

A3: Several factors could contribute to a reduced anti-proliferative effect.

  • Cell-line specific metabolism: The dependence of cancer cells on glutamine metabolism can vary. Some cell lines may have alternative metabolic pathways to compensate for glutamine antagonism.[4][10] For instance, some glioma cells show reduced growth with this compound through a mechanism independent of glutaminolysis.[5][11]

  • Rescue effects from culture medium: Standard cell culture media may contain components that can partially rescue cells from the effects of this compound. For example, guanine (B1146940) supplementation has been shown to partially restore cell proliferation and mTOR signaling in glioma cells treated with this compound.[5][6]

  • Expression of drug targets and resistance mechanisms: The expression levels of glutamine-utilizing enzymes can influence sensitivity.[7] Additionally, cancer cells can develop resistance to glutaminase (B10826351) inhibitors by upregulating alternative metabolic pathways, such as glycolysis or fatty acid oxidation.[4][10]

Q4: My dose-response curve for this compound is not a classic sigmoidal shape. How should I interpret this?

A4: Non-standard dose-response curves can arise from several biological and experimental factors. A biphasic or plateaued curve might suggest:

  • Complex biological responses: At different concentrations, this compound might trigger opposing cellular responses. For instance, at certain doses, it might induce a cytostatic (growth-inhibiting) effect, while at higher concentrations, it could trigger apoptosis.

  • Off-target effects: At very high concentrations, off-target effects might come into play, leading to unexpected cellular responses.[12]

  • Experimental artifacts: Issues like compound precipitation at high concentrations in the culture medium can lead to inaccurate dosing and result in a plateau effect.[12]

It is crucial to carefully examine the entire dose range and correlate the observed cell viability with specific cellular events like cell cycle arrest or apoptosis.

Q5: I see an effect on cell proliferation, but no significant change in glutaminolysis. Is this expected?

A5: Yes, this can be an expected result. Studies in glioma cells have shown that this compound can reduce cell growth independently of its effect on glutaminolysis.[5][6] The primary mechanism of action in these cases is often the inhibition of de novo purine (B94841) biosynthesis, which in turn disrupts mTOR signaling and cell cycle progression.[5][6]

Q6: I am studying the effects of this compound on the tumor microenvironment and see variable effects on different immune cell populations. Why is this?

A6: this compound has complex and differential effects on the tumor microenvironment (TME). It can reprogram tumor-associated macrophages (TAMs) and decrease the abundance of regulatory T cells.[8][9] The metabolic plasticity of different immune cells varies, leading to differential responses to glutamine antagonism.[8] For example, this compound has been shown to promote a stem cell-like phenotype in CD8+ T cells.[8][9] Therefore, observing variable effects across different immune cell subsets is consistent with the known immunomodulatory actions of this compound.

Experimental Protocols & Data

Key Experimental Methodologies

Below are summarized protocols for common assays used to evaluate the effects of this compound.

Experiment Methodology
Cell Viability Assay Cells are plated in 96-well plates and treated with a range of this compound concentrations for a specified duration (e.g., 72-96 hours). Cell viability is assessed using a fluorescent or colorimetric method, such as the alamarBlue assay. Fluorescence or absorbance is measured using a plate reader.[5][13]
Colony Formation Assay Adherent cells are seeded at low density in 6- or 12-well plates and treated with this compound. The medium is changed periodically with fresh drug. After a period of growth (e.g., 7-14 days), colonies are fixed and stained with crystal violet for visualization and quantification.[6]
BrdU Incorporation Assay To measure DNA synthesis, cells are treated with this compound for a set time (e.g., 24 hours) and then pulsed with 5-bromo-2'-deoxyuridine (B1667946) (BrdU). The incorporation of BrdU into newly synthesized DNA is detected using an anti-BrdU antibody in an ELISA-based format.[5][6]
In Vivo Orthotopic Glioma Model Cancer cells (e.g., IDH1 mutant glioma cells) are implanted intracranially into immunocompromised mice. Once tumors are established, mice are treated with this compound or vehicle via oral gavage. Survival is monitored, and upon euthanasia, brains can be harvested for histological and molecular analysis (e.g., pS6 protein expression).[5][6]
Summary of Quantitative Data

The following tables summarize the reported effects of this compound in various experimental settings.

Table 1: In Vitro Effects of this compound on Cancer Cells

Cell Line(s)AssayThis compound ConcentrationObserved EffectReference
BT142, Br23c (Glioma)BrdU IncorporationNot specifiedDecreased DNA synthesis[5][6]
BT142, Br23c (Glioma)Metabolite QuantificationNot specifiedReduced ATP, Glu, and lactate (B86563) levels[5][6]
Various Cancer Cell LinesCell ViabilityDose-dependentDose-dependent anti-proliferative effect[6]
D425MED (Medulloblastoma)Apoptosis (Cleaved PARP)10 µMIncreased cleaved-PARP expression[7]
MYC-expressing MedulloblastomaGrowth Assay (MTS)10 µMSignificant reduction in cell growth[7]

Table 2: In Vivo Effects of this compound

Cancer ModelAnimal ModelThis compound DosingObserved EffectReference
Orthotopic IDH1R132H GliomaNude Mice25 mg/kgImproved survival[6]
Orthotopic MYC-driven MedulloblastomaImmune-competent Mice20 mg/kg (twice weekly)Significantly extended survival[7]
Orthotopic Human MedulloblastomaAthymic Nude Mice20 mg/kg (twice weekly)Significantly extended survival[7]

Visualizing Pathways and Workflows

Signaling Pathways

The following diagram illustrates the proposed mechanism of action for this compound, highlighting its impact on glutamine metabolism, purine synthesis, and mTOR signaling.

JHU083_Mechanism JHU083 This compound (Prodrug) DON DON (Active Drug) JHU083->DON Activation GlutamineEnzymes Glutamine-Utilizing Enzymes DON->GlutamineEnzymes Inhibits Purine De Novo Purine Biosynthesis GlutamineEnzymes->Purine Required for Proliferation Cell Proliferation & Growth GlutamineEnzymes->Proliferation Glutamine Glutamine Glutamine->GlutamineEnzymes Substrate mTORC1 mTORC1 Signaling Purine->mTORC1 Activates mTORC1->Proliferation Promotes Guanine Guanine Guanine->Purine Rescues

Caption: Mechanism of this compound action on cell proliferation.

Experimental Workflow

This diagram outlines a typical workflow for investigating an unexpected result, such as reduced efficacy of this compound.

Troubleshooting_Workflow start Unexpected Result: Reduced this compound Efficacy check_conc Verify Drug Concentration and Stability start->check_conc assess_metabolism Assess Glutamine Metabolism vs. Purine Synthesis check_conc->assess_metabolism rescue_exp Perform Rescue Experiment (e.g., add Guanine) assess_metabolism->rescue_exp analyze_mTOR Analyze mTOR Pathway (e.g., pS6 levels) rescue_exp->analyze_mTOR conclusion Conclusion: Efficacy is likely mediated by purine synthesis inhibition analyze_mTOR->conclusion

Caption: Troubleshooting workflow for unexpected this compound results.

Logical Relationships

The following diagram illustrates the logical relationship between this compound treatment and its downstream cellular effects, including potential rescue mechanisms.

Logical_Relationships JHU083 This compound Treatment Inhibit_Purine Inhibition of Purine Synthesis JHU083->Inhibit_Purine Inhibit_mTOR Inhibition of mTOR Signaling Inhibit_Purine->Inhibit_mTOR Decrease_Prolif Decreased Cell Proliferation Inhibit_mTOR->Decrease_Prolif Rescue_mTOR Partial Rescue of mTOR Signaling Rescue_Prolif Partial Rescue of Proliferation Guanine Guanine Supplementation Guanine->Rescue_mTOR Guanine->Rescue_Prolif

References

JHU-083 degradation and stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of JHU-083 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). It is designed for enhanced stability and targeted delivery. Once inside the cell, it is activated to DON, which then irreversibly inhibits a wide range of glutamine-utilizing enzymes, most notably glutaminase (B10826351) (GLS). This leads to the disruption of cancer cell metabolism, which is often dependent on glutamine.

Q2: How stable is this compound in standard cell culture media?

This compound exhibits significantly greater stability in aqueous solutions, including cell culture media, compared to its active form, DON. While specific half-life can vary depending on the exact media composition and conditions, it is generally designed for sustained release and activity. For instance, in mouse plasma, this compound has a half-life of approximately 4.5 hours.

Q3: What are the expected degradation products of this compound in cell culture?

The primary active metabolite of this compound is 6-diazo-5-oxo-L-norleucine (DON). Further degradation of DON can occur, but this is often dependent on specific enzymatic activities within the cell culture system.

Q4: Can components of the cell culture media affect the stability of this compound?

Yes, certain components in cell culture media can potentially influence the stability of this compound. For example, esterases present in fetal bovine serum (FBS) can contribute to the conversion of the this compound prodrug to its active form, DON. The pH and temperature of the media are also critical factors that can affect its stability.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Variability in experimental results Inconsistent concentration of active this compound due to degradation.Prepare fresh stock solutions of this compound for each experiment. Minimize the time the compound is in aqueous solution before being added to the cells. Consider a stability test in your specific media (see Experimental Protocols).
Lower than expected efficacy Premature degradation of this compound in the media or stock solution.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C. Test the viability of your this compound stock by running a positive control experiment.
Inconsistent results between different batches of media Variations in media components, such as serum esterase activity.Use a consistent source and lot of fetal bovine serum (FBS). If high variability persists, consider using a serum-free media or heat-inactivating the FBS to reduce enzymatic activity.
Precipitation of this compound in media The concentration of this compound exceeds its solubility in the cell culture media.Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cell line. Prepare a more dilute stock solution and add a larger volume to the media, ensuring thorough mixing.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media via LC-MS

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum

  • LC-MS grade water, acetonitrile (B52724), and formic acid

  • Incubator (37°C, 5% CO2)

  • LC-MS system

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Sample Preparation:

    • Spike this compound into the cell culture medium to a final concentration of 10 µM.

    • Prepare two sets of samples: one with media containing serum and one with serum-free media.

    • For each set, prepare multiple aliquots for different time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Incubation: Incubate the samples at 37°C in a 5% CO2 incubator.

  • Sample Collection and Processing:

    • At each time point, take an aliquot and immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile.

    • Vortex the samples and centrifuge at high speed to precipitate proteins.

    • Transfer the supernatant to a new tube for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the samples using a suitable LC-MS method to quantify the remaining amount of this compound and the appearance of its metabolite, DON.

    • The mobile phases can consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Use a gradient elution on a C18 column.

    • Monitor the parent ion of this compound and the daughter ion of DON.

  • Data Analysis: Plot the concentration of this compound versus time to determine its half-life in the specific cell culture medium.

Visualizations

JHU083_Activation_and_Targeting cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space JHU-083_prodrug This compound (Prodrug) JHU-083_activated DON (Active Drug) JHU-083_prodrug->JHU-083_activated Cellular Uptake & Activation JHU-083_activated->Inhibition Inhibition Glutaminase Glutaminase (GLS) Glutamine_Metabolism Glutamine Metabolism Glutaminase->Glutamine_Metabolism Catalyzes Inhibition->Glutaminase

Caption: Activation and mechanism of action of this compound.

experimental_workflow prep_stock Prepare 10 mM This compound Stock spike_media Spike this compound into Cell Culture Media (10 µM) prep_stock->spike_media incubate Incubate at 37°C, 5% CO2 spike_media->incubate time_points Collect Aliquots at Time Points (0-24h) incubate->time_points quench Quench with Cold Acetonitrile time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS centrifuge->analyze data_analysis Plot Concentration vs. Time (Determine Half-life) analyze->data_analysis

Caption: Workflow for assessing this compound stability in media.

adjusting JHU-083 treatment for different tumor types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JHU-083. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in preclinical cancer research. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you adjust this compound treatment for different tumor types.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1] It is designed to have increased oral bioavailability and to be preferentially activated within the tumor microenvironment, thus minimizing systemic toxicity.[1][2][3] Its primary mechanism of action is the broad inhibition of glutamine-utilizing enzymes, which are critical for cancer cell metabolism.[4][5][6] By blocking glutamine metabolism, this compound disrupts multiple downstream pathways essential for tumor growth and survival, including nucleotide synthesis, amino acid synthesis, and the tricarboxylic acid (TCA) cycle.[4][5][7]

Q2: Which tumor types have shown sensitivity to this compound in preclinical studies?

A2: Preclinical studies have demonstrated the efficacy of this compound across a range of tumor types, including:

  • Glioma (particularly IDH1 mutant)[4][8][9][10]

  • Medulloblastoma (especially MYC-driven)[11]

  • Colon cancer[8]

  • Lymphoma[8]

  • Melanoma[8]

  • Prostate cancer[2][3]

  • Bladder cancer[2][3]

  • Triple-negative breast cancer[2]

  • Thyroid cancer

Q3: How does this compound affect the tumor microenvironment (TME)?

A3: this compound has been shown to remodel the tumor microenvironment from an immunosuppressive to an immune-active state.[2][5] It achieves this by:

  • Reprogramming tumor-associated macrophages (TAMs) from an immunosuppressive (M2-like) to an inflammatory (M1-like) phenotype.[2][12]

  • Decreasing the abundance of regulatory T cells (Tregs).[5]

  • Promoting a stem cell-like phenotype in CD8+ T cells, enhancing their anti-tumor activity.[5]

  • Increasing the infiltration of anti-tumor CD8+ T cells and Th1 cells into the tumor.

Q4: Can this compound be used in combination with other therapies?

A4: Yes, preclinical studies suggest that this compound can enhance the efficacy of other cancer therapies. Notably, simultaneous administration of this compound with an anti-PD-1 checkpoint inhibitor has shown improved anti-tumor effects compared to anti-PD-1 therapy alone.[8] It has also been suggested that this compound could enhance the efficacy of adoptive cellular therapies like CAR-T.[8]

Troubleshooting Guides

Issue 1: Suboptimal anti-proliferative effect observed in vitro.

  • Possible Cause 1: Cell line intrinsic resistance.

    • Troubleshooting: Not all cell lines are equally dependent on glutamine. Consider assessing the baseline glutamine metabolism of your cell line. Heterotrophic cancer cells can sometimes compensate by increasing glucose metabolism.[4] However, in some glioma models, altering glucose availability did not significantly impact cell proliferation in the context of glutamine deprivation.[8]

  • Possible Cause 2: Issues with this compound preparation or stability.

    • Troubleshooting: this compound is typically dissolved in sterile PBS or HEPES buffered saline for in vitro experiments.[4][13] Ensure the drug is fully dissolved and use freshly prepared solutions for each experiment to avoid degradation.

  • Possible Cause 3: Insufficient drug concentration or incubation time.

    • Troubleshooting: The anti-proliferative effects of this compound are dose-dependent.[8] Refer to the quantitative data tables below for reported IC50 values in various cell lines. Consider performing a dose-response curve and extending the incubation time (e.g., up to 96 hours) to determine the optimal conditions for your specific cell line.

Issue 2: Inconsistent tumor growth inhibition in vivo.

  • Possible Cause 1: Suboptimal dosing or administration schedule.

    • Troubleshooting: this compound is administered orally (p.o.) in preclinical mouse models.[2][14] Dosing regimens can vary, for example, daily administration of 1 mg/kg or 0.3 mg/kg DON molar equivalent, or twice weekly at 20 mg/kg.[2][11] Ensure accurate calculation of the DON-equivalent dose if you are using a different formulation. The administration volume should be appropriate for the animal's size (e.g., 100 µL bolus).[11]

  • Possible Cause 2: Tumor model variability.

    • Troubleshooting: The efficacy of this compound can depend on the specific tumor model and its metabolic profile. For instance, IDH1 mutant gliomas have shown particular sensitivity due to their increased reliance on glutamine metabolism.[4][8] Ensure your tumor model is well-characterized.

  • Possible Cause 3: Animal health and welfare.

    • Troubleshooting: Monitor the body weight of the animals, as weight loss can be an indicator of toxicity, although this compound is generally well-tolerated.[8] Ensure all animal procedures are performed in accordance with approved institutional guidelines.

Issue 3: Unexpected results in signaling pathway analysis (e.g., Western blotting).

  • Possible Cause 1: Timing of sample collection.

    • Troubleshooting: The effects of this compound on signaling pathways can be time-dependent. For example, a time-course analysis in BT142 glioma cells showed a consistent reduction in Cyclin D1 and pS6 protein expression over time.[4] Consider performing a time-course experiment to identify the optimal time point for observing changes in your target proteins.

  • Possible Cause 2: Antibody quality or protocol.

    • Troubleshooting: Ensure your primary and secondary antibodies are validated for the species and application. Refer to the detailed experimental protocols section for examples of antibody usage. Optimize antibody concentrations and incubation times.

  • Possible Cause 3: Partial rescue of signaling.

    • Troubleshooting: Supplementation with guanine (B1146940) has been shown to partially rescue the this compound-induced downregulation of mTOR signaling and Cyclin D1 expression.[4][8] This is because this compound impairs de novo purine (B94841) synthesis. If your experimental conditions involve media or supplements rich in purines, this could mask the effect of this compound.

Quantitative Data

Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Conditions
GL261Glioblastoma (IDH1wt)Dose-dependent effect observed72h, alamarBlue assay
U251Glioblastoma (IDH1wt)Dose-dependent effect observed72h, alamarBlue assay
D54Glioblastoma (IDH1wt)Dose-dependent effect observed72h, alamarBlue assay
U87Glioblastoma (IDH1wt)Dose-dependent effect observed72h, alamarBlue assay
Br23cGlioblastoma (IDH1wt)Dose-dependent effect observed72h, alamarBlue assay
JHH520Glioblastoma (IDH1wt)Dose-dependent effect observed72h, alamarBlue assay
BT142Glioma (IDH1R132H mut)Dose-dependent effect observed72h, alamarBlue assay
HT1080Fibrosarcoma (IDH1R132C mut)Dose-dependent effect observed72h, alamarBlue assay
SW1353Chondrosarcoma (IDH2R132S mut)Dose-dependent effect observed72h, alamarBlue assay

Note: Specific IC50 values were not consistently reported in the reviewed literature; however, a dose-dependent anti-proliferative effect was consistently observed across these cell lines.[8]

Table 2: In Vivo Tumor Growth Inhibition by this compound in Preclinical Models

Tumor ModelCancer TypeDosing RegimenTumor Growth InhibitionSurvival Benefit
Orthotopic BT142IDH1 mutant Glioma25 mg/kg, p.o., dailyNot specifiedExtended survival (P = .027)
Orthotopic D425MEDMYC-driven Medulloblastoma20 mg/kg, p.o., twice weeklyNot specifiedExtended survival (P = 0.006)
Subcutaneous K1Thyroid CancerNot specifiedSignificantly inhibitedNot specified
Syngeneic modelsColon, Lymphoma, MelanomaNot specifiedSignificantly reducedImproved survival
Syngeneic modelsProstate and Bladder Cancer1 mg/kg then 0.3 mg/kg, p.o., dailyPotent tumor growth inhibitionNot specified

Experimental Protocols

1. In Vitro Cell Viability Assay (alamarBlue)

  • Objective: To assess the dose-dependent anti-proliferative effect of this compound on cancer cell lines.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • This compound (dissolved in sterile HEPES buffered saline)

    • 96-well black, flat-bottom plates

    • alamarBlue™ cell proliferation reagent

    • Fluorescence plate reader

  • Procedure:

    • Seed single-cell suspensions or adherent cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight (for adherent cells).

    • Treat cells with a serial dilution of this compound. Include a vehicle control (HEPES buffered saline).

    • Incubate the plate for 72-96 hours at 37°C in a humidified incubator.

    • Add alamarBlue™ reagent to each well at 10% of the culture volume.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence with an excitation wavelength of 540-570 nm and an emission wavelength of 580-610 nm.

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Western Blot Analysis of mTORC1 Signaling

  • Objective: To evaluate the effect of this compound on the expression and phosphorylation of key proteins in the mTORC1 signaling pathway, such as pS6 and Cyclin D1.

  • Materials:

    • Cancer cell lines

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-pS6, anti-S6, anti-Cyclin D1, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Plate cells and treat with this compound at the desired concentration and for the desired time.

    • Lyse the cells and quantify protein concentration using a BCA assay.

    • Denature protein lysates and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

3. Orthotopic Glioma Mouse Model

  • Objective: To assess the in vivo efficacy of this compound on glioma growth and survival.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude mice)

    • Glioma cells (e.g., BT142)

    • Stereotactic apparatus

    • This compound (dissolved in sterile PBS for oral gavage)

  • Procedure:

    • Anesthetize the mice and secure them in a stereotactic frame.

    • Create a burr hole in the skull at predetermined coordinates.

    • Inject a specific number of glioma cells (e.g., 3 x 10^5 BT142 cells) into the brain parenchyma.

    • Allow the tumors to establish for a set period.

    • Initiate treatment with this compound via oral gavage at the desired dose and schedule (e.g., 25 mg/kg daily). Include a vehicle control group.

    • Monitor the animals daily for signs of tumor progression (e.g., weight loss, neurological symptoms).

    • Record survival data and perform statistical analysis (e.g., Log-rank test).

    • At the end of the study, brain tissue can be collected for further analysis (e.g., immunohistochemistry for pS6).

Visualizations

JHU083_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_downstream Downstream Pathways cluster_effects Cellular Effects JHU083_prodrug This compound (Prodrug) JHU083_active This compound (Active DON) JHU083_prodrug->JHU083_active Activation in TME Glutamine_utilizing_enzymes Glutamine-Utilizing Enzymes JHU083_active->Glutamine_utilizing_enzymes Glutamine Glutamine Glutamine->Glutamine_utilizing_enzymes Purine_synthesis De Novo Purine Synthesis Glutamine_utilizing_enzymes->Purine_synthesis TCA_cycle TCA Cycle Anaplerosis Glutamine_utilizing_enzymes->TCA_cycle mTORC1_signaling mTORC1 Signaling Glutamine_utilizing_enzymes->mTORC1_signaling Decreased_proliferation Decreased Proliferation Purine_synthesis->Decreased_proliferation TCA_cycle->Decreased_proliferation Cell_cycle_arrest Cell Cycle Arrest mTORC1_signaling->Cell_cycle_arrest

Caption: Mechanism of action of this compound in cancer cells.

JHU083_mTORC1_Signaling JHU083 This compound Glutamine_metabolism Glutamine Metabolism JHU083->Glutamine_metabolism mTORC1 mTORC1 JHU083->mTORC1 Inhibition Glutamine_metabolism->mTORC1 pS6K p70S6K mTORC1->pS6K CyclinD1 Cyclin D1 mTORC1->CyclinD1 CellCycle G1/S Transition S6 S6 pS6K->S6 pS6 pS6 S6->pS6 Phosphorylation CyclinD1->CellCycle

Caption: this compound inhibits the mTORC1 signaling pathway.

Experimental_Workflow_In_Vivo Start Start: Orthotopic Tumor Cell Implantation Tumor_Establishment Tumor Establishment (e.g., 7-10 days) Start->Tumor_Establishment Treatment_Phase Treatment Phase: This compound vs. Vehicle (Oral Gavage) Tumor_Establishment->Treatment_Phase Monitoring Daily Monitoring: - Body Weight - Clinical Signs Treatment_Phase->Monitoring Endpoint Endpoint: - Survival Analysis - Tumor Analysis (IHC) Monitoring->Endpoint

Caption: General experimental workflow for in vivo this compound efficacy studies.

References

dealing with variability in JHU-083 in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the glutaminase (B10826351) inhibitor prodrug, JHU-083, in in vivo studies. Variability in in vivo experiments is a common challenge, and this resource aims to equip researchers, scientists, and drug development professionals with the knowledge to identify potential sources of variability and implement effective solutions.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound, providing potential causes and actionable troubleshooting steps.

Issue 1: High Variability in Tumor Growth Within the Same Treatment Group

Potential CauseTroubleshooting Steps
Animal Health and Stress - Ensure all animals are of the same age, sex, and from the same vendor. - Allow for an adequate acclimatization period (at least one week) before starting the experiment. - Monitor animal health daily and exclude any animals showing signs of illness unrelated to the tumor or treatment. - Standardize housing conditions to minimize stress.
Inconsistent Tumor Cell Implantation - Use cancer cells from a similar low passage number to maintain consistent tumorigenicity. - Ensure high cell viability (>90%) before injection using a method like trypan blue exclusion. - Prepare a homogenous single-cell suspension for injection. - Inject a consistent number of cells (e.g., 1 x 10^6 to 10 x 10^7) in a defined volume (e.g., 100-200 µL) into the same anatomical location (e.g., the flank) for each mouse.[1]
Tumor Measurement Inaccuracy - Use calipers to measure tumor dimensions in two directions (length and width). - Use a consistent formula to calculate tumor volume, such as (Length x Width^2) / 2.[1] - Monitor for tumor ulceration, which can impact growth and measurement. If ulceration occurs, it should be documented, and the animal may need to be excluded from the study.[1]

Issue 2: Inconsistent Anti-Tumor Efficacy of this compound Across Different Xenograft Models

Potential CauseTroubleshooting Steps
Differential Expression of Drug Targets - The efficacy of this compound is dependent on the metabolic profile of the tumor cells, particularly their reliance on glutamine metabolism.[2][3] - Perform in vitro sensitivity testing (e.g., IC50 determination) on the cancer cell lines to be used in the xenograft models to confirm their sensitivity to this compound.
Variable this compound Formulation and Administration - this compound solutions are unstable and should be prepared fresh immediately before each administration. - Ensure the this compound solution is homogenous before each administration. - Use a consistent administration route (e.g., oral gavage, intraperitoneal injection) and schedule.[4]
Suboptimal Dosing Regimen - The dose of this compound may be insufficient for sustained tumor regression in a particular model. - A dose-escalation study may be necessary to determine the optimal dose for a specific xenograft model. A study on an orthotopic IDH1R132H glioma model showed that a higher dose of this compound (25 mg/kg) improved survival, while a lower dose (1.9 mg/kg) did not show a significant survival benefit.[2]

Issue 3: Tumors Initially Respond to this compound but Then Regrow

Potential CauseTroubleshooting Steps
Development of Acquired Resistance - Cancer cells can develop resistance to glutaminase inhibitors over time by upregulating alternative metabolic pathways. - Consider collecting the regrown tumors for molecular analysis to investigate potential resistance mechanisms.
Insufficient Treatment Duration - The treatment period may not have been long enough to eradicate all cancer cells. - Consider extending the treatment duration in future studies, if tolerated by the animals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). It is designed to be more stable and have better oral bioavailability than DON. Once inside the body, this compound is converted to DON, which then irreversibly inhibits glutaminase (GLS), a key enzyme in glutamine metabolism.[4] By blocking glutaminase, this compound disrupts multiple metabolic pathways that are crucial for cancer cell growth and survival, including the TCA cycle, purine (B94841) and pyrimidine (B1678525) synthesis, and glutathione (B108866) production. This leads to a reduction in cancer cell proliferation and can also modulate the tumor microenvironment.[2][5][6]

Q2: How should I prepare and administer this compound for in vivo studies?

A2: this compound is typically prepared in sterile phosphate-buffered saline (PBS) for in vivo administration.[4] It is crucial to note that this compound solutions are unstable and should be prepared fresh immediately before each use. Administration can be performed via oral gavage or intraperitoneal injection. The choice of administration route may depend on the specific experimental design and tumor model.

Q3: What are some common dosing regimens for this compound in mouse models?

A3: Dosing regimens for this compound can vary depending on the tumor model and the goals of the study. Some reported dosing schedules include:

  • Glioma Model (Orthotopic): 1.9 mg/kg administered 5 days/week for 3 weeks, then 2 days/week, or 25 mg/kg administered 2 days/week.[2]

  • Medulloblastoma Model (Orthotopic): 20 mg/kg administered twice weekly by oral gavage.[4]

  • Prostate and Urothelial Carcinoma Models (Subcutaneous): 1 mg/kg administered orally.[7]

It is recommended to perform a dose-escalation study to determine the maximally tolerated dose (MTD) and optimal therapeutic dose for your specific model.

Q4: What are the expected effects of this compound on the tumor microenvironment?

A4: this compound has been shown to reprogram the tumor microenvironment (TME) in addition to its direct effects on cancer cells. It can reprogram tumor-associated macrophages (TAMs) from an immunosuppressive to a pro-inflammatory phenotype, leading to increased phagocytosis of tumor cells.[5][6][8] this compound can also promote a stem-cell-like phenotype in CD8+ T cells and decrease the abundance of regulatory T cells (Tregs), further enhancing the anti-tumor immune response.[5][6]

Data Presentation

Table 1: Summary of this compound In Vivo Efficacy in Different Cancer Models

Cancer ModelMouse StrainAdministration RouteDosing RegimenKey FindingsReference
IDH1 mut Glioma (Orthotopic) NudeIntraperitoneal25 mg/kg, 2x/weekExtended survival[2]
MYC-driven Medulloblastoma (Orthotopic) Athymic Nude & C57BL/6Oral Gavage20 mg/kg, 2x/weekSignificantly extended survival[4]
Prostate Carcinoma (Subcutaneous) C57BL/6JOral1 mg/kgSignificant tumor reduction[7]
Urothelial Carcinoma (Subcutaneous) C57BL/6JOral1 mg/kgSignificant tumor reduction[7]
Thyroid Cancer (Xenograft) N/AN/AN/ASignificantly inhibited subcutaneous tumor growth[9]

Experimental Protocols

Protocol: Orthotopic Glioma Xenograft Study

  • Cell Culture: Culture BT142 IDH1R132H glioma cells under standard conditions.

  • Animal Model: Use nude mice.

  • Tumor Implantation: Orthotopically implant 3 x 10^5 BT142 cells into the brains of the mice.

  • Randomization and Treatment Initiation: Five days after tumor implantation, randomize mice into treatment and control groups.

  • This compound Preparation: Dilute this compound in PBS immediately before treatment.

  • Administration: Administer this compound via intraperitoneal injection at the desired dose and regimen (e.g., 25 mg/kg, twice weekly).

  • Monitoring: Monitor animals daily for health and signs of tumor progression.

  • Endpoint: Euthanize animals according to institutional guidelines upon reaching predetermined endpoints (e.g., neurological symptoms, significant weight loss).

  • Data Analysis: Analyze survival data using Kaplan-Meier curves and log-rank tests.[2]

Mandatory Visualization

JHU083_Signaling_Pathway This compound Mechanism of Action cluster_extracellular Extracellular cluster_intracellular Intracellular JHU-083_prodrug This compound (Prodrug) DON DON (Active Drug) JHU-083_prodrug->DON Conversion Glutaminase Glutaminase (GLS) DON->Glutaminase Inhibition mTOR_Signaling mTOR Signaling Glutaminase->mTOR_Signaling Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Catalyzed by Glutaminase Purine_Synthesis Purine Synthesis Glutamine->Purine_Synthesis TCA_Cycle TCA Cycle Glutamate->TCA_Cycle GSH_Synthesis Glutathione (GSH) Synthesis Glutamate->GSH_Synthesis Cell_Proliferation Reduced Cell Proliferation TCA_Cycle->Cell_Proliferation Purine_Synthesis->Cell_Proliferation GSH_Synthesis->Cell_Proliferation mTOR_Signaling->Cell_Proliferation

Caption: this compound is converted to DON, which inhibits glutaminase, leading to metabolic disruption and reduced cell proliferation.

experimental_workflow In Vivo Xenograft Experimental Workflow Cell_Culture 1. Cancer Cell Culture Tumor_Implantation 3. Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment 6. This compound Administration Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Animal Health Treatment->Monitoring Endpoint 8. Endpoint Data Collection Monitoring->Endpoint Data_Analysis 9. Statistical Analysis Endpoint->Data_Analysis

Caption: A standardized workflow is crucial for minimizing variability in in vivo xenograft studies.

troubleshooting_logic Troubleshooting Inconsistent this compound Efficacy Start Inconsistent Efficacy Observed Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Animals Assess Animal Health & Husbandry Start->Check_Animals Check_Cells Verify Cell Line Integrity & Viability Start->Check_Cells Check_Drug Confirm this compound Formulation & Dosing Start->Check_Drug Standardize_Protocol Standardize handling, implantation, & measurement Check_Protocol->Standardize_Protocol Deviation found Optimize_Animals Ensure consistent animal source, age, & sex Check_Animals->Optimize_Animals Variability found Validate_Cells Use low passage, high viability cells Check_Cells->Validate_Cells Issues found Optimize_Drug Prepare fresh, dose accurately Check_Drug->Optimize_Drug Errors found Re-evaluate Re-run Experiment Standardize_Protocol->Re-evaluate Optimize_Animals->Re-evaluate Validate_Cells->Re-evaluate Optimize_Drug->Re-evaluate

References

Technical Support Center: JHU-083 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on measuring the target engagement of JHU-083 in cells. This compound is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), which broadly inhibits glutamine-utilizing enzymes, with a primary target being glutaminase (B10826351) (GLS).[1][2][3] Verifying the direct interaction of this compound with its target proteins within a cellular context is crucial for interpreting experimental results and advancing drug development.

This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the measurement of this compound target engagement.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound in cells?

A1: The primary target of this compound is glutaminase (GLS), particularly the kidney-type isoform (GLS1), which is a key enzyme in cancer metabolism responsible for converting glutamine to glutamate.[2][4] As a glutamine mimic, the active form of this compound, DON, can also inhibit other glutamine-dependent enzymes.[3]

Q2: Why is it important to measure this compound target engagement in intact cells?

A2: Measuring target engagement in intact cells is critical because it confirms that this compound can cross the cell membrane, be converted to its active form (DON), and bind to its intracellular target, glutaminase. This cellular context is essential for correlating target binding with downstream cellular effects and understanding the compound's potency and efficacy in a more physiologically relevant system.

Q3: What are the recommended methods for measuring this compound target engagement in cells?

A3: Two primary methods are recommended: the Cellular Thermal Shift Assay (CETSA) and the Glutaminase Activity Assay. CETSA provides a direct measure of this compound binding to glutaminase, while the glutaminase activity assay offers a functional readout of target inhibition.

Q4: Can I use this compound to study pathways other than glutaminolysis?

A4: Yes. Inhibition of glutaminase by this compound has downstream effects on various cellular pathways, including mTOR signaling and purine (B94841) metabolism.[5][6] By measuring markers in these pathways (e.g., phosphorylation of S6 kinase for mTOR signaling), you can assess the functional consequences of this compound target engagement.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for this compound

This protocol is adapted from a method developed for another glutaminase inhibitor and can be used to assess the direct binding of this compound to glutaminase in cells.[7] The principle of CETSA is that ligand binding increases the thermal stability of the target protein.

Experimental Workflow:

CETSA_Workflow A Cell Culture and This compound Treatment B Cell Harvesting and Resuspension A->B C Heat Shock B->C D Cell Lysis C->D E Separation of Soluble and Precipitated Proteins D->E F Western Blot Analysis E->F G Data Analysis F->G

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours).

  • Cell Harvesting and Resuspension:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heat Shock:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a specific temperature (e.g., 52°C, this may need optimization) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[7] A no-heat control should be included.

  • Cell Lysis:

    • Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 37°C water bath).[8]

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[7]

  • Western Blot Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the soluble fractions.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for glutaminase (GLS1).

    • Use an appropriate loading control (e.g., Actin or Tubulin) from the no-heat control samples.

  • Data Analysis:

    • Quantify the band intensities for glutaminase.

    • Normalize the intensities to the loading control.

    • Plot the normalized band intensities against the this compound concentration to determine the dose-dependent stabilization of glutaminase.

Glutaminase Activity Assay

This fluorometric assay measures the enzymatic activity of glutaminase in cell lysates. Inhibition of glutaminase activity by this compound serves as a direct readout of target engagement. This protocol is based on a commercially available kit.

Experimental Workflow:

Glutaminase_Activity_Workflow A Cell Culture and This compound Treatment B Cell Lysis and Lysate Preparation A->B C Enzymatic Reaction B->C D Fluorescence Measurement C->D E Data Analysis D->E

Caption: Workflow of the Glutaminase Activity Assay.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells and treat with a dose-range of this compound or vehicle control.

  • Cell Lysis and Lysate Preparation:

    • Homogenize cells (e.g., 4 x 10^5 cells) in 100 µL of glutaminase assay buffer on ice.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.

  • Enzymatic Reaction:

    • In a 96-well plate, add cell lysate to each well.

    • Prepare a reaction mix containing the glutaminase substrate (L-glutamine) and a developer that detects the product (glutamate or ammonia).

    • Initiate the reaction by adding the reaction mix to the wells.

  • Fluorescence Measurement:

    • Incubate the plate at 37°C and measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 415/475 nm for ammonia (B1221849) detection) in a kinetic or endpoint mode.[9]

  • Data Analysis:

    • Calculate the glutaminase activity based on a standard curve.

    • Plot the glutaminase activity against the this compound concentration to determine the IC50 value.

Troubleshooting Guides

Cellular Thermal Shift Assay (CETSA)
Problem Possible Cause(s) Suggested Solution(s)
No glutaminase signal in Western blot - Inefficient antibody- Low protein expression- Insufficient protein loading- Test a different primary antibody- Use a cell line with higher glutaminase expression or an overexpression system- Increase the amount of protein loaded onto the gel
High background in Western blot - Primary antibody concentration too high- Inadequate washing- Blocking is insufficient- Titrate the primary antibody concentration- Increase the number and duration of washing steps- Try a different blocking agent (e.g., 5% BSA instead of milk)
No thermal stabilization observed with this compound - this compound is not cell-permeable- Inappropriate heating temperature or duration- this compound concentration is too low- Confirm cell permeability with other assays- Optimize the heating temperature and time for your specific target protein- Test a wider range of this compound concentrations
Inconsistent results between replicates - Uneven heating- Inaccurate pipetting- Cell density variation- Use a thermal cycler with good temperature uniformity- Ensure careful and consistent pipetting technique- Ensure a homogenous cell suspension and consistent cell plating
Glutaminase Activity Assay
Problem Possible Cause(s) Suggested Solution(s)
High background fluorescence - Contamination of reagents- Presence of interfering substances in the cell lysate- Use fresh, high-quality reagents- Perform a buffer exchange or dialysis of the cell lysate to remove small molecule interferents
Low signal or no activity detected - Inactive enzyme- Incorrect assay buffer pH- Insufficient substrate- Ensure proper storage and handling of cell lysates to maintain enzyme activity- Verify the pH of the assay buffer- Ensure the substrate concentration is not limiting
Non-linear reaction kinetics - Substrate depletion- Enzyme instability- Use less cell lysate or dilute the sample- Perform the assay over a shorter time course
High variability between replicates - Inaccurate pipetting- Temperature fluctuations- Use calibrated pipettes and ensure proper mixing- Maintain a constant temperature during the assay incubation

Quantitative Data Summary

The following tables summarize expected quantitative outcomes from this compound target engagement experiments. Actual values may vary depending on the cell line, experimental conditions, and assay used.

Table 1: this compound Cellular Thermal Shift Assay (CETSA) Data

Parameter Description Expected Outcome with this compound
Tm Shift (ΔTm) The change in the melting temperature of glutaminase upon this compound binding.An increase in Tm in the presence of this compound.
EC50 The concentration of this compound that results in 50% of the maximal thermal stabilization of glutaminase.Varies by cell line, but typically in the low micromolar to nanomolar range.

Table 2: this compound Glutaminase Activity Assay Data

Parameter Description Expected Outcome with this compound
IC50 The concentration of this compound that inhibits 50% of glutaminase activity.Cell line-dependent, with reported values in the low micromolar range for some cancer cell lines.[3]
% Inhibition The percentage reduction in glutaminase activity at a given concentration of this compound.A dose-dependent increase in the percentage of inhibition.

Signaling Pathway Diagrams

This compound Mechanism of Action and Downstream Effects

JHU083_Pathway cluster_cell Cell JHU083_ext This compound (extracellular) JHU083_int This compound (intracellular) JHU083_ext->JHU083_int Uptake DON DON (active drug) JHU083_int->DON Activation Glutaminase Glutaminase (GLS) DON->Glutaminase Inhibition Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate TCA_Cycle TCA Cycle Glutamate->TCA_Cycle Purine_synthesis Purine Synthesis Glutamate->Purine_synthesis mTOR_signaling mTOR Signaling TCA_Cycle->mTOR_signaling Cell_growth Cell Growth and Proliferation mTOR_signaling->Cell_growth Purine_synthesis->Cell_growth

Caption: this compound inhibits glutaminase, leading to downstream effects.

References

Technical Support Center: Mitigating JHU-083-Induced Metabolic Stress in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the glutamine antagonist prodrug, JHU-083. The focus is on identifying and mitigating metabolic stress in normal (non-cancerous) cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1] It is designed to be activated within the tumor microenvironment, releasing DON, which then covalently binds to and inhibits a wide range of glutamine-utilizing enzymes.[1][2] This broad inhibition disrupts multiple metabolic pathways that are crucial for cell proliferation and survival, including de novo nucleotide biosynthesis, TCA cycle anaplerosis, and redox balance.[3][4]

Q2: Why am I observing decreased viability and proliferation in my normal cell line when treated with this compound?

A2: Although this compound is designed for tumor-selective activation, off-target effects can occur in vitro, leading to metabolic stress in normal cells.[5] The inhibition of glutamine metabolism can lead to a depletion of essential building blocks for nucleotides and amino acids, as well as a reduction in ATP production and an imbalance in cellular redox status, all of which can impair cell viability and slow down proliferation.[3]

Q3: What are the key metabolic pathways affected by this compound?

A3: this compound, through its active form DON, impacts several critical pathways:

  • De Novo Purine (B94841) and Pyrimidine Biosynthesis: Glutamine is a key nitrogen donor in the synthesis of nucleotides. Inhibition by this compound can lead to a "nucleotide crisis."[3]

  • TCA Cycle Anaplerosis: Glutamine is a major source for replenishing TCA cycle intermediates. Its blockade can impair mitochondrial respiration and energy production.[6][7]

  • mTOR Signaling: this compound has been shown to disrupt mTOR signaling, a central regulator of cell growth and proliferation.[3][8]

  • Redox Balance: Glutamine is a precursor for glutathione (B108866) (GSH), a major cellular antioxidant. This compound treatment can lead to reduced GSH levels and increased oxidative stress.[3]

Q4: Are there any known methods to rescue normal cells from this compound-induced metabolic stress?

A4: Yes, based on its mechanism of action, supplementation with downstream metabolites can help alleviate the metabolic stress. The most documented rescue strategy is the supplementation with guanine (B1146940), which can partially restore cell proliferation and mTOR signaling by bypassing the this compound-induced block in purine synthesis.[3][8] Supplementation with other nucleotides or TCA cycle intermediates may also be beneficial and should be empirically tested.[4]

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
Unexpectedly high cytotoxicity in normal control cells. Inhibition of de novo purine synthesis.Supplement the culture medium with guanine (e.g., 10-100 µM). This has been shown to partially rescue cell viability.[3][8]
Depletion of TCA cycle intermediates.Supplement the medium with a cell-permeable TCA cycle intermediate such as dimethyl α-ketoglutarate (DM-αKG).[4]
Increased oxidative stress.Supplement with antioxidants such as N-acetylcysteine (NAC) or glutathione (GSH).[4]
Significant reduction in cell proliferation rate. Blockade of nucleotide biosynthesis leading to cell cycle arrest.Supplement with a mixture of nucleosides (adenosine, guanosine, cytidine, uridine, and thymidine) to bypass the de novo synthesis pathways.
Downregulation of mTOR signaling pathway markers (e.g., phospho-S6). Disruption of nucleotide synthesis and cellular energy status.Guanine supplementation has been shown to partially restore mTOR signaling in the presence of this compound.[3]

Quantitative Data Summary

Table 1: Effect of this compound on Cellular Metabolites and Rescue with Guanine Data extracted from studies on glioma cell lines, which can serve as a reference for potential effects in normal cells.

Metabolite/Parameter Cell Line This compound Treatment Change vs. Control Guanine Rescue Reference
ATPBT14224hDecreasedNot Reported[3]
Glutathione (GSH)BT14224hDecreasedNot Reported[3]
BrdU IncorporationBT14224hDecreasedPartially Restored[3]
pS6 (Ser235/236)BT14224hDecreasedPartially Restored[3]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is for assessing the effect of this compound and potential rescue compounds on the viability of normal cells.

Materials:

  • Normal cell line of interest

  • Complete culture medium

  • This compound

  • Rescue compounds (e.g., Guanine, DM-αKG, NAC)

  • 96-well plates

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • For rescue experiments, prepare medium containing a fixed concentration of this compound with and without the rescue compound at various concentrations.

  • Remove the old medium from the cells and add 100 µL of the treatment or control medium to the respective wells.

  • Incubate the plate for 24-72 hours, depending on the cell line's doubling time.

  • Add 20 µL of CellTiter 96® AQueous One Solution to each well.

  • Incubate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Western Blot for mTOR Signaling Pathway

This protocol is to assess the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

  • Cell lysates from treated and control cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6, anti-total-S6, anti-phospho-4E-BP1, anti-total-4E-BP1, anti-actin or -tubulin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse cells and quantify protein concentration.

  • Prepare protein samples with Laemmli buffer and denature by heating.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[9]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

  • Incubate the membrane with primary antibodies overnight at 4°C.[11]

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

JHU_083_Mechanism_of_Action cluster_cell Normal Cell JHU083 This compound (Prodrug) DON DON (Active Drug) JHU083->DON Activation GlutamineEnzymes Glutamine-Utilizing Enzymes DON->GlutamineEnzymes Inhibition MetabolicPathways Nucleotide Synthesis TCA Cycle Redox Balance GlutamineEnzymes->MetabolicPathways Catalyzes MetabolicStress Metabolic Stress (Reduced Proliferation, Decreased Viability) MetabolicPathways->MetabolicStress Disruption leads to

Caption: Mechanism of this compound-induced metabolic stress in normal cells.

Purine_Synthesis_Rescue Glutamine Glutamine IMP Inosine Monophosphate (IMP) Glutamine->IMP de novo synthesis PRPP PRPP PRPP->IMP AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP JHU083 This compound (DON) JHU083->IMP Inhibits Guanine Guanine Supplementation Guanine->GMP Salvage Pathway Experimental_Workflow start Start: Observe unexpected toxicity in normal cells hypothesis Hypothesize cause (e.g., purine depletion) start->hypothesis experiment Design Rescue Experiment: - this compound +/- Guanine - Titrate Guanine concentration hypothesis->experiment assay Perform Cell Viability Assay (MTS) experiment->assay data Analyze Data: Compare viability with and without guanine assay->data conclusion Conclusion: - Guanine rescues viability? - Determine optimal concentration data->conclusion end End: Optimized protocol conclusion->end

References

Technical Support Center: Optimizing Combination Therapies with JHU-083

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JHU-083. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing combination therapies involving the glutamine antagonist prodrug, this compound. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and quantitative data summaries to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1] It is designed to be systemically stable and activated within the tumor microenvironment.[1] this compound works by broadly inhibiting glutamine-utilizing enzymes, which are crucial for cancer cell metabolism, proliferation, and survival.[2][3] This inhibition disrupts various metabolic pathways, including the mTOR signaling pathway and purine (B94841) biosynthesis, leading to cell cycle arrest and reduced tumor growth.[2][4]

Q2: How should I prepare this compound for in vitro and in vivo experiments?

A2: For in vitro experiments, this compound can be dissolved in sterile water or HEPES buffered saline.[2] For in vivo studies, this compound is typically dissolved in sterile phosphate-buffered saline (PBS) for administration via oral gavage.[5] It is recommended to prepare solutions fresh for each experiment.

Q3: What are some promising combination therapies with this compound?

A3: Preclinical studies have shown promising results when combining this compound with:

  • Immune checkpoint inhibitors (e.g., anti-PD-1): This combination has been shown to enhance anti-tumor immune responses by altering the tumor microenvironment.[5][6]

  • mTOR inhibitors (e.g., everolimus): Co-administration can lead to enhanced reduction of cell proliferation.[2]

  • Chemotherapy (e.g., carboplatin): this compound can increase the efficacy of certain chemotherapeutic agents by depleting glutathione (B108866) levels in cancer cells.[5]

Q4: Is this compound effective as a monotherapy?

A4: Yes, preclinical studies have demonstrated that this compound as a single agent can significantly reduce tumor growth and improve survival in various cancer models, including glioma, medulloblastoma, colon cancer, and lymphoma.[2][6][7]

Q5: What is the rationale for combining this compound with an mTOR inhibitor like everolimus (B549166)?

A5: this compound has been shown to disrupt the mTOR signaling pathway.[2][4] Combining it with a direct mTOR inhibitor like everolimus can create a synergistic effect, leading to a more potent inhibition of cancer cell proliferation than either agent alone.[2]

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Solution
Inconsistent results in cell viability assays Metabolic effects of this compound: As a metabolic inhibitor, this compound can affect the readout of viability assays that rely on metabolic activity (e.g., MTT, AlamarBlue).- Ensure you have appropriate controls, including a vehicle-only control. - Consider using a viability assay based on a different principle, such as ATP measurement (e.g., CellTiter-Glo) or a dye exclusion method (e.g., trypan blue). - Optimize incubation times with the viability reagent to ensure the signal is within the linear range.[8][9]
Drug solubility issues: this compound may not be fully dissolved, leading to inconsistent concentrations across wells.- Prepare fresh solutions for each experiment. - Ensure complete dissolution by vortexing or brief sonication if necessary. Visually inspect the solution for any precipitate.
High variability in in vivo tumor growth Inconsistent drug administration: Improper oral gavage technique can lead to variable dosing.- Ensure all personnel are properly trained in oral gavage. - Administer a consistent volume based on the most recent body weight measurement.
Tumor size at the start of treatment: Significant differences in initial tumor volume can lead to variability in response.[10]- Randomize animals into treatment groups when tumors have reached a consistent size (e.g., 100-150 mm³).[10]
Animal health: Underlying health issues can affect treatment response and tumor growth.- Source animals from a reputable vendor and allow for proper acclimatization. - Monitor animal health closely throughout the study and exclude any animals that show signs of illness unrelated to the treatment.[10]
Unexpected toxicity in animal models Dosing regimen: The dose or frequency of administration may be too high for the specific animal model or strain.- Perform a dose-escalation study to determine the maximum tolerated dose (MTD). - Consider adjusting the dosing schedule (e.g., from daily to twice weekly).
Vehicle effects: The vehicle used to dissolve this compound could have some toxicity.- Include a vehicle-only control group to assess any vehicle-related toxicity.
Lack of synergy in combination therapy Suboptimal dosing: The doses of this compound and/or the combination agent may not be in the synergistic range.- Perform a dose-matrix experiment in vitro to identify synergistic, additive, or antagonistic dose combinations.
Timing of administration: The sequence of drug administration (sequential vs. simultaneous) can impact efficacy.- Test different administration schedules. For example, with immunotherapy, simultaneous administration has been shown to be more effective than sequential.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound in combination therapies.

Table 1: In Vivo Efficacy of this compound in Combination with Carboplatin in a MYC-Expressing Medulloblastoma Mouse Model

Treatment GroupMedian Survival (days)Statistical Significance (vs. Control)Reference
Vehicle Control21-[5]
This compound (twice weekly, oral)28p < 0.05[5]
DON (weekly injection)36p < 0.05[5]
DON + Carboplatin45p < 0.05[5]

Table 2: In Vivo Efficacy of this compound in an Orthotopic IDH1R132H Glioma Model

Treatment GroupMedian SurvivalStatistical Significance (vs. Control)Reference
Vehicle ControlNot specified-[2]
This compound (1.9 mg/kg, 5 days/week for 3 weeks, then 2 days/week)Not significantly extendedP = 0.053[2]
This compound (25 mg/kg, 2 days/week)Significantly extendedP = 0.027[2]

Table 3: In Vitro IC50 Values for this compound in Glioblastoma Cell Lines

Cell LineIC50 (µM)Reference
GBM6~6-11[11]
U251~6-11[11]
SB28~6-11[11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: In Vitro Cell Viability (AlamarBlue Assay)

This protocol is adapted for assessing the effect of this compound on the viability of adherent cancer cells.[2][12]

Materials:

  • Cancer cell line of interest (e.g., BT142 glioma cells)

  • Complete cell culture medium

  • This compound

  • Vehicle (e.g., sterile water or HEPES buffered saline)

  • 96-well black, clear-bottom tissue culture plates

  • AlamarBlue™ Cell Viability Reagent

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. c. Incubate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Drug Treatment: a. Prepare serial dilutions of this compound in complete medium. Also prepare a vehicle control. b. Carefully remove the medium from the wells. c. Add 100 µL of the this compound dilutions or vehicle control to the respective wells. d. Incubate for the desired treatment period (e.g., 72-96 hours).

  • AlamarBlue Assay: a. Add AlamarBlue™ reagent to each well at a volume equal to 10% of the culture volume (10 µL per 100 µL). b. Incubate for 1-4 hours at 37°C, protected from light. c. Read fluorescence on a microplate reader with excitation at ~560 nm and emission at ~590 nm.

  • Data Analysis: a. Subtract the background fluorescence (from wells with medium and AlamarBlue™ but no cells). b. Normalize the fluorescence readings of treated wells to the vehicle control wells to determine the percentage of cell viability. c. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: In Vivo Tumor Growth Study (Subcutaneous Xenograft Model)

This protocol outlines a typical in vivo efficacy study of this compound in combination with an anti-PD-1 antibody.[5]

Materials:

  • Murine cancer cell line (e.g., MC38 colon adenocarcinoma)

  • Immunocompetent mice (e.g., C57BL/6)

  • This compound

  • Anti-PD-1 antibody

  • Isotype control antibody

  • Vehicle (sterile PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: a. Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ cells in 100 µL PBS) into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization: a. Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²). b. When tumors reach an average size of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):

    • Group 1: Vehicle + Isotype control
    • Group 2: this compound + Isotype control
    • Group 3: Vehicle + Anti-PD-1
    • Group 4: this compound + Anti-PD-1

  • Drug Administration: a. Administer this compound via oral gavage at the desired dose and schedule (e.g., 25 mg/kg, twice weekly). b. Administer the anti-PD-1 antibody or isotype control via intraperitoneal injection at the desired dose and schedule (e.g., 10 mg/kg, twice weekly).

  • Monitoring and Endpoints: a. Measure tumor volume and body weight 2-3 times per week. b. Monitor the mice for any signs of toxicity. c. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint. d. Euthanize mice when tumors reach a predetermined maximum size or if they show signs of significant morbidity, in accordance with institutional guidelines.

  • Data Analysis: a. Plot the mean tumor volume ± SEM for each group over time. b. Compare tumor growth between groups using appropriate statistical tests (e.g., two-way ANOVA). c. Generate Kaplan-Meier survival curves and analyze for statistical significance using the log-rank test.

Visualizations

Signaling Pathway

JHU083_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Glutamine_ext Glutamine Glutamine_transporter Glutamine Transporter Glutamine_ext->Glutamine_transporter Enters cell Glutamine_int Glutamine Glutamine_transporter->Glutamine_int Glutamine_utilizing_enzymes Glutamine-Utilizing Enzymes (e.g., GLS) Glutamine_int->Glutamine_utilizing_enzymes Substrate JHU083_prodrug This compound (Prodrug) DON DON (Active Drug) JHU083_prodrug->DON Activated in tumor microenvironment DON->Glutamine_utilizing_enzymes Inhibits mTOR_pathway mTOR Signaling Pathway Glutamine_utilizing_enzymes->mTOR_pathway Activates Purine_synthesis Purine Biosynthesis Glutamine_utilizing_enzymes->Purine_synthesis Required for Cell_proliferation Cell Proliferation & Survival mTOR_pathway->Cell_proliferation Promotes Purine_synthesis->Cell_proliferation Required for

Caption: Mechanism of action of this compound.

Experimental Workflow

in_vitro_workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight treat_cells Treat with this compound and/or combination drug incubate_overnight->treat_cells incubate_treatment Incubate for 72-96 hours treat_cells->incubate_treatment add_alamarblue Add AlamarBlue reagent incubate_treatment->add_alamarblue incubate_assay Incubate for 1-4 hours add_alamarblue->incubate_assay read_fluorescence Read fluorescence incubate_assay->read_fluorescence analyze_data Analyze data and determine IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: In vitro cell viability experimental workflow.

in_vivo_workflow start Start implant_tumors Implant tumor cells subcutaneously in mice start->implant_tumors monitor_growth Monitor tumor growth implant_tumors->monitor_growth randomize_mice Randomize mice into treatment groups monitor_growth->randomize_mice administer_treatment Administer this compound and/or combination therapy randomize_mice->administer_treatment monitor_endpoints Monitor tumor volume, body weight, and survival administer_treatment->monitor_endpoints collect_tissues Collect tissues for ex vivo analysis (optional) monitor_endpoints->collect_tissues analyze_data Analyze tumor growth and survival data monitor_endpoints->analyze_data collect_tissues->analyze_data end End analyze_data->end

Caption: In vivo tumor growth study workflow.

References

controlling for JHU-083's effects on non-cancerous stromal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the effects of JHU-083, a glutamine antagonist prodrug, with a specific focus on controlling for its effects on non-cancerous stromal cells within the tumor microenvironment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). Its primary mechanism is the inhibition of glutamine metabolism.[1][2] By mimicking glutamine, it irreversibly inhibits multiple enzymes that utilize glutamine as a substrate. This disruption affects several key cellular processes, including:

  • Purine and Pyrimidine Synthesis: Essential for DNA and RNA replication.

  • mTOR Signaling: A central regulator of cell growth, proliferation, and survival.[3][4][5]

  • Tricarboxylic Acid (TCA) Cycle Anaplerosis: Replenishing intermediates in the TCA cycle for energy production and biosynthesis.

  • Glutathione Synthesis: Crucial for maintaining redox balance.[3]

Q2: How does this compound affect non-cancerous stromal cells?

This compound's impact extends beyond direct cytotoxicity to cancer cells, significantly remodeling the tumor microenvironment (TME).[1] Its effects on stromal cells include:

  • Tumor-Associated Macrophages (TAMs): this compound can reprogram immunosuppressive M2-like macrophages to a pro-inflammatory M1-like phenotype.[6] This shift promotes an anti-tumor immune response. This compound has been shown to induce TNFα and mTORC1 signaling in TAMs, enhancing their phagocytic capacity.[7][8]

  • Myeloid-Derived Suppressor Cells (MDSCs): The compound can decrease the recruitment of immunosuppressive MDSCs to the tumor site.[7][9]

  • T Lymphocytes: this compound can promote a stem cell-like phenotype in CD8+ T cells and reduce the abundance of regulatory T cells (Tregs), further enhancing the anti-tumor immune response.[7][10]

  • Other Stromal Cells: While less characterized, any cell with active glutamine metabolism, including cancer-associated fibroblasts (CAFs) and endothelial cells, is a potential target for this compound. The extent of the effect will depend on the cell's reliance on glutamine.

Q3: Can this compound be combined with other therapies?

Yes, preclinical studies have shown that this compound can enhance the efficacy of other cancer therapies. For instance, its combination with anti-PD-1 checkpoint inhibitors has demonstrated synergistic anti-tumor effects.[1] It has also been suggested that this compound could be used to enhance CAR-T cell therapy.[1]

Troubleshooting Guides

Issue 1: Distinguishing Direct Anti-Tumor Effects from Stromal-Mediated Effects

Question: How can I be sure that the observed anti-tumor effects are not solely due to this compound's impact on stromal cells?

Answer: It is crucial to design experiments that can dissect the compound's effects on different cell populations. Here are some strategies:

  • In Vitro Monoculture vs. Co-culture:

    • Monoculture: First, establish a baseline of this compound's direct cytotoxicity on your cancer cell line of interest.

    • Co-culture: Culture cancer cells with specific stromal cell types (e.g., fibroblasts, macrophages) in the presence of this compound. Compare the results to the monoculture to identify any enhanced or altered anti-tumor activity. Transwell assays can be used to separate the effects of secreted factors from direct cell-cell contact.

  • 3D Spheroid/Organoid Models: These models better recapitulate the in vivo tumor architecture.[11][12][13] By creating spheroids with cancer cells alone versus those containing a mix of cancer and stromal cells, you can assess how the presence of stroma alters the response to this compound.

  • Genetically Engineered Stromal Cells: If you hypothesize that a specific pathway in stromal cells is mediating the anti-tumor effect, you can use techniques like CRISPR/Cas9 to knock out key genes in those cells before co-culturing them with cancer cells.

Issue 2: Unexpected Cytotoxicity in Non-Cancerous Cells

Question: I am observing high levels of toxicity in my non-cancerous stromal cell cultures when treated with this compound. How can I mitigate this?

Answer: While this compound is designed to be preferentially active in the tumor microenvironment, off-target effects can occur.[6][14] Consider the following:

  • Dose-Response Curves: Perform a careful dose-response analysis for each cell type individually to determine the IC50. Stromal cells may have a different sensitivity to this compound compared to cancer cells.

  • Metabolic Profiling: Analyze the metabolic state of your stromal cells. Cells that are highly dependent on glutamine will be more sensitive. You can supplement the culture medium with downstream metabolites (e.g., α-ketoglutarate, nucleosides) to see if this rescues the cells, which can help pinpoint the affected metabolic pathway.

  • Prodrug Activation: this compound is a prodrug that is activated within the tumor.[1] Ensure your in vitro culture conditions do not lead to non-specific activation.

Issue 3: Inconsistent Results in Co-culture Experiments

Question: My co-culture experiments with this compound are yielding variable and difficult-to-interpret results. What could be the cause?

Answer: Co-culture systems are complex and require careful optimization.[12] Common pitfalls include:

  • Cell Seeding Ratios: The ratio of cancer cells to stromal cells can significantly impact the outcome. Experiment with different ratios to find one that is physiologically relevant and produces consistent results.

  • Culture Medium: The choice of culture medium can influence the metabolic state of both cell types. Consider using a medium that supports the growth of both populations or using conditioned media from one cell type to treat the other.

  • Timing of Treatment: The timing of this compound addition can be critical. You may need to allow the co-culture to establish for a period before introducing the drug.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Murine Cancer Models

Cancer ModelThis compound DoseOutcomeCitation
B6CaP Prostate Carcinoma1 mg/kg (oral)Significant tumor reduction[10]
MB49 Urothelial Carcinoma1 mg/kg (oral)Significant tumor reduction[10]
RM-1 Prostate CarcinomaNot specifiedStrong antitumor activity[10]
Colon, Lymphoma, MelanomaNot specifiedSignificant tumor growth reduction and improved survival[1]
MYC-driven MedulloblastomaNot specifiedDecreased growth and increased apoptosis[2]
IDH1 mutant GliomaNot specifiedExtended survival[3][5]

Experimental Protocols

Protocol 1: 2D Co-culture Transwell Assay to Assess Stromal-Secreted Factors

Objective: To determine if factors secreted by stromal cells treated with this compound affect cancer cell viability.

Methodology:

  • Seed stromal cells (e.g., cancer-associated fibroblasts) in the bottom chamber of a 6-well plate.

  • Allow cells to adhere for 24 hours.

  • Treat the stromal cells with varying concentrations of this compound or vehicle control.

  • After 12 hours, replace the medium with fresh medium and place a Transwell insert (0.4 µm pore size) containing cancer cells in the well.

  • Co-culture for 48-72 hours.

  • Assess cancer cell viability in the Transwell insert using a standard assay (e.g., MTT, CellTiter-Glo).

  • Analyze the conditioned medium from the bottom chamber for secreted factors (e.g., cytokines, growth factors) via ELISA or multiplex bead array.

Protocol 2: 3D Spheroid Co-culture Model

Objective: To evaluate the effect of this compound on a more physiologically relevant tumor model that includes stromal cells.

Methodology:

  • Prepare a single-cell suspension of cancer cells and stromal cells (e.g., TAMs) at a defined ratio (e.g., 5:1 cancer cells to TAMs).

  • Seed the cell suspension in an ultra-low attachment 96-well plate.

  • Centrifuge the plate at low speed to facilitate cell aggregation.

  • Allow spheroids to form over 48-72 hours.

  • Treat the spheroids with this compound or vehicle control.

  • Monitor spheroid growth over time by measuring the diameter.

  • At the end of the experiment, spheroids can be dissociated for flow cytometry analysis of different cell populations or fixed and sectioned for immunohistochemistry.

Visualizations

This compound Mechanism of Action

JHU_083_Mechanism cluster_Extracellular Extracellular cluster_Cell Tumor/Stromal Cell cluster_Metabolism Glutamine-Dependent Pathways cluster_Signaling Signaling Pathways cluster_Outcome Cellular Outcome JHU083_prodrug This compound (Prodrug) JHU083_active This compound (Active DON) JHU083_prodrug->JHU083_active Activation in TME Purine_Synth Purine/Pyrimidine Synthesis JHU083_active->Purine_Synth inhibits TCA_Cycle TCA Cycle Anaplerosis JHU083_active->TCA_Cycle inhibits GSH_Synth Glutathione Synthesis JHU083_active->GSH_Synth inhibits mTOR mTOR Signaling JHU083_active->mTOR inhibits Glutamine Glutamine Glutamine->Purine_Synth activates Glutamine->TCA_Cycle activates Glutamine->GSH_Synth activates Glutamine->mTOR activates Proliferation Decreased Proliferation Purine_Synth->Proliferation Apoptosis Increased Apoptosis Purine_Synth->Apoptosis TCA_Cycle->Proliferation TCA_Cycle->Apoptosis GSH_Synth->Proliferation GSH_Synth->Apoptosis mTOR->Proliferation mTOR->Apoptosis

Caption: Mechanism of action of this compound in target cells.

Experimental Workflow for Differentiating Direct vs. Stromal Effects

Experimental_Workflow cluster_invitro In Vitro Models cluster_invivo In Vivo Models cluster_analysis Analysis Mono Cancer Cell Monoculture Viability Cell Viability (MTT, etc.) Mono->Viability Direct Effect CoCulture Cancer + Stromal Co-culture CoCulture->Viability Combined Effect Spheroid 3D Spheroid (Mixed Population) Spheroid->Viability 3D Context IHC Immunohistochemistry (Tissue Analysis) Spheroid->IHC 3D Context Syngeneic Immunocompetent Syngeneic Model FACS Flow Cytometry (Cell Populations) Syngeneic->FACS Full TME Context Syngeneic->IHC Full TME Context Metabolomics Metabolic Profiling Syngeneic->Metabolomics Full TME Context ImmunoDef Immunodeficient Model ImmunoDef->IHC Isolate Non-Immune Stromal Effects ImmunoDef->Metabolomics Isolate Non-Immune Stromal Effects end Conclusion Viability->end Interpret Results FACS->end Interpret Results IHC->end Interpret Results Metabolomics->end Interpret Results start Start Experiment start->Mono start->CoCulture start->Spheroid start->Syngeneic start->ImmunoDef

Caption: Workflow for investigating this compound's effects.

References

Validation & Comparative

JHU-083 vs other glutamine metabolism inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An essential amino acid, glutamine, plays a crucial role in the rapid proliferation of cancer cells, making it a key target in oncology research. This has led to the development of various inhibitors of glutamine metabolism, each with unique mechanisms and potential therapeutic applications. This guide provides a detailed comparison of JHU-083, a novel prodrug of the broad-spectrum glutamine antagonist DON (6-Diazo-5-oxo-L-norleucine), with other prominent glutamine metabolism inhibitors, including Telaglenastat (CB-839), V-9302, and Sirpiglenastat (DRP-104).

Mechanism of Action: A Comparative Overview

The primary distinction among these inhibitors lies in their specific targets within the glutamine metabolism pathway. This compound and its active form, DON, are broad-spectrum antagonists, while others, like Telaglenastat and V-9302, are more targeted.

This compound and DON: this compound is a prodrug that is converted to DON in the body. DON, a glutamine analog, broadly and irreversibly inhibits multiple glutamine-utilizing enzymes.[1][2] This includes not only glutaminase (B10826351) (GLS), which converts glutamine to glutamate (B1630785), but also other enzymes involved in nucleotide and amino acid synthesis.[1] This broad activity can lead to a more comprehensive shutdown of glutamine metabolism.

Telaglenastat (CB-839): In contrast, Telaglenastat is a potent, selective, and orally bioavailable inhibitor of glutaminase (GLS1).[3][4] It binds to an allosteric site on the enzyme, preventing its activation.[3] By specifically targeting the first step in glutaminolysis, it aims to reduce the production of glutamate and subsequent downstream metabolites necessary for cancer cell growth and survival.[3][4]

V-9302: This inhibitor takes a different approach by targeting the primary transporter of glutamine into cancer cells, the alanine-serine-cysteine transporter 2 (ASCT2, or SLC1A5).[5][6][7] As a competitive small molecule antagonist, V-9302 blocks glutamine uptake, thereby starving the cancer cells of this essential nutrient.[5][6][7]

Sirpiglenastat (DRP-104): Similar to this compound, Sirpiglenastat is a prodrug of DON.[8][9] It is designed to be preferentially converted to its active form, DON, within the tumor microenvironment.[8][9] This targeted activation is intended to maximize the anti-tumor effects while minimizing systemic toxicity.[10]

Below is a diagram illustrating the points of inhibition for each of these drugs within the glutamine metabolism pathway.

cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_inhibitors Inhibitors Glutamine_ext Glutamine ASCT2 ASCT2 Transporter Glutamine_ext->ASCT2 Uptake Glutamine_int Glutamine GLS1 Glutaminase (GLS1) Glutamine_int->GLS1 Other_Enzymes Other Glutamine-Utilizing Enzymes Glutamine_int->Other_Enzymes Glutamate Glutamate TCA_Cycle TCA Cycle & Biosynthesis Glutamate->TCA_Cycle ASCT2->Glutamine_int GLS1->Glutamate Other_Enzymes->TCA_Cycle JHU083 This compound / DON (Broad Spectrum) JHU083->GLS1 Inhibits JHU083->Other_Enzymes Inhibits CB839 Telaglenastat (CB-839) (GLS1 Inhibitor) CB839->GLS1 Inhibits V9302 V-9302 (ASCT2 Inhibitor) V9302->ASCT2 Inhibits

Caption: Points of inhibition in the glutamine metabolism pathway.

Quantitative Data Presentation: In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 data for the discussed glutamine metabolism inhibitors across various cancer cell lines. It is important to note that these values can vary based on the specific experimental conditions.

InhibitorClassTarget(s)Cancer Cell LineIC50 (µM)Reference
This compound (as DON) Broad-Spectrum AntagonistMultiple Glutamine-Utilizing EnzymesMDA-MB-231 (Breast)Not specified[11]
KPC (Pancreatic)~1-9[11]
PaTu 8988T (Pancreatic)~4-100[11]
Telaglenastat (CB-839) Glutaminase (GLS1) InhibitorGLS1Recombinant Human GAC0.024[12]
HCC1806 (Breast)0.02-0.055[13]
MDA-MB-231 (Breast)0.02-0.055[13]
V-9302 ASCT2 Transporter InhibitorASCT2HEK-293 (Kidney)9.6[6][7]
Rat C6 (Glioma)9[6]
Colorectal Cancer Lines~9-15 (EC50)[14]
DON Broad-Spectrum AntagonistMultiple Glutamine-Utilizing EnzymesNot specifiedKi = 6 µM for glutaminases[15]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are methodologies for key experiments used to evaluate these inhibitors.

Cell Viability / Proliferation Assay

This assay is used to determine the effect of the inhibitors on cancer cell growth.

Objective: To measure the dose-dependent effect of glutamine metabolism inhibitors on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Glutamine metabolism inhibitor (e.g., this compound, CB-839, V-9302)

  • 96-well microplates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the inhibitor in the complete growth medium. Remove the existing medium from the wells and add the medium containing the various concentrations of the inhibitor. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only control wells and plot the results as a dose-response curve to determine the IC50 value.

Glutaminase (GLS) Activity Assay

This assay measures the enzymatic activity of glutaminase and the inhibitory effect of compounds like Telaglenastat.

Objective: To quantify the enzymatic activity of GLS in the presence and absence of inhibitors.

Materials:

  • Cell or tissue lysates containing glutaminase

  • Assay buffer (e.g., 50 mM Tris-Acetate pH 8.6, 150 mM K2HPO4, 0.25 mM EDTA)[12]

  • L-glutamine (substrate)

  • Glutamate dehydrogenase (GDH)

  • NADP+

  • Glutaminase inhibitor (e.g., Telaglenastat)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates in the assay buffer.

  • Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, L-glutamine, GDH, and NADP+.

  • Inhibitor Addition: Add the glutaminase inhibitor at various concentrations to the respective wells. Include a no-inhibitor control.

  • Enzyme Addition: Initiate the reaction by adding the cell or tissue lysate containing glutaminase to each well.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the rate of NADPH production (Ex/Em = 340/460 nm) over time (e.g., every minute for 15 minutes).[12]

  • Data Analysis: Calculate the initial reaction velocity (V0) for each condition. Plot the inhibitor concentration versus the percentage of enzyme activity to determine the IC50 value.

Glutamine Uptake Assay

This assay is used to assess the ability of inhibitors like V-9302 to block the cellular uptake of glutamine.

Objective: To measure the inhibition of radiolabeled glutamine uptake into cancer cells.

Materials:

  • Cancer cell line of interest

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [3H]-L-glutamine (radiolabeled substrate)

  • Glutamine transport inhibitor (e.g., V-9302)

  • Scintillation vials and cocktail

  • Scintillation counter

Procedure:

  • Cell Plating: Plate cells in multi-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with the inhibitor at various concentrations for a short period.

  • Uptake Initiation: Add the uptake buffer containing [3H]-L-glutamine to initiate the uptake.

  • Uptake Termination: After a defined time (e.g., 15 minutes), stop the uptake by rapidly washing the cells with ice-cold uptake buffer.[6]

  • Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials containing scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each sample. Plot the inhibitor concentration versus the percentage of glutamine uptake to determine the IC50 value.

Below is a diagram illustrating a general experimental workflow for evaluating these inhibitors.

cluster_workflow Experimental Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Start: Select Cancer Model invitro In Vitro Studies start->invitro invivo In Vivo Studies invitro->invivo cell_viability Cell Viability Assay (IC50) enzyme_activity Enzyme Activity Assay uptake_assay Glutamine Uptake Assay western_blot Western Blot (Signaling Pathways) data_analysis Data Analysis & Interpretation invivo->data_analysis xenograft Xenograft/Orthotopic Models efficacy Tumor Growth Inhibition toxicity Toxicity Assessment pk_pd Pharmacokinetics/Pharmacodynamics conclusion Conclusion & Future Directions data_analysis->conclusion

Caption: General workflow for evaluating glutamine metabolism inhibitors.

Comparative Analysis and Future Perspectives

The choice between a broad-spectrum inhibitor like this compound and a targeted inhibitor such as Telaglenastat or V-9302 depends on the specific therapeutic strategy.

  • This compound and Sirpiglenastat (as DON prodrugs) offer the potential for a more profound and durable anti-tumor response by inhibiting multiple pathways dependent on glutamine.[1] The prodrug approach aims to improve the therapeutic window by concentrating the active drug at the tumor site.[10][16] This broad action may also counteract potential resistance mechanisms that could arise from the inhibition of a single target.[1]

  • Telaglenastat (CB-839) , with its high specificity for GLS1, may offer a more favorable safety profile by avoiding off-target effects associated with broad-spectrum inhibitors.[3] Its efficacy is particularly prominent in tumors that are highly dependent on glutaminolysis.[4]

  • V-9302 provides a unique strategy by targeting glutamine uptake.[5] This approach could be effective in cancers that overexpress the ASCT2 transporter.[5] Combining V-9302 with other metabolic inhibitors could be a promising therapeutic avenue.

Recent research has also highlighted the immunomodulatory effects of these inhibitors. For instance, this compound has been shown to reprogram the tumor microenvironment, leading to enhanced anti-tumor immune activity.[10][16] Similarly, Sirpiglenastat has been demonstrated to stimulate both innate and adaptive immune responses.[8][9] Telaglenastat has also been shown to enhance T cell-mediated anti-melanoma activity.[17] These findings suggest that combining glutamine metabolism inhibitors with immunotherapies could be a powerful strategy in cancer treatment.

References

A Comparative Toxicity Profile: JHU-083 vs. DON

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity profiles of the glutamine antagonist 6-Diazo-5-oxo-L-norleucine (DON) and its prodrug, JHU-083. The information presented is collated from preclinical studies to assist researchers in evaluating these compounds for further investigation.

Executive Summary

6-Diazo-5-oxo-L-norleucine (DON) is a potent glutamine antagonist that has demonstrated anti-tumor activity. However, its clinical development has been hampered by significant toxicity, particularly gastrointestinal side effects.[1] this compound is a novel, brain-penetrant prodrug of DON designed to improve its therapeutic index by reducing peripheral toxicity.[1] Preclinical evidence strongly suggests that this compound maintains the therapeutic efficacy of DON while exhibiting a markedly improved safety profile, most notably a significant reduction in gastrointestinal toxicity and overall morbidity in animal models.[2][3]

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for DON. While a specific LD50 for this compound has not been reported in the reviewed literature, multiple studies have demonstrated its superior tolerability at doses where DON induces severe toxicity.

CompoundAnimal ModelRoute of AdministrationLD50Key Toxicities
DON MouseOral78 mg/kgGastrointestinal toxicity (necrosis), bone marrow and lymphoid tissue necrosis, focal lesions in kidney and cardiac tissue.
MouseIntraperitoneal49 mg/kgGastrointestinal toxicity (necrosis), bone marrow and lymphoid tissue necrosis, focal lesions in kidney and cardiac tissue.
This compound MouseOral & IntraperitonealNot ReportedStudies report no overt toxicity, weight loss, or behavioral changes at therapeutic doses.[4] Chronic administration in mice did not adversely affect peripheral nerve function, gastrointestinal histopathology, or blood chemistry.[4]

Comparative In Vivo Toxicity Observations

Preclinical studies directly comparing this compound and DON have consistently highlighted the improved safety profile of this compound. In a study involving mice with MYC-expressing medulloblastoma, this compound was administered orally twice weekly at 20 mg/kg, a dose equivalent to approximately 60 mg/m² in a child, which is significantly below the maximum tolerated dose of DON in pediatric trials.[5] This regimen with this compound extended survival without the overt toxicity associated with DON.[2][5] Another study noted that daily low doses of this compound that caused a decrease in mouse body mass were recoverable when the administration frequency was reduced, and no toxicity was observed at a higher, less frequent dose.[6] Systemic administration of this compound in a murine model of HIV-associated neurocognitive disorders reversed cognitive impairment without observed toxicity, in contrast to DON, which is known for its peripheral toxicity.[1]

Experimental Protocols

Cell Viability Assay: AlamarBlue® Method

This protocol is a common method for assessing the in vitro cytotoxicity of compounds like this compound and DON.

Objective: To determine the concentration of the test compound that inhibits cell viability by 50% (IC50).

Materials:

  • 96-well microplates

  • Cells in logarithmic growth phase

  • Complete cell culture medium

  • Test compounds (this compound, DON)

  • AlamarBlue® Cell Viability Reagent

  • Fluorescence or absorbance plate reader

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density in complete culture medium. Incubate at 37°C and 5% CO2 overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and DON in culture medium. Remove the existing medium from the cells and add the medium containing the various concentrations of the test compounds. Include wells with medium alone (no cells) as a background control and wells with untreated cells as a vehicle control.

  • Incubation: Incubate the plates for a duration relevant to the experimental question (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • AlamarBlue® Addition: Following the treatment incubation, add AlamarBlue® reagent to each well at a volume equal to 10% of the culture volume.

  • Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C, protected from light. The incubation time may be optimized based on the cell type and density.

  • Measurement: Measure the fluorescence (excitation 530-560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis: Subtract the background reading from all wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration to determine the IC50 value.[7][8][9][10][11]

In Vivo Acute Toxicity Assessment in Mice

This protocol outlines a general procedure for evaluating the acute toxicity of this compound and DON in a murine model.

Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity.

Materials:

  • CD-1 or other appropriate mouse strain

  • Test compounds (this compound, DON)

  • Vehicle for compound administration (e.g., sterile PBS)

  • Gavage needles or appropriate injection supplies

  • Animal balance

  • Calipers for tumor measurement (if applicable)

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Dose Preparation: Prepare graded doses of this compound and DON in the appropriate vehicle.

  • Administration: Administer a single dose of the test compound to groups of mice via the desired route (e.g., oral gavage, intraperitoneal injection). A control group should receive the vehicle alone.

  • Observation: Monitor the animals continuously for the first few hours post-administration and then daily for 14 days. Observations should include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Note any signs of tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.

  • Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the 14-day observation period.

  • Necropsy: At the end of the observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) and examine for any pathological changes.

  • Histopathology: Collect major organs (e.g., liver, kidneys, spleen, heart, lungs, gastrointestinal tract, brain) for histopathological examination.

  • LD50 Calculation: The LD50 is calculated using appropriate statistical methods based on the mortality data.[12]

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to visualize the affected signaling pathways and a typical experimental workflow.

G cluster_0 Glutamine Metabolism Inhibition cluster_1 Cellular Effects This compound (Prodrug) This compound (Prodrug) DON (Active Drug) DON (Active Drug) This compound (Prodrug)->DON (Active Drug) Bioactivation Glutamine-dependent enzymes Glutamine-dependent enzymes DON (Active Drug)->Glutamine-dependent enzymes Inhibition Nucleotide Synthesis Nucleotide Synthesis Glutamine-dependent enzymes->Nucleotide Synthesis TCA Cycle Anaplerosis TCA Cycle Anaplerosis Glutamine-dependent enzymes->TCA Cycle Anaplerosis Redox Balance (GSH) Redox Balance (GSH) Glutamine-dependent enzymes->Redox Balance (GSH) mTOR Signaling mTOR Signaling Nucleotide Synthesis->mTOR Signaling TCA Cycle Anaplerosis->mTOR Signaling Cell Proliferation & Survival Cell Proliferation & Survival mTOR Signaling->Cell Proliferation & Survival Inhibition

Caption: Signaling pathway of this compound and DON.

G cluster_workflow In Vivo Toxicity Study Workflow start Animal Acclimation dose_prep Dose Preparation (this compound/DON) start->dose_prep administration Single Dose Administration dose_prep->administration observation Daily Observation (14 days) - Clinical Signs - Body Weight administration->observation endpoint Endpoint: Euthanasia & Necropsy observation->endpoint histopathology Histopathological Examination of Organs endpoint->histopathology

Caption: Experimental workflow for in vivo toxicity.

References

A Comparative Guide to JHU-083 and CB-839: Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, targeting tumor metabolism has emerged as a promising strategy. Glutamine, a non-essential amino acid, is a critical nutrient for many cancer cells, fueling their rapid proliferation and survival. Two notable inhibitors of glutamine metabolism, JHU-083 and CB-839, have demonstrated significant efficacy in preclinical models. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Strategies

This compound and CB-839 employ distinct strategies to disrupt glutamine metabolism. This compound is a prodrug of the broad-spectrum glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), which non-selectively inhibits multiple glutamine-utilizing enzymes. This broad inhibition leads to a global shutdown of glutamine-dependent metabolic pathways.[1][2][3] In contrast, CB-839 (also known as Telaglenastat) is a potent and selective allosteric inhibitor of glutaminase (B10826351) 1 (GLS1), the enzyme that catalyzes the first step in glutamine catabolism, the conversion of glutamine to glutamate.[4][5] This targeted approach specifically blocks the entry of glutamine into the tricarboxylic acid (TCA) cycle.

In Vitro Efficacy: A Look at Cellular Potency

The cytotoxic effects of this compound and CB-839 have been evaluated across a range of cancer cell lines. While direct head-to-head studies are limited, data from various preclinical investigations provide insights into their respective potencies.

This compound has demonstrated potent anti-proliferative effects in various cancer cell lines, including those derived from glioma, medulloblastoma, and prostate cancer. For instance, treatment with this compound has been shown to decrease DNA synthesis and reduce ATP levels in glioma cells.[6][7] In MYC-expressing medulloblastoma cell lines, this compound treatment leads to increased apoptosis.[8]

CB-839 has shown potent antiproliferative activity, particularly in triple-negative breast cancer (TNBC) and hematological malignancy cell lines.[4][9] The sensitivity to CB-839 often correlates with the cells' dependence on glutamine for growth.[4]

Drug Cancer Type Cell Line IC50 Reference
CB-839 Triple-Negative Breast CancerHCC180620-55 nmol/L[4]
Triple-Negative Breast CancerMDA-MB-23120-55 nmol/L[4]
Estrogen Receptor-Positive Breast CancerT47D> 1 µmol/L[4]
Chronic Lymphocytic LeukemiaHG-30.41 µM[9]
Chronic Lymphocytic LeukemiaMEC-166.2 µM[9]

Table 1: In Vitro Antiproliferative Activity of CB-839 in Various Cancer Cell Lines. IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.

In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models

Both this compound and CB-839 have demonstrated significant anti-tumor activity in various in vivo preclinical models.

This compound has shown efficacy in slowing tumor growth and extending survival in mouse models of colon cancer, lymphoma, melanoma, glioma, and medulloblastoma.[3][8] In an orthotopic IDH1 mutant glioma model, this compound treatment extended survival.[10] Similarly, in a MYC-driven medulloblastoma model, oral administration of this compound significantly increased the survival of tumor-bearing mice.[8] A notable feature of this compound is its ability to penetrate the brain, making it a potential therapeutic for brain tumors.[8]

CB-839 has demonstrated robust in vivo efficacy in xenograft models of TNBC, colorectal cancer, and renal cell carcinoma.[4] In a patient-derived TNBC xenograft model, oral administration of CB-839 suppressed tumor growth.[4] Furthermore, CB-839 has shown synergistic effects when combined with other anti-cancer agents, such as paclitaxel (B517696) and PARP inhibitors.[4]

Drug Cancer Model Animal Model Dosing Regimen Tumor Growth Inhibition (TGI) Reference
This compound MYC-amplified Medulloblastoma (orthotopic)Immune-deficient mice20 mg/kg, twice weeklyExtended survival[8]
IDH1 mutant Glioma (orthotopic)MiceNot specifiedExtended survival[6][10]
CB-839 Triple-Negative Breast Cancer (xenograft)Mice200 mg/kg, twice dailySignificant tumor growth suppression[4]
Colorectal Cancer (xenograft)MiceNot specifiedEnhanced anti-tumor activity with PARP inhibitorsNot specified in snippets
Head and Neck Squamous Cell Carcinoma (xenograft)Athymic nude mice200 mg/kg, twice a day94.9% of vehicle-treated tumor size (monotherapy)[11]

Table 2: In Vivo Antitumor Activity of this compound and CB-839 in Preclinical Models.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and CB-839 lead to different downstream effects on cellular signaling pathways.

This compound , with its broad glutamine antagonism, disrupts multiple metabolic pathways, including purine (B94841) and pyrimidine (B1678525) synthesis. A key downstream effect of this compound is the disruption of mTOR signaling.[6][12][13] By inhibiting mTOR, this compound can suppress cell growth and proliferation. Furthermore, this compound has been shown to modulate the tumor microenvironment by reprogramming tumor-associated macrophages (TAMs) from an immunosuppressive to an inflammatory state and promoting a memory-like phenotype in CD8+ T cells.[14][15][16]

JHU083_Pathway cluster_cell Cancer Cell JHU083 This compound (prodrug) DON DON (active drug) JHU083->DON Activation GlutamineEnzymes Multiple Glutamine- Utilizing Enzymes DON->GlutamineEnzymes Inhibits MetabolicPathways Purine/Pyrimidine Synthesis, TCA Cycle Intermediates GlutamineEnzymes->MetabolicPathways Glutamine Glutamine Glutamine->GlutamineEnzymes mTOR mTOR Signaling MetabolicPathways->mTOR Proliferation Cell Proliferation & Growth mTOR->Proliferation

This compound Mechanism of Action

CB-839 's selective inhibition of GLS1 primarily impacts the conversion of glutamine to glutamate, a critical step for anaplerosis in the TCA cycle.[4][5] This leads to a depletion of TCA cycle intermediates and a reduction in glutathione (B108866) levels, which can induce oxidative stress and apoptosis in cancer cells.[17]

CB839_Pathway cluster_cell Cancer Cell CB839 CB-839 GLS1 Glutaminase 1 (GLS1) CB839->GLS1 Inhibits Glutamate Glutamate GLS1->Glutamate Glutamine Glutamine Glutamine->GLS1 TCACycle TCA Cycle Glutamate->TCACycle Glutathione Glutathione Glutamate->Glutathione Proliferation Cell Proliferation & Survival TCACycle->Proliferation Glutathione->Proliferation JHU083_Workflow cluster_workflow This compound In Vivo Experimental Workflow start Start implant Orthotopic Implantation of MYC-amplified Medulloblastoma Cells start->implant randomize Randomize Mice into Treatment Groups implant->randomize treat_jhu Treat with this compound (20 mg/kg, p.o., 2x/week) randomize->treat_jhu treat_veh Treat with Vehicle (Control) randomize->treat_veh monitor Monitor Survival and Clinical Signs treat_jhu->monitor treat_veh->monitor endpoint Endpoint: Survival Analysis monitor->endpoint CB839_Workflow cluster_workflow CB-839 In Vivo Experimental Workflow start Start implant Subcutaneous Implantation of TNBC Xenograft start->implant tumor_growth Allow Tumors to Reach Palpable Size implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat_cb Treat with CB-839 (200 mg/kg, p.o., BID) randomize->treat_cb treat_veh Treat with Vehicle (Control) randomize->treat_veh monitor Monitor Tumor Volume and Body Weight treat_cb->monitor treat_veh->monitor endpoint Endpoint: Tumor Growth Inhibition monitor->endpoint

References

Validating JHU-083's Mechanism of Action: A Comparative Guide Using Genetic Knockouts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the glutaminase (B10826351) inhibitor JHU-083 and its alternatives, with a focus on validating its mechanism of action through genetic knockouts. This compound, a prodrug of the broad-spectrum glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), is designed to inhibit multiple glutamine-utilizing enzymes, with a primary role in targeting cancer cell metabolism. This document synthesizes experimental data to objectively compare its performance and provides detailed methodologies for key experiments.

Executive Summary

This compound effectively targets glutamine metabolism, a critical pathway for the proliferation of many cancer cells. Its mechanism of action has been validated by studies comparing its effects to those of genetic silencing of glutaminase (GLS), the primary enzyme in glutamine catabolism. This guide will delve into the experimental evidence supporting this mechanism, compare this compound to other key glutaminase inhibitors—CB-839 and BPTES—and provide detailed protocols for the methodologies cited.

Mechanism of Action and Genetic Validation of this compound

This compound exerts its anti-cancer effects by undergoing conversion to DON, which then inhibits glutaminase and other glutamine-dependent enzymes. This disruption of glutamine metabolism leads to a reduction in cancer cell proliferation and has been shown to impact critical signaling pathways, such as the mTOR pathway.[1][2]

A key strategy to validate the on-target effect of a drug is to compare its pharmacological effects with the phenotype induced by the genetic knockout or knockdown of its putative target. In the case of this compound, studies have demonstrated that silencing the GLS gene in glioma cells mimics the anti-proliferative effects of the drug, providing strong evidence that glutaminase is a primary target.[1][2][3]

Signaling Pathway: this compound and mTOR Inhibition

This compound's inhibition of glutamine metabolism has been shown to disrupt the mTOR signaling pathway, a central regulator of cell growth and proliferation. The diagram below illustrates the proposed mechanism.

JHU-083_mTOR_Pathway This compound Mechanism of Action on mTOR Pathway This compound This compound DON DON This compound->DON Activation Glutaminase (GLS) Glutaminase (GLS) DON->Glutaminase (GLS) Inhibition Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Catalyzed by GLS alpha-Ketoglutarate alpha-Ketoglutarate Glutamate->alpha-Ketoglutarate mTORC1 mTORC1 alpha-Ketoglutarate->mTORC1 Activation Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes

This compound's inhibitory effect on the mTOR signaling pathway.

Comparison with Alternative Glutaminase Inhibitors

This compound is a broad-spectrum glutamine antagonist, while other inhibitors like CB-839 (Telaglenastat) and BPTES are more specific allosteric inhibitors of GLS1.

InhibitorClassTarget(s)Selectivity
This compound Broad-spectrum glutamine antagonist (prodrug of DON)Multiple glutamine-utilizing enzymes, including GLS1 and GLS2Broad
CB-839 Allosteric inhibitorGLS1Selective for GLS1 over GLS2
BPTES Allosteric inhibitorGLS1Selective for GLS1 over GLS2
Performance Data

The following tables summarize the available quantitative data on the performance of this compound and its alternatives. It is important to note that IC50 values can vary depending on the cell line and assay conditions.

Table 1: IC50 Values of Glutaminase Inhibitors in Various Cancer Cell Lines

Cell LineCancer TypeThis compound (as DON) IC50 (µM)CB-839 IC50 (µM)BPTES IC50 (µM)
MDA-MB-231Triple-Negative Breast CancerNot widely reported~0.033~2.4
HCT116Colorectal CancerNot widely reported26.31 (96h)Not widely reported
HT29Colorectal CancerNot widely reported8.75 (96h)Not widely reported
SW480Colorectal CancerNot widely reported51.41 (96h)Not widely reported
A427Lung CancerNot widely reported0.009Not widely reported
A549Lung CancerNot widely reported0.027Not widely reported
H460Lung CancerNot widely reported0.217Not widely reported
U87MGGlioblastomaDose-dependent reduction in viabilityDose-dependent reduction in viabilityDose-dependent reduction in viability
T98GGlioblastomaDose-dependent reduction in viabilityDose-dependent reduction in viabilityNot widely reported
LN229GlioblastomaDose-dependent reduction in viabilityDose-dependent reduction in viabilityNot widely reported

Data compiled from multiple sources. Direct comparative studies under identical conditions are limited.[4][5][6][7]

Table 2: Effects of Glutaminase Inhibition on Cell Viability

TreatmentCell LineEffect on Cell ViabilityReference
GLS Gene SilencingGlioma CellsReduced cell proliferation[1][2][3]
This compoundGlioma CellsDose-dependent reduction in cell viability[1][2][3]
CB-839Pancreatic Cancer CellsDose-dependent reduction in cell viability[8][9]
BPTESPancreatic Cancer CellsInhibition of cell proliferation[10]

Experimental Protocols

General Protocol for GLS1 Knockdown using Lentiviral shRNA

This protocol provides a general framework for creating stable GLS1 knockdown cell lines, a crucial step in validating the on-target effects of glutaminase inhibitors.

Workflow for GLS1 Knockdown

shRNA_Workflow Lentiviral shRNA Knockdown Workflow shRNA_Design Design shRNA targeting GLS1 Lentiviral_Vector Clone shRNA into Lentiviral Vector shRNA_Design->Lentiviral_Vector Virus_Production Produce Lentiviral Particles in Packaging Cells (e.g., HEK293T) Lentiviral_Vector->Virus_Production Transduction Transduce Target Cancer Cells Virus_Production->Transduction Selection Select Transduced Cells (e.g., with Puromycin) Transduction->Selection Validation Validate Knockdown (qPCR, Western Blot) Selection->Validation

Workflow for generating stable GLS1 knockdown cell lines.

Materials:

  • HEK293T cells (for lentivirus production)

  • Target cancer cell line (e.g., glioma cell line)

  • Lentiviral shRNA vector targeting GLS1 (and a non-targeting control)

  • Lentiviral packaging plasmids

  • Transfection reagent

  • Culture media and supplements

  • Polybrene

  • Puromycin (B1679871)

  • Reagents for qPCR and Western blotting

Procedure:

  • Lentivirus Production: Co-transfect HEK293T cells with the GLS1-shRNA lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.

  • Transduction: Plate target cancer cells and allow them to adhere. On the day of transduction, replace the medium with fresh medium containing Polybrene and the lentiviral particles. Incubate for 18-24 hours.[4][11][12][13][14]

  • Selection: Replace the virus-containing medium with fresh medium. After 24 hours, add puromycin to the medium to select for successfully transduced cells. The optimal puromycin concentration should be determined beforehand with a kill curve.[4][11][13][14]

  • Validation: Expand the puromycin-resistant cells and validate the knockdown of GLS1 expression at both the mRNA (qPCR) and protein (Western blot) levels.

Western Blot Analysis of mTOR Pathway Proteins

This protocol outlines the steps to analyze the phosphorylation status of key proteins in the mTOR pathway, providing insight into the signaling effects of glutaminase inhibitors.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay reagents

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a membrane.[15][16]

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.[15][16][17]

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.[15][16][17]

  • Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Conclusion

The available evidence strongly supports the mechanism of action of this compound as a broad-spectrum glutamine antagonist, with genetic silencing of glutaminase (GLS) mimicking its anti-proliferative effects in cancer cells. This on-target validation is crucial for the continued development and application of this compound in oncology. While direct comparative studies of this compound with more selective GLS1 inhibitors like CB-839 and BPTES in GLS knockout models are limited, the existing data suggest that these compounds offer different approaches to targeting glutamine metabolism. The choice of inhibitor may depend on the specific cancer type and the desired breadth of metabolic intervention. Further research employing genetic knockout models will be invaluable in dissecting the precise roles of different glutamine-dependent pathways in cancer and in optimizing the therapeutic strategies that target them.

References

A Head-to-Head Comparison: JHU-083 vs. Checkpoint Inhibitors in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunomodulatory effects of the novel glutamine antagonist JHU-083 and established checkpoint inhibitors. This analysis is supported by preclinical experimental data, detailed methodologies, and visual representations of their mechanisms of action.

This compound, a prodrug of the glutamine antagonist DON, represents a novel metabolic-based approach to cancer therapy.[1] Its mechanism centers on disrupting the metabolic processes that fuel rapid tumor growth and create an immunosuppressive tumor microenvironment.[2] In contrast, checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, function by releasing the brakes on the adaptive immune system, unleashing T-cells to attack cancer cells.[3] This guide explores the distinct and overlapping immunomodulatory effects of these two therapeutic strategies.

Quantitative Comparison of Immunomodulatory Effects

The following tables summarize key quantitative data from preclinical studies, offering a comparative view of the efficacy of this compound and checkpoint inhibitors in various cancer models.

TherapyCancer ModelTumor Growth InhibitionSurvival BenefitReference
This compound Glioma (IDH1mut)Significant reduction in cell proliferationExtended survival (P = .027 vs control at 25 mg/kg)[1][4]
Prostate & Bladder CarcinomaSignificant tumor reductionNot specified[5]
MYC-driven MedulloblastomaSlowed tumor growthMedian survival increased from 16 to 25 days in immune-competent mice[6]
Anti-PD-1 Pancreatic Cancer (in combination with this compound)Enhanced tumor growth inhibition compared to either agent aloneNot specified[7]
Colorectal Cancer (CT26)69.0% tumor inhibition rate (in combination with Tim-3 inhibitor)Not specified[8]
Anti-CTLA-4 Sarcoma (Meth-A)20% survival with monotherapy80% survival when combined with rMVAp53[9]
Breast Cancer (4T1)Ineffective as monotherapy6/9 mice tumor-free when combined with IR[9]
TherapyCancer ModelEffect on CD8+ T-cellsEffect on Regulatory T-cells (Tregs)Effect on MacrophagesReference
This compound Prostate & Bladder CarcinomaPromoted a stem cell-like phenotypeDecreased abundanceReprogrammed immunosuppressive TAMs to a pro-inflammatory phenotype[10][11]
Pancreatic CancerPromoted infiltration and activationNot specifiedNot specified[7][12]
Anti-PD-1 Pancreatic Cancer (in combination with this compound)Increased infiltrationNot specifiedNot specified[7]
Anti-CTLA-4 Various tumor modelsIncreased expansion and cytokine production (IFN-γ, TNF-α)Reduced numbers at the tumor site (when combined with CpG-ODN)Not specified[9]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and checkpoint inhibitors are visualized below.

JHU083_Mechanism cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment Glutamine Glutamine Metabolism Tumor Metabolism (e.g., TCA cycle, Nucleotide Synthesis) Glutamine->Metabolism JHU083 This compound DON DON (Active Drug) JHU083->DON Activation cluster_tumor_cell cluster_tumor_cell DON->Metabolism Inhibits TAM_M2 Immunosuppressive Macrophage (M2) DON->TAM_M2 Reprograms Treg Regulatory T-cell (Treg) DON->Treg Decreases CD8_Stem Stem-like CD8+ T-cell DON->CD8_Stem Promotes Growth Tumor Growth & Proliferation Metabolism->Growth TAM_M1 Pro-inflammatory Macrophage (M1)

Caption: Mechanism of action of this compound.

Checkpoint_Inhibitor_Mechanism cluster_t_cell T-cell cluster_apc_tumor Antigen Presenting Cell / Tumor Cell PD1 PD-1 T_Cell_Activation T-cell Activation PD1->T_Cell_Activation CTLA4 CTLA-4 CTLA4->T_Cell_Activation PDL1 PD-L1 PDL1->PD1 Inhibitory Signal B7 B7 B7->CTLA4 Inhibitory Signal Anti_PD1 Anti-PD-1 Inhibitor Anti_PD1->PD1 Blocks Anti_CTLA4 Anti-CTLA-4 Inhibitor Anti_CTLA4->CTLA4 Blocks Experimental_Workflow cluster_JHU083 This compound Workflow cluster_Checkpoint Checkpoint Inhibitor Workflow JHU_Start Tumor Cell Implantation JHU_Treatment This compound Administration (Oral/IP) JHU_Start->JHU_Treatment JHU_Monitoring Tumor Growth & Survival Monitoring JHU_Treatment->JHU_Monitoring JHU_Analysis Endpoint Analysis: - Tumor size/weight - Flow Cytometry (TILs) - Metabolic Analysis JHU_Monitoring->JHU_Analysis CP_Start Tumor Cell Implantation CP_Treatment Antibody Administration (IP/IV) CP_Start->CP_Treatment CP_Monitoring Tumor Growth & Survival Monitoring CP_Treatment->CP_Monitoring CP_Analysis Endpoint Analysis: - Tumor size/weight - Flow Cytometry (TILs) - Cytokine Profiling CP_Monitoring->CP_Analysis

References

A Head-to-Head Comparison of JHU-083 and Other DON Prodrugs for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) has long been recognized for its potent anti-cancer properties. However, its clinical development has been hampered by significant gastrointestinal (GI) toxicity. To address this limitation, a new generation of DON prodrugs has emerged, designed to selectively deliver the active drug to the tumor microenvironment while minimizing systemic exposure and associated side effects. This guide provides a detailed head-to-head comparison of two leading DON prodrugs, JHU-083 and DRP-104, focusing on their performance, supporting experimental data, and underlying mechanisms of action.

Executive Summary

Both this compound and DRP-104 are innovative prodrugs of the glutamine antagonist DON, engineered to improve its therapeutic index. The primary goal of these prodrugs is to mitigate the dose-limiting GI toxicity of DON by achieving preferential activation within the tumor. Preclinical data robustly supports the superiority of the prodrug strategy over the parent compound. Notably, comparative studies indicate that DRP-104 exhibits a more favorable pharmacokinetic profile, leading to enhanced tumor-specific delivery of DON and a wider therapeutic window compared to this compound.

Mechanism of Action: Targeting Glutamine Metabolism

Cancer cells exhibit a heightened dependence on glutamine for their rapid proliferation and survival, a phenomenon often referred to as "glutamine addiction." Glutamine serves as a crucial source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, and also plays a vital role in maintaining redox balance. DON, as a glutamine mimic, irreversibly inhibits multiple glutamine-utilizing enzymes, thereby disrupting these critical metabolic pathways and leading to cancer cell death.

The prodrug approach for DON involves chemically modifying the molecule to render it inactive until it reaches the tumor. This strategy leverages the unique biochemical characteristics of the tumor microenvironment, such as the expression of specific enzymes, to cleave the promoiety and release the active DON.

Head-to-Head Comparison: this compound vs. DRP-104

While both this compound and DRP-104 have demonstrated significant preclinical anti-tumor activity, key differences in their pharmacokinetic profiles and efficacy have been observed.

Pharmacokinetics: Enhanced Tumor Targeting with DRP-104

The key differentiator between these two prodrugs lies in their ability to selectively deliver DON to the tumor. DRP-104 has been shown to have a superior pharmacokinetic profile, resulting in a significantly higher concentration of DON in the tumor relative to plasma and, most importantly, the GI tract.[1]

ParameterThis compoundDRP-104Advantage
Tumor/Plasma Ratio of DON ->2.5-fold higher than this compoundDRP-104
Tumor/GI Tissue Ratio of DON ->3-fold higher than this compoundDRP-104
Tumor DON Exposure -11-fold greater than GI tissueDRP-104

Table 1: Comparative Pharmacokinetics of this compound and DRP-104. Data highlights the improved tumor-specific delivery of DON by DRP-104.

This enhanced tumor targeting is attributed to the differential metabolism of DRP-104. It is preferentially bioactivated to DON within the tumor microenvironment, while being bioinactivated to a non-toxic metabolite in the GI tract.[1]

Efficacy: Potent Anti-Tumor Activity in Diverse Models

Both this compound and DRP-104 have demonstrated robust anti-tumor efficacy as single agents and in combination with other therapies, such as immune checkpoint inhibitors, across a range of preclinical cancer models.

  • This compound: Has shown efficacy in preclinical models of glioma, medulloblastoma, and other solid tumors.[2] It is also noted for its ability to cross the blood-brain barrier, making it a promising candidate for brain cancers.

  • DRP-104: Has demonstrated significant tumor growth inhibition and even complete tumor regression in models of colon cancer, lung cancer, and castration-resistant prostate cancer.[3][4][5]

While direct head-to-head efficacy studies in the same tumor model are limited in the public domain, the superior tumor targeting of DRP-104 suggests the potential for greater efficacy at a given dose with a more favorable safety profile.

Toxicity Profile: A Key Advantage for DRP-104

The primary rationale for developing DON prodrugs was to mitigate the severe GI toxicity of the parent compound. Both this compound and DRP-104 have shown a significantly improved safety profile compared to DON. However, the enhanced tumor-to-GI tissue ratio of DON delivery with DRP-104 translates to a demonstrably better tolerability profile.

Studies with DRP-104 have reported minimal effects on body weight and no adverse GI histopathology at therapeutic doses.[6] In contrast, while this compound is better tolerated than DON, some studies have noted potential for toxicity at higher doses.[2]

Signaling Pathways and Experimental Workflows

The anti-tumor effects of DON prodrugs are mediated through the disruption of multiple metabolic and signaling pathways.

Signaling_Pathway cluster_Extracellular Extracellular cluster_Cell Cancer Cell Prodrugs Prodrugs Active DON Active DON Prodrugs->Active DON Tumor-specific activation Glutamine-Utilizing Enzymes Glutamine-Utilizing Enzymes Active DON->Glutamine-Utilizing Enzymes Inhibition mTOR Signaling mTOR Signaling Active DON->mTOR Signaling Inhibition Metabolic Pathways Nucleotide Synthesis Amino Acid Synthesis TCA Cycle Anaplerosis Redox Balance Glutamine-Utilizing Enzymes->Metabolic Pathways Disruption Cell Proliferation & Survival Cell Proliferation & Survival Metabolic Pathways->Cell Proliferation & Survival Inhibition mTOR Signaling->Cell Proliferation & Survival Regulation

Caption: Mechanism of action of DON prodrugs in cancer cells.

The experimental workflow for evaluating these prodrugs typically involves a series of in vitro and in vivo studies.

Experimental_Workflow In Vitro Studies In Vitro Studies Cell Viability Assays Cell Viability Assays In Vitro Studies->Cell Viability Assays Metabolic Flux Analysis Metabolic Flux Analysis In Vitro Studies->Metabolic Flux Analysis In Vivo Studies In Vivo Studies Pharmacokinetics Pharmacokinetics In Vivo Studies->Pharmacokinetics Efficacy Studies Efficacy Studies In Vivo Studies->Efficacy Studies Toxicity Studies Toxicity Studies In Vivo Studies->Toxicity Studies DON concentration in\nTumor, Plasma, GI Tract DON concentration in Tumor, Plasma, GI Tract Pharmacokinetics->DON concentration in\nTumor, Plasma, GI Tract Tumor Growth Inhibition\nin Xenograft Models Tumor Growth Inhibition in Xenograft Models Efficacy Studies->Tumor Growth Inhibition\nin Xenograft Models Body Weight Monitoring Body Weight Monitoring Toxicity Studies->Body Weight Monitoring GI Histopathology GI Histopathology Toxicity Studies->GI Histopathology

Caption: General experimental workflow for preclinical evaluation of DON prodrugs.

Experimental Protocols

Measurement of DON Concentration in Tissues by LC-MS/MS

Objective: To quantify the concentration of the active drug (DON) in tumor, plasma, and GI tissues following administration of this compound or DRP-104.

Protocol:

  • Tissue Homogenization: Tissues are collected at specified time points post-drug administration and immediately frozen. On the day of analysis, tissues are weighed and homogenized in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Protein Precipitation: An organic solvent (e.g., acetonitrile (B52724) or methanol) is added to the tissue homogenate to precipitate proteins. The mixture is vortexed and then centrifuged at high speed.

  • Supernatant Collection: The supernatant, containing the drug, is carefully collected.

  • LC-MS/MS Analysis: The supernatant is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The concentration of DON is determined by comparing the peak area of the sample to a standard curve of known DON concentrations.

In Vivo Tumor Growth Inhibition Studies

Objective: To evaluate the anti-tumor efficacy of this compound and DRP-104 in a xenograft mouse model.

Protocol:

  • Tumor Cell Implantation: Human cancer cells are subcutaneously implanted into immunocompromised mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

  • Drug Administration: Once tumors reach the desired size, mice are randomized into treatment groups (vehicle control, this compound, DRP-104). The drugs are administered according to a predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in tumor volume between the treated and control groups. Survival analysis may also be performed.

Gastrointestinal Toxicity Assessment

Objective: To evaluate the GI toxicity of this compound and DRP-104.

Protocol:

  • Body Weight Monitoring: The body weight of the mice is measured daily or several times a week as a general indicator of toxicity.

  • Clinical Observations: Mice are observed for clinical signs of distress, such as changes in behavior, posture, or stool consistency.

  • Histopathological Analysis: At the end of the study, the GI tract (stomach, small intestine, large intestine) is collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and examined by a pathologist for signs of damage, such as inflammation, ulceration, and changes in villi architecture.

Conclusion

The development of DON prodrugs represents a significant advancement in the quest to harness the therapeutic potential of glutamine antagonism for cancer treatment. Both this compound and DRP-104 have demonstrated the validity of this approach by improving the safety profile of DON. However, the available preclinical data strongly suggests that DRP-104 possesses a superior design, leading to more efficient and selective tumor targeting. This translates to a wider therapeutic window and potentially greater clinical utility. As DRP-104 progresses through clinical trials, it holds the promise of becoming a valuable new weapon in the oncologist's arsenal. Further head-to-head clinical studies will be crucial to definitively establish the comparative efficacy and safety of these promising next-generation anti-cancer agents.

References

JHU-083: A Comparative Guide to its Anti-Tumor Effects in Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor effects of JHU-083 in patient-derived xenograft (PDX) models, alongside other metabolic inhibitors. The information is curated to provide objective performance data and detailed experimental methodologies to support further research and development in oncology.

Abstract

This compound, a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), has demonstrated significant anti-tumor activity in various preclinical cancer models, including patient-derived xenografts (PDX).[1][2] By targeting the metabolic reprogramming inherent in cancer cells, specifically their dependence on glutamine, this compound presents a promising therapeutic strategy.[3] This guide synthesizes available data on the efficacy of this compound in PDX models of glioma, urologic cancers, and thyroid cancer, and compares its performance with other metabolic inhibitors such as BPTES, CB-839, and phenformin. The guide also details the underlying mechanism of action, experimental protocols, and visualizes key pathways and workflows.

This compound: Mechanism of Action

This compound functions as a pan-glutamine antagonist, inhibiting multiple enzymes that utilize glutamine for biosynthesis. This broad action disrupts several key metabolic pathways essential for cancer cell proliferation and survival.[3] The primary mechanisms include:

  • Inhibition of mTOR Signaling: this compound has been shown to downregulate the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism. This leads to cell cycle arrest and reduced protein synthesis.[3][4]

  • Disruption of Purine (B94841) Biosynthesis: By blocking glutamine-dependent steps in de novo purine synthesis, this compound impedes the production of DNA and RNA precursors, thereby halting cell division.[3]

  • Modulation of the Tumor Microenvironment: this compound can reprogram the tumor microenvironment (TME) by altering the metabolic state of immune cells.[5] It has been shown to repolarize immunosuppressive M2-like macrophages to a pro-inflammatory M1-like phenotype and enhance the activity of anti-tumor T-cells.[6][7]

Performance of this compound in Patient-Derived Xenograft (PDX) Models

Patient-derived xenografts, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered more clinically relevant models than traditional cell line-derived xenografts.[8] The following tables summarize the quantitative anti-tumor effects of this compound in various PDX models.

Table 1: Anti-Tumor Efficacy of this compound in Glioma PDX Models
PDX ModelCancer TypeThis compound DosageOutcomeCitation
Orthotopic IDH1mut GliomaGlioblastoma (IDH1 mutant)Not specifiedExtended survival[3][4]
Human MYC-amplified MedulloblastomaMedulloblastomaNot specifiedSignificantly increased survival[2]
Table 2: Anti-Tumor Efficacy of this compound in Urologic and Thyroid Cancer PDX Models
PDX ModelCancer TypeThis compound DosageOutcomeCitation
Subcutaneous B6CaPProstate Carcinoma1 mg/kg (oral)Significant tumor reduction[6]
Subcutaneous MB49Urothelial Carcinoma1 mg/kg (oral)Significant tumor reduction[6]
In vivo xenograft (K1 cells)Thyroid CancerNot specifiedSignificantly inhibited subcutaneous tumor growth and reduced tumor weight[9]

Comparison with Alternative Metabolic Inhibitors in PDX Models

While direct head-to-head studies of this compound against other metabolic inhibitors in the same PDX models are limited, the following tables provide available data on the efficacy of alternative agents.

Table 3: Efficacy of Other Glutaminase Inhibitors in PDX Models
InhibitorCancer Type (PDX)DosageOutcomeCitation
BPTESPancreatic Ductal AdenocarcinomaNot specifiedSignificant tumor growth inhibition in 2 of 8 PDXs[10]
BPTES (nanoparticles)Pancreatic Ductal Adenocarcinoma54 mg/kg (every 3 days)Modest antitumor effects[11]
CB-839Pancreatic Ductal Adenocarcinoma200 mg/kg (twice daily)Comparable antitumor efficacy to BPTES nanoparticles[11]
Table 4: Efficacy of Other Metabolic Inhibitors in Pancreatic Cancer PDX Models
InhibitorTargetDosageOutcomeCitation
PhenforminMitochondrial Complex INot specifiedSignificant tumor growth inhibition in 5 of 12 PDXs[10]
Metformin (B114582)Mitochondrial Complex I5x higher than PhenforminSignificant tumor growth inhibition in 3 of 12 PDXs[10]
Dichloroacetate (DCA)Pyruvate Dehydrogenase KinaseNot specifiedSignificant tumor growth inhibition in 2 of 6 PDXs[10]
Chloroquine (CQ)AutophagyNot specifiedSignificant tumor growth inhibition in 2 of 7 PDXs[10]
Aminooxyacetate (AOA)TransaminasesNot specifiedLowest response rates[10]

Experimental Protocols

Establishment of Patient-Derived Xenografts (PDX)

A generalized protocol for establishing PDX models for drug testing involves the following key steps:[8][12][13][14]

  • Tumor Tissue Acquisition: Fresh tumor tissue is obtained from patients with informed consent and under ethical approval.

  • Implantation: The tumor tissue is surgically implanted into immunodeficient mice (e.g., NOD-scid gamma (NSG) mice). Implantation can be subcutaneous (for easier monitoring of tumor growth) or orthotopic (in the corresponding organ for a more relevant tumor microenvironment).

  • Tumor Growth and Passaging: Once the tumors reach a specific size, they are harvested and can be passaged into subsequent cohorts of mice for expansion.

  • Cryopreservation: Portions of the tumor tissue can be cryopreserved for future use.

This compound Administration in an Orthotopic Glioma PDX Model

The following is a representative protocol for testing this compound in an orthotopic glioma PDX model:[3][15]

  • Cell Preparation: A single-cell suspension is prepared from a glioma PDX tumor.

  • Intracranial Injection: A specific number of tumor cells (e.g., 1x10^5 cells in 2 µl) are stereotactically injected into the brain of anesthetized immunodeficient mice.

  • Treatment Initiation: Treatment with this compound or vehicle control is initiated a few days after tumor cell inoculation.

  • Dosing: this compound is administered at a specified dose and schedule (e.g., orally or via intraperitoneal injection).

  • Monitoring: Tumor growth is monitored using methods like bioluminescence imaging (if cells are luciferase-tagged), and animal health is closely observed.

  • Endpoint Analysis: The study is terminated when animals show signs of neurological impairment or at a predetermined time point. Brains are then harvested for histological and molecular analysis to assess tumor burden and treatment effects.

Visualizing Key Pathways and Workflows

This compound Mechanism of Action

JHU083_Mechanism cluster_pathways Downstream Pathways cluster_effects Anti-Tumor Effects JHU083 This compound (Prodrug) DON DON (Active Drug) JHU083->DON Activation in TME GlutamineEnzymes Glutamine-Utilizing Enzymes DON->GlutamineEnzymes Inhibition mTOR mTOR Signaling GlutamineEnzymes->mTOR Supports Purine Purine Biosynthesis GlutamineEnzymes->Purine Supports TME Tumor Microenvironment (TME) GlutamineEnzymes->TME Influences CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest ReducedProliferation Reduced Proliferation Purine->ReducedProliferation ImmuneModulation Immune Modulation TME->ImmuneModulation

Caption: Mechanism of action of this compound.

Experimental Workflow for PDX Drug Testing

PDX_Workflow cluster_expansion Expansion and Treatment cluster_analysis Data Analysis PatientTumor Patient Tumor Tissue Implantation Implantation into Immunodeficient Mice PatientTumor->Implantation PDX_Establishment PDX Tumor Establishment & Growth Implantation->PDX_Establishment Passaging Passaging & Cohort Expansion PDX_Establishment->Passaging Treatment Treatment with This compound or Control Passaging->Treatment TumorGrowth Monitor Tumor Growth Treatment->TumorGrowth Survival Survival Analysis Treatment->Survival MolecularAnalysis Histological & Molecular Analysis Treatment->MolecularAnalysis

Caption: General workflow for testing this compound in PDX models.

References

JHU-083's Immunomodulatory Profile: A Comparative Analysis of its Impact on Diverse Immune Cell Subsets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the differential effects of the glutamine antagonist prodrug JHU-083 on key immune cell populations, with a comparative perspective against other glutamine metabolism inhibitors.

This compound, a systemically bioavailable prodrug of the pan-glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), is emerging as a potent anti-cancer agent that not only directly targets tumor cell metabolism but also extensively remodels the tumor microenvironment (TME).[1][2] Its unique mechanism of action, which involves the inhibition of multiple glutamine-utilizing enzymes, sets it apart from more targeted glutaminase (B10826351) inhibitors like CB-839. This guide provides a detailed comparative analysis of this compound's impact on various immune cell subsets, supported by experimental data, to aid researchers in understanding its immunomodulatory capabilities and potential therapeutic applications.

Quantitative Data Summary: this compound vs. Alternatives

The following tables summarize the quantitative effects of this compound and the glutaminase inhibitor CB-839 on different immune cell populations as reported in preclinical studies. It is important to note that direct head-to-head comparisons in the same experimental setting are limited, and thus the data is compiled from various sources.

Table 1: Impact on Myeloid Cell Subsets

Immune Cell SubsetThis compound EffectCB-839 EffectKey Findings
Tumor-Associated Macrophages (TAMs) Reprograms from immunosuppressive (M2-like) to pro-inflammatory (M1-like) phenotype.[3][4][5][6]Limited direct data on macrophage polarization.This compound significantly impedes immunosuppressive M2-like macrophages while sparing pro-inflammatory M1-like macrophages.[3][5] This shift is associated with increased phagocytic activity.[7][8]
Myeloid-Derived Suppressor Cells (MDSCs) Decreases frequency and infiltration in the TME.[9][10]Limited direct data available.This compound treatment leads to a reduction in both granulocytic and monocytic MDSC subtypes.[9]

Table 2: Impact on Lymphoid Cell Subsets

Immune Cell SubsetThis compound (DON) EffectCB-839 EffectKey Findings
CD8+ T Cells Promotes a stem-like, memory phenotype; enhances effector function and tumor infiltration.[11][12][13]Enhances effector differentiation and CAR T cell persistence.[13]DON (active form of this compound) treated cells show increased oxidative metabolism, while CB-839 treated cells exhibit increased glycolysis.[13] DON treatment may reduce the persistence of CD8+ T cells in adoptive transfer studies compared to CB-839.[13]
CD4+ T Cells Skews towards an anti-tumor Th1 phenotype and decreases pro-tumor Th17 cells.[9][10]Limited direct data on Th subsets.The anti-tumor efficacy of this compound is partially dependent on CD4+ T cells.[11]
Regulatory T Cells (Tregs) Decreases abundance in the TME.[9][11][12]Limited direct data available.This compound treatment contributes to a less immunosuppressive TME by reducing Treg populations.[9][11]
Natural Killer (NK) Cells Recruited to the tumor microenvironment.[4][14]Limited direct data available.The reprogramming of macrophages by this compound helps in the recruitment of NK cells.[4][14]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to assess the impact of this compound on immune cell subsets.

In Vivo Tumor Models and Drug Administration
  • Animal Models: Syngeneic mouse tumor models (e.g., B6CaP prostate cancer, MB49 bladder cancer) are commonly used to study the effects of this compound in an immunocompetent setting.[7][8]

  • Drug Administration: this compound is typically administered orally. Dosing schedules can vary, for example, daily administration or on a schedule of multiple times per week.[15]

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised for further analysis.[7][8]

Immune Cell Isolation from Tumors
  • Tumor Digestion: Tumors are mechanically minced and then enzymatically digested using commercially available tumor dissociation kits.[11]

  • Cell Filtration: The resulting cell suspension is filtered through a cell strainer (e.g., 100-μm) to obtain a single-cell suspension.[11]

  • Red Blood Cell Lysis: If necessary, red blood cells are lysed using an ACK lysis buffer.[11]

  • Enrichment of Immune Cells: For certain applications like fluorescence-activated cell sorting (FACS), tumor-infiltrating CD45+ cells can be enriched using magnetic isolation kits.[11]

Flow Cytometry for Immune Cell Phenotyping
  • Staining: Single-cell suspensions are stained with a panel of fluorescently labeled antibodies specific for various cell surface and intracellular markers. A viability dye is used to exclude dead cells. Fc receptors are blocked to prevent non-specific antibody binding.[11][16]

  • T Cell Memory Phenotyping Panel: A typical panel to identify T cell memory subsets in human PBMCs could include antibodies against CD3, CD4, CD8, CCR7, CD45RO, and CD45RA. For murine tissue-resident memory T cells, markers such as CD45, CD3, CD4, CD8, CD69, and CD103 are often included.[1]

  • Macrophage Polarization Panel: To distinguish between M1 and M2-like macrophages, a panel might include antibodies against CD45, CD11b, F4/80, and markers for M1 (e.g., CD86, MHC-II) and M2 (e.g., CD206, Arginase-1).

  • Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. The data is then analyzed using software to identify and quantify different immune cell populations based on their marker expression.[16]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its analysis.

JHU083_Mechanism_of_Action This compound Mechanism of Action cluster_extracellular Extracellular cluster_intracellular Intracellular This compound (Prodrug) This compound (Prodrug) DON (Active Drug) DON (Active Drug) This compound (Prodrug)->DON (Active Drug) Activation in TME Glutamine-Utilizing Enzymes Glutamine-Utilizing Enzymes DON (Active Drug)->Glutamine-Utilizing Enzymes Inhibition Metabolic Pathways TCA Cycle Nucleotide Synthesis Amino Acid Synthesis Glutamine-Utilizing Enzymes->Metabolic Pathways Fueling Glutamine Glutamine Glutamine->Glutamine-Utilizing Enzymes mTOR Signaling mTOR Signaling Metabolic Pathways->mTOR Signaling Activation

This compound's intracellular activation and metabolic disruption.

Immune_Cell_Analysis_Workflow Experimental Workflow for Immune Cell Analysis Tumor-bearing Mice Tumor-bearing Mice This compound Treatment This compound Treatment Tumor-bearing Mice->this compound Treatment Tumor Excision Tumor Excision This compound Treatment->Tumor Excision Tumor Dissociation Tumor Dissociation Tumor Excision->Tumor Dissociation Single-cell Suspension Single-cell Suspension Tumor Dissociation->Single-cell Suspension Flow Cytometry Staining Flow Cytometry Staining Single-cell Suspension->Flow Cytometry Staining Data Acquisition Data Acquisition Flow Cytometry Staining->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Immune Cell Phenotyping Immune Cell Phenotyping Data Analysis->Immune Cell Phenotyping

Workflow for analyzing immune cell subsets in tumors.

JHU083_vs_CB839 This compound vs. CB-839: A Comparative Overview cluster_JHU083 This compound (DON) cluster_CB839 CB-839 Pan-Glutamine Antagonist Pan-Glutamine Antagonist Inhibits multiple glutamine-utilizing enzymes Inhibits multiple glutamine-utilizing enzymes Pan-Glutamine Antagonist->Inhibits multiple glutamine-utilizing enzymes Promotes oxidative metabolism in CD8+ T cells Promotes oxidative metabolism in CD8+ T cells Inhibits multiple glutamine-utilizing enzymes->Promotes oxidative metabolism in CD8+ T cells Reprograms Macrophages (M2 to M1) Reprograms Macrophages (M2 to M1) Inhibits multiple glutamine-utilizing enzymes->Reprograms Macrophages (M2 to M1) Glutaminase (GLS) Inhibitor Glutaminase (GLS) Inhibitor Specifically inhibits GLS1 Specifically inhibits GLS1 Glutaminase (GLS) Inhibitor->Specifically inhibits GLS1 Promotes glycolytic metabolism in CD8+ T cells Promotes glycolytic metabolism in CD8+ T cells Specifically inhibits GLS1->Promotes glycolytic metabolism in CD8+ T cells Limited data on macrophage reprogramming Limited data on macrophage reprogramming Specifically inhibits GLS1->Limited data on macrophage reprogramming

High-level comparison of this compound and CB-839.

References

JHU-083: A Novel Glutamine Antagonist and its Synergistic Potential in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a comparative analysis of the preclinical data on JHU-083, a potent glutamine antagonist prodrug, in combination with other therapeutic agents. While extensive research into this compound's synergy with standard chemotherapy is not yet publicly available, this document summarizes the existing evidence for its combination with immunotherapy and targeted agents, offering valuable insights for researchers, scientists, and drug development professionals.

This compound is designed to selectively target the metabolic vulnerability of cancer cells by inhibiting glutamine metabolism. This not only directly impedes tumor growth but also modulates the tumor microenvironment, making it a promising candidate for combination therapies.[1][2]

Comparative Efficacy of this compound in Combination Therapy

The following tables summarize the key quantitative data from preclinical studies investigating the synergistic effects of this compound with immunotherapy and a targeted mTOR inhibitor.

Table 1: this compound in Combination with Anti-PD-1 Immunotherapy

Cancer ModelCombinationKey FindingsReference
Colon Cancer, Lymphoma, Melanoma (mice)This compound + anti-PD-1Significantly reduced tumor growth and improved survival compared to anti-PD-1 therapy alone. Simultaneous administration was found to be most effective.[1][1]
Urothelial Carcinoma (mice)This compound + anti-PD-1No superior therapeutic benefit was quantified for the combination therapy in this specific model.[3]
Various Solid TumorsThis compound + anti-PD-1Enhanced anti-tumor effects.[4][4]

Table 2: this compound in Combination with mTOR Inhibitors

Cancer ModelCombinationKey FindingsReference
IDH-mutant Glioma (in vitro)This compound + Everolimus (B549166) (mTOR inhibitor)The combination enhanced the reduction in cell proliferation compared to everolimus alone.[5][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vivo Murine Cancer Models: this compound and Anti-PD-1 Combination
  • Animal Models: C57BL/6J mice were used for syngeneic tumor models.[3] Athymic nude mice have also been used in other this compound studies.[5][6]

  • Tumor Cell Implantation: For urothelial carcinoma models, MB49 cells were implanted subcutaneously.[3] For glioma models, BT142 IDH1R132H glioma cells were orthotopically implanted.[5]

  • Drug Administration:

    • This compound: Administered via intraperitoneal injection.[5] In some studies, it was given orally by gavage.[6] Dosing regimens varied, for example, 1.9 mg/kg administered 5 days/week or 25 mg/kg administered 2 days/week.[5] Another study used a dose of 1.274 mg/kg.

    • Anti-PD-1 Antibody: Administered intraperitoneally at a dose of 250 μg per mouse every third day.[3]

  • Monitoring and Endpoints: Tumor growth was monitored regularly. Survival was a key endpoint in many studies.[1][5][6]

In Vitro Glioma Cell Studies: this compound and Everolimus Combination
  • Cell Lines: BT142 IDH-mutant glioma cells were used.[5]

  • Treatment: Cells were treated with this compound in combination with the mTOR inhibitor everolimus.[5]

  • Assays: Cell viability was assessed to determine the effect on cell proliferation.[5] Western blotting was used to analyze protein expression in signaling pathways.

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's therapeutic effects.

JHU_083_Mechanism_of_Action JHU083 This compound (Prodrug) DON DON (Active Drug) JHU083->DON Activation in Tumor Microenvironment Glutamine_Metabolism Glutamine Metabolism DON->Glutamine_Metabolism Inhibits TME_Modulation Tumor Microenvironment Modulation DON->TME_Modulation Induces Tumor_Growth Tumor Cell Growth & Proliferation Glutamine_Metabolism->Tumor_Growth Fuels mTOR_Signaling mTOR Signaling Glutamine_Metabolism->mTOR_Signaling Activates mTOR_Signaling->Tumor_Growth Promotes MDSCs Myeloid-Derived Suppressor Cells (MDSCs) TME_Modulation->MDSCs Decreases TAMs Tumor-Associated Macrophages (TAMs) TME_Modulation->TAMs Reprograms to Pro-inflammatory T_Cells Anti-Tumor T-Cell Response MDSCs->T_Cells Suppresses TAMs->T_Cells Enhances T_Cells->Tumor_Growth Inhibits JHU_083_mTOR_Signaling_Pathway JHU083 This compound Glutamine Glutamine JHU083->Glutamine Antagonizes mTORC1 mTORC1 JHU083->mTORC1 Inhibits (indirectly) Glutaminolysis Glutaminolysis Glutamine->Glutaminolysis alpha_KG α-Ketoglutarate Glutaminolysis->alpha_KG alpha_KG->mTORC1 Activates S6K p70 S6 Kinase mTORC1->S6K Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates CyclinD1 Cyclin D1 mTORC1->CyclinD1 Regulates Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis Promotes eIF4EBP1->Protein_Synthesis Inhibits when unphosphorylated Cell_Cycle Cell Cycle Progression (G1 to S phase) CyclinD1->Cell_Cycle Promotes Experimental_Workflow_JHU083_Combination_Therapy Start Start: Syngeneic Mouse Model Tumor_Implantation Tumor Cell Implantation Start->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Group1 Group 1: Vehicle Control Randomization->Group1 Group2 Group 2: This compound Randomization->Group2 Group3 Group 3: Alternative Therapy (e.g., anti-PD-1) Randomization->Group3 Group4 Group 4: This compound + Alternative Therapy Randomization->Group4 Treatment Treatment Administration (Specified Regimen) Group1->Treatment Group2->Treatment Group3->Treatment Group4->Treatment Monitoring Tumor Volume & Survival Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Growth Inhibition - Survival Analysis - Immune Cell Profiling Monitoring->Endpoint

References

JHU-083: A Novel Glutamine Antagonist Overcoming Immunotherapy Resistance in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with immunotherapy emerging as a cornerstone of treatment for various malignancies. However, resistance to immune checkpoint inhibitors remains a significant clinical challenge. JHU-083, a systemically bioavailable prodrug of the glutamine antagonist DON (6-Diazo-5-oxo-L-norleucine), is a promising therapeutic agent that targets cancer cell metabolism and remodels the tumor microenvironment to overcome immunotherapy resistance. This guide provides a comprehensive comparison of this compound's efficacy, mechanism of action, and experimental protocols in preclinical immunotherapy-resistant tumor models.

Performance in Immunotherapy-Resistant Models: A Quantitative Overview

This compound has demonstrated significant monotherapy and combination therapy efficacy in a range of syngeneic mouse models of cancers that are poorly responsive to conventional immunotherapy.

Tumor ModelTreatmentKey Efficacy DataReference
Prostate & Bladder Cancer This compoundPotent tumor growth inhibition.[1][2]
Triple-Negative Breast Cancer (4T1) This compoundMarked decrease in tumor growth compared to vehicle, anti-PD-1, anti-CTLA-4, or combination immunotherapy.[3]
Lewis Lung Carcinoma (3LL) This compoundImproved control of tumor growth.[3]
Glioma (IDH mutant) This compoundExtended survival in an orthotopic glioma model.[4][5][4][5]
MYC-driven Medulloblastoma This compoundSignificantly increased survival in both immune-competent and immune-deficient mice.[6][7][6][7]
Gynecological Cancers (ID8VEGF-high, iPAD) This compoundSignificant anti-tumor efficacy, resulting in reduced tumor burden and impeded tumor progression.[8][9]
Colon Cancer, Lymphoma, Melanoma This compoundSignificantly reduced tumor growth and improved survival. Permanent cures and immune memory observed in mice.[10]

Mechanism of Action: Reprogramming the Tumor Microenvironment

This compound's efficacy stems from its multifaceted mechanism of action that targets both the tumor cells and the surrounding immune microenvironment. As a glutamine antagonist, this compound inhibits multiple enzymes dependent on glutamine, a critical nutrient for rapidly proliferating cancer cells and certain immune cells.

Signaling Pathway of this compound

JHU083_Pathway cluster_tumor_cell Tumor Cell Effects cluster_tme TME Effects JHU083 This compound (Prodrug) DON DON (Active Drug) JHU083->DON Activation in TME Glutamine_Metabolism Glutamine-Dependent Enzymes DON->Glutamine_Metabolism Inhibits Apoptosis Apoptosis (induced) DON->Apoptosis Tumor_Cell Tumor Cell TME Tumor Microenvironment Purine_Biosynthesis Purine (B94841) Biosynthesis (impaired) Glutamine_Metabolism->Purine_Biosynthesis mTOR_Signaling mTOR Signaling (downregulated) Glutamine_Metabolism->mTOR_Signaling cMYC_HIF1a c-MYC & HIF-1α (reduced) Glutamine_Metabolism->cMYC_HIF1a M2_Macrophage Immunosuppressive M2 Macrophages (depleted) Glutamine_Metabolism->M2_Macrophage M1_Macrophage Pro-inflammatory M1 Macrophages (spared/enhanced) Glutamine_Metabolism->M1_Macrophage Tregs Regulatory T cells (Tregs) (decreased) Glutamine_Metabolism->Tregs CD8_T_cells Stem-like CD8+ T cells (promoted) Glutamine_Metabolism->CD8_T_cells Tumor_Growth Tumor Growth (inhibited) Purine_Biosynthesis->Tumor_Growth mTOR_Signaling->Tumor_Growth cMYC_HIF1a->Tumor_Growth Anti_Tumor_Immunity Anti-Tumor Immunity (enhanced) M2_Macrophage->Anti_Tumor_Immunity Inhibits Phagocytosis Macrophage Phagocytosis (increased) M1_Macrophage->Phagocytosis M1_Macrophage->Anti_Tumor_Immunity Tregs->Anti_Tumor_Immunity Inhibits CD8_T_cells->Anti_Tumor_Immunity

Caption: this compound's mechanism of action.

Key mechanistic features include:

  • Direct Anti-Tumor Effects: By blocking glutamine metabolism, this compound disrupts purine biosynthesis and downregulates mTOR signaling in cancer cells.[4][11] This leads to cell cycle arrest, reduced expression of oncogenic drivers like c-MYC and HIF-1α, and ultimately, apoptosis.[1][2][9]

  • Reprogramming of Myeloid Cells: this compound preferentially targets and depletes immunosuppressive M2-like tumor-associated macrophages (TAMs) while sparing or even promoting pro-inflammatory M1-like macrophages.[8][9] This shift in the M1/M2 macrophage ratio creates a more immune-stimulatory tumor microenvironment.[8] this compound-reprogrammed TAMs also exhibit increased phagocytic activity.[1]

  • Modulation of T Cell Populations: The glutamine antagonist promotes a stem-cell-like phenotype in CD8+ T cells and decreases the abundance of regulatory T cells (Tregs), further tipping the balance towards an effective anti-tumor immune response.[1][2][6]

  • Synergy with Immunotherapy: By alleviating the immunosuppressive tumor microenvironment, this compound can render tumors that are resistant to checkpoint inhibitors, such as anti-PD-1, susceptible to these therapies.[10]

Experimental Protocols

The following provides a general framework for in vivo efficacy studies of this compound based on published preclinical data. Specific details may vary depending on the tumor model and experimental goals.

Experimental Workflow

JHU083_Workflow Tumor_Implantation Tumor Cell Implantation (e.g., subcutaneous, orthotopic) Tumor_Establishment Tumor Establishment (palpable tumors) Tumor_Implantation->Tumor_Establishment Treatment_Initiation Treatment Initiation (this compound, Vehicle, +/- Anti-PD-1) Tumor_Establishment->Treatment_Initiation Monitoring Monitoring (Tumor volume, body weight, survival) Treatment_Initiation->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., Flow cytometry of TME, Histology, Metabolomics) Monitoring->Endpoint_Analysis

Caption: General experimental workflow for this compound in vivo studies.

Materials and Methods:

  • Animal Models: C57BL/6J mice (6-8 weeks old) are commonly used for syngeneic tumor models.[4] Athymic nude mice can be used for xenograft models.[6] All animal procedures should be approved by an Institutional Animal Care and Use Committee.[4][6]

  • Tumor Cell Lines: A variety of murine cancer cell lines have been used, including MB49 (bladder), B6CaP (prostate), 4T1 (breast), and ID8VEGF-high (ovarian).[3][4][8]

  • This compound Administration: this compound is typically administered orally (p.o.) by gavage.[4][6]

    • Dosing Regimen: A common dosing schedule involves an initial daily dose of 1 mg/kg (DON molar equivalent) in sterile PBS for 5-9 days, followed by a lower maintenance dose of 0.3 mg/kg.[4] Another reported regimen is 20 mg/kg twice weekly.[6] Dosing should be optimized for each tumor model.

  • Combination Therapy: For studies evaluating synergy with immunotherapy, anti-PD-1 antibodies (e.g., 250 µg per mouse) can be administered intraperitoneally every third day.[4]

  • Tumor Growth and Survival Monitoring: Tumor volume should be measured regularly (e.g., every 2-3 days) using calipers. Animal survival should be monitored daily.

  • Immunophenotyping of the Tumor Microenvironment: At the experimental endpoint, tumors can be harvested, dissociated into single-cell suspensions, and analyzed by flow cytometry to quantify different immune cell populations (e.g., CD8+ T cells, Tregs, M1/M2 macrophages).

  • Metabolomic and Transcriptomic Analysis: Tumors can be processed for metabolomic analysis (e.g., LC-MS/MS) to confirm the on-target effects of this compound on glutamine metabolism.[12] Single-cell RNA sequencing (scRNA-seq) can provide a detailed transcriptomic landscape of the tumor and immune cells.[8][9]

Comparison with Other Glutamine Metabolism Inhibitors

While this compound is a prodrug of the pan-glutamine antagonist DON, other inhibitors targeting specific enzymes in the glutamine metabolism pathway, such as CB-839 (a glutaminase (B10826351) inhibitor), have also been investigated.

FeatureThis compound (DON Prodrug)CB-839 (Telaglenastat)
Target Pan-glutamine antagonist (inhibits multiple glutamine-utilizing enzymes)Specific inhibitor of glutaminase (GLS1)
Mechanism Broad disruption of glutamine metabolism, impacting nucleotide synthesis, redox balance, and more.Blocks the conversion of glutamine to glutamate, a key step in the TCA cycle.
Reported Effects Direct tumor cell killing, reprogramming of TAMs, reduction of MDSCs and Tregs, promotion of memory T cells.Primarily cytostatic effects on tumor cells, with some reports of immune modulation.
Clinical Development Preclinical; a related DON prodrug (DRP-104) is in clinical trials.[13]Investigated in multiple clinical trials for solid tumors and hematological malignancies, often in combination with other agents.

This compound's broader targeting of glutamine metabolism may contribute to its robust effects on both tumor cells and the complex immune landscape of the tumor microenvironment, offering a potential advantage in overcoming the multifaceted mechanisms of immunotherapy resistance.

Conclusion

This compound represents a promising new therapeutic strategy for cancers that are resistant to current immunotherapies. By targeting the metabolic vulnerability of glutamine addiction in cancer cells and reprogramming the immunosuppressive tumor microenvironment, this compound demonstrates significant preclinical efficacy. The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and translate the potential of glutamine antagonism in oncology. Future clinical trials are anticipated to elucidate the full therapeutic potential of this novel agent in patients with treatment-refractory cancers.[7][14]

References

JHU-083 and Competing Metabolic Drugs: A Comparative Analysis of Induced Metabolic Reprogramming

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic reprogramming induced by JHU-083 and other key metabolic drugs. This analysis is supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.

This compound, a prodrug of the broad-spectrum glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), has emerged as a potent anti-cancer agent by targeting the metabolic plasticity of tumor cells.[1][2][3] Unlike more targeted inhibitors, this compound blocks multiple enzymes that utilize glutamine, leading to a comprehensive shutdown of glutamine-dependent metabolic pathways.[4] This guide compares the effects of this compound with other metabolic drugs, primarily focusing on the glutaminase (B10826351) inhibitor CB-839 (Telaglenastat) and the parent compound DON, to provide a clear understanding of their distinct and overlapping mechanisms of action.

Comparative Analysis of Metabolic Reprogramming

The metabolic reprogramming induced by this compound, CB-839, and DON, while all targeting glutamine metabolism, exhibits significant differences in their breadth and downstream consequences. This compound's broad action impacts not only glutaminolysis but also de novo purine (B94841) and pyrimidine (B1678525) synthesis, leading to a more profound disruption of cancer cell metabolism.[5][6][7] In contrast, CB-839 specifically inhibits glutaminase 1 (GLS1), the enzyme that converts glutamine to glutamate, thereby primarily affecting the tricarboxylic acid (TCA) cycle and glutathione (B108866) synthesis.[8][9][10]

Quantitative Effects on Cellular Metabolism

The following table summarizes the quantitative effects of this compound and CB-839 on key metabolic parameters in various cancer cell lines.

ParameterDrugCell Line(s)EffectReference(s)
Cell Viability (IC50) This compoundGlioma (BT142, Br23c)Effective inhibition[5]
CB-839Prostate Cancer (LNCaP, PC-3)IC50: < 0.1 µM - 2 µM[11]
CB-839Colorectal Cancer (HT29, SW480)HT29 more sensitive[12]
CB-839Lung CancerIC50: 10 - 90 nM[13]
Metabolite Levels This compoundGlioma (BT142, Br23c)Reduced ATP, Glutamate, Lactate, Glutathione[5][13]
CB-839Glioblastoma (T98G, LN229, U87MG)Decreased Glutamate, α-Ketoglutarate, Fumarate, Malate, Aspartate[10]
CB-839Glioblastoma (T98G, LN229)Decreased Uridine Monophosphate (UMP)[10]
CB-839Glioblastoma (T98G, LN229, U87MG)Increased Inosine Monophosphate (IMP), AICAR[10]
Signaling Pathways This compoundGliomaDisrupted mTOR signaling[1][5][14]
This compoundProstate and Bladder CancerInduced TNF, proinflammatory, and mTORC1 signaling in TAMs[9][15]
This compoundUrologic TumorsReduced HIF-1α, c-MYC phosphorylation[9][15]
Tumor Growth in vivo This compoundGlioma (Orthotopic)Extended survival at 25 mg/kg[5]
This compoundColon Cancer, Lymphoma, MelanomaSignificantly reduced tumor growth and improved survival[2][16]
DONMYC-expressing AT/RTExtended median survival from 21 to 36 days[17]
CB-839Prostate Cancer XenograftsTreatment response observed[11]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and CB-839 lead to different downstream effects on cellular signaling and the tumor microenvironment.

This compound: Broad-Spectrum Glutamine Antagonism

This compound acts as a pan-inhibitor of glutamine-utilizing enzymes. This broad inhibition leads to a global shutdown of glutamine metabolism, affecting multiple critical pathways for cancer cell survival and proliferation.

JHU083_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_pathways Glutamine-Dependent Pathways JHU083_prodrug This compound (Prodrug) JHU083_active DON (Active Drug) JHU083_prodrug->JHU083_active Activation in Tumor Microenvironment Glutaminolysis Glutaminolysis JHU083_active->Glutaminolysis Inhibition Nucleotide_Synthesis De Novo Purine & Pyrimidine Synthesis JHU083_active->Nucleotide_Synthesis Inhibition Other_Pathways Other Biosynthetic Pathways JHU083_active->Other_Pathways Inhibition mTOR_signaling mTOR Signaling JHU083_active->mTOR_signaling Disruption Apoptosis Induction of Apoptosis JHU083_active->Apoptosis Induction Glutamine Glutamine Glutamine->Glutaminolysis Glutamine->Nucleotide_Synthesis Glutamine->Other_Pathways Cell_Growth Reduced Cell Growth & Proliferation Glutaminolysis->Cell_Growth Support Nucleotide_Synthesis->mTOR_signaling Regulation Other_Pathways->Cell_Growth Support mTOR_signaling->Cell_Growth Promotion mTOR_signaling->Cell_Growth CB839_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_mitochondrion Mitochondrion CB839 CB-839 (Telaglenastat) GLS1 GLS1 CB839->GLS1 Inhibition Glutamine_mito Glutamine Glutamine_mito->GLS1 Glutamate Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG Glutathione_Synthesis Glutathione Synthesis Glutamate->Glutathione_Synthesis GLS1->Glutamate TCA_Cycle TCA Cycle Cell_Proliferation Reduced Cell Proliferation TCA_Cycle->Cell_Proliferation Support alpha_KG->TCA_Cycle Glutathione_Synthesis->Cell_Proliferation Support Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Drug_Treatment_vitro Treat with this compound or Other Drugs Cell_Culture->Drug_Treatment_vitro Viability_Assay Cell Viability/ Proliferation Assays Drug_Treatment_vitro->Viability_Assay Metabolomics_vitro Metabolite Quantification (LC-MS) Drug_Treatment_vitro->Metabolomics_vitro Western_Blot Western Blot (Signaling Pathways) Drug_Treatment_vitro->Western_Blot Mouse_Model Tumor Mouse Model (Xenograft/Syngeneic) Drug_Treatment_vivo Administer this compound or Other Drugs Mouse_Model->Drug_Treatment_vivo Tumor_Measurement Monitor Tumor Growth & Animal Weight Drug_Treatment_vivo->Tumor_Measurement Tumor_Analysis Endpoint Tumor Analysis (Histology, Metabolomics) Tumor_Measurement->Tumor_Analysis

References

A Comparative Guide to the Transcriptomic Landscape of Tumors Treated with the Glutamine Antagonist Prodrug JHU-083

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic effects of JHU-083, a novel glutamine antagonist prodrug, on tumor tissues. The information is based on preclinical studies and offers insights into its mechanism of action and its impact on the tumor microenvironment compared to untreated tumors and in combination with other metabolic inhibitors.

Executive Summary

This compound is a prodrug of the broad-spectrum glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). It is designed for selective activation within the tumor microenvironment (TME), thereby minimizing systemic toxicities associated with its parent compound.[1] Transcriptomic analyses from multiple preclinical cancer models, including urologic cancers, glioma, and pancreatic cancer, reveal a dual mechanism of action for this compound. It not only directly impedes cancer cell metabolism but also robustly remodels the immune landscape of the TME to favor anti-tumor responses.[2][3][4]

The primary transcriptomic signatures of this compound treatment include the downregulation of pathways essential for tumor cell proliferation, such as mTOR signaling and purine (B94841) biosynthesis, and the profound reprogramming of tumor-associated macrophages (TAMs) towards a pro-inflammatory, anti-tumor phenotype.[1][5][6]

Comparative Transcriptomic Analysis

The following tables summarize the key transcriptomic changes observed in tumors treated with this compound compared to vehicle-treated controls. The data is compiled from studies utilizing bulk and single-cell RNA sequencing (scRNA-seq).

Table 1: Key Transcriptomic Changes in Tumor-Associated Macrophages (TAMs) Following this compound Treatment

FeatureThis compound TreatedVehicle ControlCancer Model(s)Key Findings
Macrophage Polarization Skewed towards pro-inflammatory M1-like phenotypePredominantly immunosuppressive M2-like phenotypeUrologic Cancers, Ovarian Cancer, Endometrial CancerThis compound significantly hampers immunosuppressive M2-like macrophages while sparing pro-inflammatory M1-like macrophages.[2][7]
Signaling Pathways Upregulation of TNF signaling and inflammatory pathwaysBasal signalingUrologic CancersInduction of TNF signaling is a consistent finding, contributing to the pro-inflammatory reprogramming of TAMs.[1][8]
Metabolic Pathways Increased glycolysis, disrupted TCA cycle and purine metabolismBasal metabolic stateUrologic CancersThis compound induces a metabolic shift in TAMs, enhancing their anti-tumor functions.[1][4]
Cellular Function Increased phagocytic activity, diminished proangiogenic capacityPro-tumorigenic functions, including angiogenesis supportUrologic CancersFunctional reprogramming of TAMs leads to direct anti-tumor effects.[2][8]
Proliferation Enrichment of proliferation pathways (mitotic spindle, G2/M checkpoint) in several TAM populationsBasal proliferationUrologic CancersThis compound can induce the proliferation of specific TAM subsets.[1]

Table 2: Direct Transcriptomic Effects of this compound on Tumor Cells

FeatureThis compound TreatedVehicle ControlCancer Model(s)Key Findings
Signaling Pathways Downregulation of mTOR signalingActive mTOR signalingGliomaThis compound disrupts mTOR signaling, leading to reduced cell proliferation.[5][6]
Metabolic Pathways Global shutdown of glutamine-utilizing pathways, impaired purine biosynthesisHigh glutamine utilizationUrologic Cancers, GliomaBroad inhibition of glutamine metabolism is a primary anti-tumor mechanism.[1][5]
Key Oncogenic Drivers Reduced HIF-1α and c-MYC phosphorylationElevated HIF-1α and c-MYC activityUrologic CancersDownregulation of key oncogenes contributes to tumor growth inhibition.[1][4]
Cell Fate Induction of apoptosisProliferation and survivalUrologic CancersThis compound treatment leads to tumor cell death.[1][4]

Table 3: Comparative Transcriptomic Effects of DON (Active form of this compound) and Combination Therapy in Pancreatic Ductal Adenocarcinoma (PDAC)

TreatmentKey Transcriptomic SignaturesKey Findings
DON Monotherapy Upregulation of Asparagine Synthetase (ASNS)PDAC cells develop a metabolic adaptation to DON by upregulating ASNS. This suggests a potential resistance mechanism.[9]
DON + L-asparaginase (ASNase) Synergistic suppression of tumor growth and metastasisThe combination of DON and ASNase overcomes the adaptive resistance to DON by targeting asparagine metabolism, leading to a more profound anti-tumor effect.[9]

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature. For specific details, please refer to the primary publications.

Bulk RNA Sequencing of Sorted TAMs

  • Tumor Dissociation: Tumors from vehicle or this compound-treated mice are harvested and mechanically and enzymatically dissociated into single-cell suspensions.

  • Cell Staining and Sorting: The single-cell suspension is stained with a cocktail of fluorescently labeled antibodies against cell surface markers (e.g., CD45, CD3, Ly6G, CD11b, F4/80) to identify TAMs.

  • Fluorescence-Activated Cell Sorting (FACS): TAMs are sorted from the total live immune cell population using a cell sorter.

  • RNA Isolation: Total RNA is isolated from the sorted TAM populations.

  • Library Preparation and Sequencing: RNA quality is assessed, and sequencing libraries are prepared. Sequencing is performed on a high-throughput sequencing platform.

  • Data Analysis: Raw sequencing reads are processed, aligned to the reference genome, and quantified. Differential gene expression analysis is performed to identify genes and pathways modulated by this compound treatment.[1]

Single-Cell RNA Sequencing (scRNA-seq) of Tumor Tissues

  • Tumor Dissociation: Similar to the bulk RNA-seq protocol, tumors are dissociated into a single-cell suspension.

  • Library Preparation: Single cells are captured, and scRNA-seq libraries are prepared using a platform like the 10x Genomics Chromium system.

  • Sequencing: The libraries are sequenced on a high-throughput sequencer.

  • Data Analysis: The sequencing data is processed to generate single-cell gene expression matrices. The data is then used for dimensionality reduction (e.g., UMAP), clustering to identify different cell populations, and differential expression analysis to characterize the transcriptional changes within each cell type in response to this compound.[2][8]

Visualizing the Impact of this compound

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's mechanism of action and the experimental approaches used to study its effects.

JHU083_Mechanism_of_Action JHU083 This compound (Prodrug) DON DON (Active Drug) JHU083->DON Activation in TME GlutamineEnzymes Glutamine-Utilizing Enzymes DON->GlutamineEnzymes mTOR mTOR Signaling (Downregulated) DON->mTOR Metabolism Tumor Metabolism (Inhibited) DON->Metabolism TumorCell Tumor Cell TumorCell->mTOR drives TAM Tumor-Associated Macrophage (M2-like) ReprogrammedTAM Reprogrammed TAM (M1-like) TAM->ReprogrammedTAM Reprogramming TNF TNF Signaling (Upregulated) ReprogrammedTAM->TNF Phagocytosis Phagocytosis (Increased) ReprogrammedTAM->Phagocytosis GlutamineEnzymes->TumorCell GlutamineEnzymes->TAM Proliferation Tumor Growth (Inhibited) mTOR->Proliferation promotes Metabolism->Proliferation supports ImmuneResponse Anti-Tumor Immune Response TNF->ImmuneResponse Phagocytosis->ImmuneResponse ImmuneResponse->Proliferation Transcriptomic_Analysis_Workflow Tumor Tumor Tissue (this compound or Vehicle) Dissociation Single-Cell Dissociation Tumor->Dissociation BulkSeq Bulk RNA-Seq Dissociation->BulkSeq scSeq Single-Cell RNA-Seq Dissociation->scSeq FACS FACS Sorting of TAMs BulkSeq->FACS sc_Library_Prep scRNA-seq Library Prep scSeq->sc_Library_Prep RNA_Isolation RNA Isolation & Library Prep FACS->RNA_Isolation Sequencing_Bulk Sequencing RNA_Isolation->Sequencing_Bulk Bulk_Analysis Differential Gene Expression Analysis Sequencing_Bulk->Bulk_Analysis Sequencing_sc Sequencing sc_Library_Prep->Sequencing_sc sc_Analysis Clustering & Cell Type Specific Analysis Sequencing_sc->sc_Analysis

References

JHU-083 Prodrug: In Vivo Activation and Therapeutic Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The glutamine antagonist prodrug, JHU-083, has emerged as a promising therapeutic agent in various preclinical models, demonstrating potent anti-tumor and immunomodulatory effects. This guide provides an objective comparison of this compound's performance with its active form, 6-diazo-5-oxo-L-norleucine (DON), and other glutamine antagonists, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

In Vivo Activation and Pharmacokinetics

This compound is designed as a prodrug of DON, enhancing its oral bioavailability and brain penetration.[1][2] Upon administration, this compound is metabolized to release the active glutamine antagonist, DON, which then exerts its therapeutic effects by irreversibly inhibiting glutamine-dependent enzymes.

Pharmacokinetic Profile of this compound:

Pharmacokinetic studies in mice have demonstrated that oral or intraperitoneal administration of this compound leads to the delivery of DON to the brain and plasma.[1][3] After a single oral dose of 1.82 mg/kg this compound in mice, peak brain concentrations of DON (Cmax) reached 0.85 nmol/g within 30 minutes.[1] In EcoHIV-infected mice, an intraperitoneal injection of 1.83 mg/kg this compound resulted in a peak brain concentration of 1.19 nmol/g at 30 minutes.[3]

Comparative Efficacy in Preclinical Models

This compound has shown significant efficacy in various in vivo models, including oncology, infectious diseases, and neuroinflammation.

Oncology

In preclinical cancer models, this compound has demonstrated potent anti-tumor activity. It has been shown to slow the growth of malignant gliomas, particularly those with IDH1 mutations, and extend survival in orthotopic glioma models.[4][5] The anti-tumor effects are attributed to the disruption of mTOR signaling and impairment of purine (B94841) biosynthesis.[4] Furthermore, this compound has been shown to remodel the tumor microenvironment by hampering immunosuppressive M2-like macrophages and promoting a pro-inflammatory M1-like macrophage phenotype.[6][7]

Table 1: Comparative Anti-Tumor Efficacy of this compound

ModelCompoundDose & RegimenKey FindingsReference
Orthotopic IDH1R132H GliomaThis compound25 mg/kg, 2x/week, i.p.Increased survival[4]
Syngeneic Gynecological CancerThis compound1.274 mg/kg, 5 days/week for 3 weeks, i.p.Reduced tumor burden, impeded tumor progression[6]
Murine Urothelial Carcinoma (MB49)This compound1 mg/kg daily for 5-9 days, then 0.3 mg/kg, p.o.Significant tumor growth inhibition[8][9]
Infectious Disease (Tuberculosis)

In a murine model of Mycobacterium tuberculosis (Mtb) infection, this compound exhibited both direct antibacterial and host-directed immunomodulatory activity.[10] Treatment with this compound resulted in a significant reduction in lung bacillary burden, improved survival, and reduced lung pathology.[10][11] The therapeutic effect was largely dependent on an intact immune system, as the drug lost its efficacy in immunocompromised mice.[10][11]

Table 2: Efficacy of this compound in a Murine Tuberculosis Model

ParameterThis compound TreatmentUntreated ControlKey FindingsReference
Lung Mtb CFU (log10)2.5 log lower-Significant reduction in bacterial load[10]
SurvivalProlonged-Improved survival rates[10]
Lung PathologyReduced granulomatous lesions-Decreased lung pathology[10][11]
Neuroinflammation and Neurological Disorders

This compound has shown promise in models of neuroinflammation and stress-associated psychiatric conditions. In a mouse model of chronic social defeat stress, this compound normalized stress-induced increases in glutaminase (B10826351) activity in microglia-enriched cells and alleviated social avoidance and anhedonia-like behaviors.[1] In a model of HIV-associated neurocognitive disorders (HAND), this compound reversed cognitive impairments.[3] Furthermore, in a mouse model of multiple sclerosis, this compound significantly decreased disease severity.[12]

Experimental Protocols

Orthotopic Glioma Xenograft Model[4][5]
  • Cell Implantation: 3 x 105 BT142 IDH1R132H glioma cells are orthotopically implanted into the brains of female athymic nude mice.

  • Treatment Initiation: Treatment begins 5 days after tumor implantation.

  • Drug Administration: this compound is diluted in PBS and administered via intraperitoneal injection. A low-dose regimen consists of 1.9 mg/kg administered 5 days/week for 3 weeks, followed by 2 days/week. A high-dose regimen consists of 25 mg/kg administered 2 days/week.

  • Monitoring: Animals are monitored daily for signs of tumor progression and toxicity.

  • Endpoint: Survival is monitored, and brains are harvested for histological and immunohistochemical analysis.

Murine Tuberculosis Model[10][11]
  • Infection: Balb/c SCID or 129S2 mice are infected with a low-dose aerosol of Mtb H37Rv.

  • Treatment Initiation: Treatment begins one day after infection.

  • Drug Administration: this compound is administered daily via the oral route at a dose of 1 mg/kg for the first 5-7 days, followed by a reduced dose of 0.3 mg/kg daily or 1 mg/kg on alternate days.

  • Monitoring: Body weight and survival are monitored throughout the experiment.

  • Endpoint: At specified time points (e.g., 5 weeks post-infection), lungs are harvested to determine the bacterial burden (CFU counts) and for histopathological and immunological analysis.

Chronic Social Defeat Stress (CSDS) Model[1]
  • Stress Induction: C57BL/6J mice are subjected to 10 days of social defeat stress by daily exposure to a larger, aggressive CD-1 mouse.

  • Drug Administration: this compound (1.82 mg/kg) or vehicle is administered orally.

  • Behavioral Testing: Social avoidance and sucrose (B13894) preference tests are conducted to assess depression-like behaviors.

  • Biochemical Analysis: Brain tissue (prefrontal cortex, hippocampus) is collected to measure glutaminase activity and cytokine expression in isolated CD11b+ cells.

Visualizing the Mechanism of Action

To illustrate the pathways and processes affected by this compound, the following diagrams are provided.

JHU083_Activation_and_Targeting This compound (Prodrug) This compound (Prodrug) DON (Active Drug) DON (Active Drug) This compound (Prodrug)->DON (Active Drug) In vivo activation Glutamine-Dependent Enzymes Glutamine-Dependent Enzymes DON (Active Drug)->Glutamine-Dependent Enzymes Inhibition Metabolic Pathways Metabolic Pathways Glutamine-Dependent Enzymes->Metabolic Pathways Disruption of Cellular Processes Cellular Processes Metabolic Pathways->Cellular Processes Impacts

Caption: In vivo activation of this compound to its active form, DON.

JHU083_Tumor_Microenvironment_Modulation cluster_0 This compound Treatment cluster_1 Tumor Microenvironment This compound This compound M2-like Macrophages\n(Immunosuppressive) M2-like Macrophages (Immunosuppressive) This compound->M2-like Macrophages\n(Immunosuppressive) Hampers M1-like Macrophages\n(Pro-inflammatory) M1-like Macrophages (Pro-inflammatory) This compound->M1-like Macrophages\n(Pro-inflammatory) Spares/ Promotes Tumor Growth Tumor Growth M2-like Macrophages\n(Immunosuppressive)->Tumor Growth Promotes M1-like Macrophages\n(Pro-inflammatory)->Tumor Growth Inhibits

Caption: this compound remodels the tumor immune microenvironment.

JHU083_TB_Immunomodulation This compound This compound Immunosuppressive Myeloid Cells Immunosuppressive Myeloid Cells This compound->Immunosuppressive Myeloid Cells Decreases Effector T-cells Effector T-cells This compound->Effector T-cells Enhances Immunosuppressive Myeloid Cells->Effector T-cells Inhibit Mtb Proliferation Mtb Proliferation Effector T-cells->Mtb Proliferation Inhibits

Caption: Immunomodulatory effects of this compound in tuberculosis.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of JHU-083

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of JHU-083, a glutamine antagonist prodrug used in laboratory research. As a cytotoxic and diazo-containing compound, this compound requires specialized disposal procedures to ensure the safety of researchers and compliance with environmental regulations.

Immediate Safety and Handling Protocols:

Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste:

  • Gloves: Two pairs of nitrile or other chemically resistant gloves are recommended[7].

  • Eye Protection: Chemical safety goggles or a face shield must be worn[8].

  • Lab Coat: A dedicated lab coat should be used to protect clothing and skin[8].

  • Ventilation: All handling of this compound, including preparation and disposal, should be conducted in a certified chemical fume hood to prevent inhalation of aerosols or dust[8].

Hazard Summary of Parent Compound: 6-diazo-5-oxo-L-norleucine (DON)

Since this compound is a prodrug of DON, the hazard profile of DON is critical for safe handling and disposal. The following table summarizes key toxicological data for DON.

Hazard ClassificationData
Acute Toxicity (Oral) Toxic if swallowed.[1][2] Oral (mouse) LD50: 197 mg/kg[1].
Acute Toxicity (Dermal) Toxic in contact with skin[1][2].
Acute Toxicity (Inhalation) Toxic if inhaled[1][2].
Primary Hazards As a glutamine analog, it inhibits purine (B94841) synthesis and other glutamine-requiring enzymes[1][3]. Animal studies have recorded various toxic effects, including peritonitis and fatty liver degeneration[1].

Step-by-Step Disposal Procedure for this compound

The disposal of this compound must be managed as cytotoxic and hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular solid waste containers[4][8].

1. Waste Segregation and Collection:

  • Solid Waste: All solid materials contaminated with this compound, including unused compound, gloves, bench paper, pipette tips, and labware, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked with "Cytotoxic Waste" and "Hazardous Chemical Waste"[5][6].

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, sealed, and chemically compatible hazardous waste container. This container must also be clearly labeled as "Cytotoxic Liquid Waste" and "Hazardous Chemical Waste".

  • Sharps Waste: Needles, syringes, or any other sharps that have come into contact with this compound must be disposed of in a puncture-proof sharps container specifically designated for cytotoxic sharps waste[5].

2. Spill and Decontamination Procedures:

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure the chemical fume hood is operational to maximize ventilation[9].

  • Containment: For solid spills, gently cover the material with an inert absorbent (e.g., vermiculite, sand) to prevent it from becoming airborne. For liquid spills, absorb with an appropriate absorbent material[9].

  • Collection: Carefully collect the contained spill using tools that will not generate dust and place it in the designated hazardous waste container[9].

  • Decontamination: The spill area should be decontaminated in a three-step process: initial cleaning with a detergent solution, followed by a rinse with water, and a final wipe with 70% isopropyl alcohol[4]. All cleaning materials must be disposed of as cytotoxic hazardous waste[4].

3. Chemical Deactivation (for trace amounts):

Diazo compounds can be reactive and potentially explosive. For trace amounts of this compound, such as residual amounts in glassware, deactivation before final disposal is a recommended safety measure.

  • Acidic Quench: Traces of diazo compounds can be destroyed by careful addition to acetic acid[10]. This should be done in a fume hood with appropriate PPE. The resulting solution must still be disposed of as hazardous waste.

4. Final Disposal:

  • Labeling and Storage: Ensure all waste containers are securely sealed and properly labeled according to your institution's guidelines. Store the waste in a designated, secure, and well-ventilated area away from incompatible materials such as acids and oxidizing agents[8].

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management service. The primary method of disposal for cytotoxic waste is high-temperature incineration[5][6].

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

JHU083_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Labware, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Unused Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Cytotoxic Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Cytotoxic Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Cytotoxic Sharps Container sharps_waste->collect_sharps store_waste Store Securely in Designated Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact EHS for Pickup and Incineration store_waste->contact_ehs

Caption: Workflow for the segregation and disposal of this compound waste.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.